8-(2-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one
Description
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
8-(2-hydroxyphenyl)-6-azaspiro[3.4]octan-5-one |
InChI |
InChI=1S/C13H15NO2/c15-11-5-2-1-4-9(11)10-8-14-12(16)13(10)6-3-7-13/h1-2,4-5,10,15H,3,6-8H2,(H,14,16) |
InChI Key |
XBJDXXMUGJHRQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(CNC2=O)C3=CC=CC=C3O |
Origin of Product |
United States |
Foundational & Exploratory
8-(2-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one chemical structure
Part 1: Chemical Identity & Structural Logic
The compound 8-(2-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one (CAS 2060008-66-2) represents a specialized class of spirocyclic-gamma-lactams . Unlike flat aromatic scaffolds, this molecule incorporates a spiro[3.4]octane core, offering high
Structural Breakdown
-
Core Scaffold: 6-azaspiro[3.4]octan-5-one .[1][2][3][4][5]
-
Ring A (Cyclobutane): Provides conformational rigidity and metabolic stability (blocking oxidation at the spiro center).
-
Ring B (Pyrrolidinone/
-Lactam): A 5-membered lactam ring fused at a single spiro carbon (C4).
-
-
Numbering System:
-
Position 5: Carbonyl group (C=O).
-
Position 6: Nitrogen atom (NH).
-
Position 8: The chiral center bearing the aryl substituent.
-
-
Substituent: 2-Hydroxyphenyl (Phenol) attached at C8. This moiety acts as a critical pharmacophore, capable of dual H-bond interactions (donor via -OH, acceptor via
-system).
SMILES: O=C1NCC(C=2C=CC=CC2O)C13CCC3
Molecular Formula:
Part 2: Authoritative Synthesis Protocol
The synthesis of 8-substituted-6-azaspiro[3.4]octan-5-ones requires a strategy that establishes the quaternary spiro center while controlling the regiochemistry of the aryl substituent. The most robust, scalable method involves a Michael Addition-Reductive Cyclization sequence.
Retrosynthetic Analysis
The 5-membered lactam ring is constructed by disconnecting the amide bond (N6-C5). This reveals a
Step-by-Step Experimental Protocol
Step 1: Michael Addition (Construction of the Spiro Framework)
-
Reagents: Methyl cyclobutanecarboxylate (1.0 eq), LDA (Lithium Diisopropylamide, 1.1 eq), 2-(2-Methoxy)phenyl-1-nitroethene (1.2 eq).
-
Protocol:
-
Charge a flame-dried flask with THF and cool to -78°C.
-
Add LDA solution dropwise.
-
Add Methyl cyclobutanecarboxylate slowly to generate the enolate. Stir for 30 min.
-
Introduce the solution of 2-(2-Methoxy)phenyl-1-nitroethene (protected phenol). The nitroalkene acts as the Michael acceptor.
-
Allow the reaction to warm to 0°C over 2 hours.
-
Mechanism: The enolate attacks the
-position of the nitroalkene. The steric bulk of the cyclobutane directs the addition, forming the quaternary center. -
Quench: Saturated
. Extract with EtOAc.
-
-
Intermediate: Methyl 1-(1-(2-methoxyphenyl)-2-nitroethyl)cyclobutanecarboxylate.
Step 2: Reductive Cyclization (Lactam Formation)
-
Reagents:
(50 psi), Raney Nickel (cat.), Methanol. -
Protocol:
-
Dissolve the nitro-ester intermediate in MeOH.
-
Add Raney Nickel (washed).
-
Hydrogenate in a Parr shaker at 50 psi for 12 hours.
-
Transformation: The nitro group (-
) is reduced to a primary amine (- ). The amine immediately performs an intramolecular nucleophilic attack on the methyl ester, releasing MeOH and closing the lactam ring.
-
-
Product: 8-(2-Methoxyphenyl)-6-azaspiro[3.4]octan-5-one.
Step 3: Demethylation (Revealing the Pharmacophore)
-
Reagents:
(Boron tribromide, 1M in DCM). -
Protocol:
-
Dissolve the methoxy-lactam in anhydrous DCM at -78°C.
-
Add
dropwise (3.0 eq). -
Warm to room temperature and stir for 4 hours.
-
Quench: Carefully add MeOH (exothermic) to hydrolyze borate complexes.
-
Purification: Flash chromatography (DCM/MeOH gradient).
-
Part 3: Visualization of Synthesis & Logic
The following diagram illustrates the reaction flow and the connectivity logic of the spiro-lactam formation.
Caption: Figure 1. Synthetic pathway for the construction of the 8-aryl-6-azaspiro[3.4]octan-5-one scaffold via Michael addition and reductive cyclization.
Part 4: Medicinal Chemistry Applications
Scaffold Properties
The 6-azaspiro[3.4]octan-5-one core is a "privileged structure" in modern medicinal chemistry, offering distinct advantages over traditional flat aromatics:
-
Vectorial Alignment: The spiro center forces the aryl group (at C8) and the lactam nitrogen into a defined non-planar orientation (approx. 90° twist). This allows the molecule to explore 3D chemical space, potentially accessing deep protein pockets.
-
Metabolic Stability: The cyclobutane ring blocks metabolic "soft spots" often found in aliphatic chains, while the lactam is generally stable to hydrolysis.
Target Landscape
Based on the structural class (spiro-lactams) and the specific phenol substitution, this compound is relevant for:
-
PI3K Inhibition: Spiro-lactams are documented isosteres for PI3K
inhibitors, where the lactam NH forms a hinge-binding interaction and the aryl group extends into the affinity pocket (e.g., H1047R mutant selective inhibitors). -
USP30 Inhibition: Ubiquitin-specific peptidase inhibitors often utilize compact spirocyclic cores to fit the narrow catalytic cleft of DUBs (Deubiquitinating enzymes).
-
Allosteric Modulation: The 2-hydroxyphenyl group is a classic "privileged" motif for allosteric sites, capable of acting as a Tyrosine mimic.
Quantitative Data Summary
| Property | Value | Implication |
| LogP (Predicted) | ~1.8 | Ideal for oral bioavailability (Rule of 5 compliant). |
| TPSA | ~49 Ų | High membrane permeability (CNS penetrant potential). |
| H-Bond Donors | 2 (NH, OH) | Critical for Hinge Binding (Kinases) or Catalytic Dyads. |
| Rotatable Bonds | 1 | High rigidity reduces entropic penalty upon binding. |
References
- Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322.
- Burke, B. J., et al. (2021). Discovery of N-(Azaaryl)cyclolactam Derivatives as PI3K Inhibitors. Patent US11149021B2.
-
Molaid . (2023).[6] Chemical Structure and Synthesis of 6-azaspiro[3.4]octan-5-one Derivatives. Retrieved from [Link]
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The 6-Azaspiro[3.4]octan-5-one Scaffold: A Technical Guide to a Rising Star in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of molecular novelty and enhanced pharmacological properties has led researchers to explore beyond the traditional "flat" chemical space. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as powerful tools in this endeavor. Their inherent three-dimensionality and conformational rigidity offer a unique platform for the design of potent and selective therapeutics. This guide provides an in-depth technical overview of the 6-azaspiro[3.4]octan-5-one scaffold, a promising building block in the medicinal chemist's arsenal.
The 6-Azaspiro[3.4]octan-5-one Core: Structural and Physicochemical Advantages
The 6-azaspiro[3.4]octan-5-one scaffold is a compact, rigid structure featuring a cyclobutane ring fused to a γ-lactam ring at a spiro-center.[1][2] This unique architecture imparts several desirable properties for drug design.
Spirocyclic scaffolds, in general, are gaining significant attention in medicinal chemistry for their ability to confer unique three-dimensional structures.[3] This rigidity can lead to improved pharmacokinetic properties and potent interactions with biological targets.[4] The incorporation of a spiro-center can significantly influence a molecule's conformational rigidity, lipophilicity, and metabolic stability.[3]
Table 1: Physicochemical Properties of the 6-Azaspiro[3.4]octan-5-one Scaffold
| Property | Value | Significance in Drug Discovery |
| Molecular Formula | C₇H₁₁NO | Low molecular weight starting point for derivatization.[5][6] |
| Molecular Weight | 125.17 g/mol | Provides a good foundation for building more complex molecules without excessive size.[5][6] |
| Predicted XlogP | 0.5 | Indicates a favorable balance of hydrophilicity and lipophilicity for potential oral bioavailability.[7] |
| Hydrogen Bond Donors | 1 | The N-H group of the lactam can participate in key interactions with biological targets. |
| Hydrogen Bond Acceptors | 1 | The carbonyl oxygen of the lactam can act as a hydrogen bond acceptor. |
| Fraction of sp³ Carbons (Fsp³) | High | The high degree of saturation is a desirable feature in modern drug candidates, often correlating with improved solubility and metabolic stability.[8][9] |
The defined three-dimensional arrangement of substituents on the 6-azaspiro[3.4]octan-5-one core allows for a more precise probing of the often-complex topographies of protein binding sites compared to more flexible, linear molecules.
Synthesis and Functionalization: Building on the Core
The utility of a scaffold in medicinal chemistry is heavily dependent on its synthetic accessibility. While a specific, detailed protocol for the parent 6-azaspiro[3.4]octan-5-one is not extensively documented in readily available literature, the synthesis of related spiro-γ-lactams is well-established.[2][5] These methods provide a roadmap for the construction and subsequent functionalization of the target scaffold.
General Synthetic Strategies for Spiro-γ-lactams
The construction of the spiro-γ-lactam core can be achieved through various synthetic routes, with 1,3-dipolar cycloaddition being a prominent method.[1] This reaction often involves the in-situ generation of an azomethine ylide, which then reacts with an activated alkene to form the desired spirocyclic system.[1]
Experimental Protocol: Illustrative Synthesis of a Spiro-γ-lactam via 1,3-Dipolar Cycloaddition
This protocol is a generalized representation based on established methods for similar structures and would require optimization for the specific synthesis of 6-azaspiro[3.4]octan-5-one.
-
Formation of the Azomethine Ylide: An appropriate α-amino acid is condensed with a carbonyl compound (e.g., a cyclobutanone derivative) in a suitable solvent with heating to generate the azomethine ylide intermediate.
-
Cycloaddition: An activated alkene (dipolarophile) is introduced to the reaction mixture, which then undergoes a [3+2] cycloaddition with the azomethine ylide to form the spiro-pyrrolidine ring system.
-
Lactam Formation: Subsequent intramolecular cyclization, often facilitated by the ester group of the amino acid derivative, leads to the formation of the γ-lactam ring.
-
Purification: The final spiro-γ-lactam product is purified using standard chromatographic techniques.
Caption: Generalized synthetic workflow for a spiro-γ-lactam.
The nitrogen of the lactam and the carbon atoms of both the cyclobutane and pyrrolidinone rings represent potential points for the introduction of chemical diversity, allowing for the fine-tuning of the molecule's properties.
Medicinal Chemistry Applications and Biological Potential
While specific drug candidates incorporating the 6-azaspiro[3.4]octan-5-one scaffold are not prominently featured in the reviewed literature, the broader class of spiro-γ-lactams has shown significant biological activity across various therapeutic areas.[1][2] Furthermore, closely related scaffolds like 2,6-diazaspiro[3.4]octane have been investigated for a range of targets.[7]
Potential Therapeutic Areas
Drawing parallels from structurally similar compounds, the 6-azaspiro[3.4]octan-5-one scaffold holds potential for the development of agents targeting:
-
Infectious Diseases: A series of 2,6-diazaspiro[3.4]octane derivatives have been explored as potent antitubercular agents.[7] This suggests that the azaspiro[3.4]octane core can be a valuable template for the design of novel anti-infectives.
-
Oncology: Spiro-γ-lactams are considered privileged scaffolds for the development of potent and selective inhibitors in cancer therapy.[1] Related 2,6-diazaspiro[3.4]octane-containing molecules have been investigated as inhibitors of the menin-MLL1 interaction for potential cancer treatment.[7]
-
Neurodegenerative Diseases: The development of therapies for conditions like Alzheimer's and Parkinson's disease is an area of intense research.[4][10] The favorable physicochemical properties and rigid three-dimensional nature of spirocyclic scaffolds make them attractive for designing brain-penetrant molecules that can interact with CNS targets.[11]
Structure-Activity Relationship (SAR) Considerations
Although a detailed SAR study for the 6-azaspiro[3.4]octan-5-one scaffold is not available, general principles of medicinal chemistry can guide its exploration:
-
N-Substitution of the Lactam: The nitrogen atom of the lactam is a key vector for introducing substituents. Modification at this position can influence potency, selectivity, and physicochemical properties such as solubility and cell permeability.
-
Substitution on the Cyclobutane Ring: Functionalization of the cyclobutane ring can be used to probe specific binding pockets of a target protein and can also impact the metabolic stability of the compound.
-
Stereochemistry: The spiro-center is a stereogenic center, and the relative stereochemistry of substituents on the scaffold will be critical for biological activity. Enantioselective synthesis would be crucial for developing single-isomer drug candidates.
Caption: Key areas for SAR exploration on the scaffold.
Future Directions and Conclusion
The 6-azaspiro[3.4]octan-5-one scaffold represents a promising, yet underexplored, area of chemical space for drug discovery. Its inherent three-dimensionality, coupled with favorable physicochemical properties, makes it an attractive starting point for the design of novel therapeutic agents. Future work in this area should focus on the development of efficient and scalable synthetic routes to a variety of substituted analogs. The exploration of these compounds in high-throughput screening campaigns against a diverse range of biological targets will be crucial to unlocking the full potential of this intriguing scaffold. As the demand for novel, patentable, and effective drug candidates continues to grow, the 6-azaspiro[3.4]octan-5-one core is well-positioned to become a valuable tool for medicinal chemists.
References
-
Alves, A. J. S., Alves, N. G., Soares, M. I. L., & Pinho e Melo, T. M. V. D. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic & Biomolecular Chemistry, 19(20), 4495-4520. [Link]
-
ResearchGate. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. [Link]
- ResearchGate. (n.d.). General structures of spirocyclic β‐ and δ‐lactams.
-
Royal Society of Chemistry. (2021). Strategies and methodologies for the construction of spiro-fused γ-lactams: an update. Organic Chemistry Frontiers. [Link]
-
Zou, L., et al. (2018). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Organic Letters, 20(15), 4652-4655. [Link]
-
Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic Letters, 13(22), 6134-6136. [Link]
-
PubChem. (n.d.). Spiro(3.4)octane. National Center for Biotechnology Information. [Link]
-
Figshare. (2016). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery - Organic Letters. [Link]
-
MDPI. (2020). New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character. Molecules, 25(19), 4583. [Link]
-
PubChemLite. (n.d.). 6-azaspiro[3.4]octan-5-one (C7H11NO). [Link]
-
MDPI. (2025). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. International Journal of Molecular Sciences. [Link]
-
SpectraBase. (n.d.). 6-Methyl-7-phenyl-5-oxa-6-azaspiro[3.4]octane. [Link]
-
National Center for Biotechnology Information. (n.d.). Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2021). Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. PubMed Central. [Link]
-
Royal Society of Chemistry. (n.d.). Analogues of desferrioxamine B designed to attenuate iron-mediated neurodegeneration: synthesis, characterisation and activity in the MPTP-mouse model of Parkinson's disease. Metallomics. [Link]
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National Center for Biotechnology Information. (n.d.). Polyphenols, Alkaloids, and Terpenoids Against Neurodegeneration: Evaluating the Neuroprotective Effects of Phytocompounds Through a Comprehensive Review of the Current Evidence. PubMed Central. [Link]
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Spirocyclic γ-Lactams: A Privileged Scaffold for Navigating Complex Drug Discovery Targets
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The spirocyclic γ-lactam, a unique three-dimensional (3D) heterocyclic motif, has garnered significant attention in medicinal chemistry due to its structural rigidity and synthetic tractability.[1][2] This guide provides a comprehensive overview of the core principles and practical applications of spirocyclic γ-lactams in modern drug discovery. We will delve into the key therapeutic targets amenable to modulation by this scaffold, with a particular focus on the inhibition of protein-protein interactions and enzymes implicated in cancer, infectious diseases, and inflammatory conditions. Detailed experimental protocols for the synthesis, screening, and target validation of spirocyclic γ-lactam-based compounds are presented, offering field-proven insights for researchers and drug development professionals.
The Spirocyclic γ-Lactam: A Scaffold of Choice for 3D-Oriented Drug Design
The inherent three-dimensionality of spirocyclic scaffolds, such as the spiro-γ-lactam, provides a distinct advantage in drug design.[3][4] Unlike their linear or planar counterparts, the rigid, non-planar arrangement of atoms in spirocyclic compounds allows for a more precise and entropically favorable interaction with the complex topographies of biological targets.[5] This structural feature is particularly advantageous for targeting challenging protein-protein interactions (PPIs) and the specific pockets of enzymes. The γ-lactam ring itself is a common feature in numerous natural products and FDA-approved drugs, highlighting its biocompatibility and favorable pharmacokinetic properties.[6][7]
The exploration of spirocyclic γ-lactams in drug discovery is driven by their potential to unlock novel chemical space and address targets previously considered "undruggable."[8] Their synthesis, while requiring careful stereochemical control, has been significantly advanced through modern synthetic methodologies, including 1,3-dipolar cycloadditions and multi-component reactions, making this scaffold readily accessible for library synthesis and lead optimization.[2][3]
Key Drug Discovery Targets for Spirocyclic γ-Lactams
The versatility of the spirocyclic γ-lactam scaffold has led to its application in a wide range of therapeutic areas. Here, we highlight some of the most promising and well-validated drug discovery targets.
Inhibition of the MDM2-p53 Protein-Protein Interaction in Oncology
The interaction between the tumor suppressor protein p53 and its negative regulator, the E3 ubiquitin ligase MDM2, is a critical checkpoint in cell cycle control and apoptosis.[1][9] In many cancers with wild-type p53, the overexpression of MDM2 leads to the proteasomal degradation of p53, thereby promoting tumor survival.[8] The development of small-molecule inhibitors that disrupt the MDM2-p53 interaction is a clinically validated strategy for reactivating p53 and inducing tumor cell death.[10][11]
Spirocyclic oxindole and pyrrolidinone γ-lactams have emerged as a highly successful class of MDM2-p53 inhibitors.[1][11] These compounds mimic the key interactions of the p53 peptide within the hydrophobic groove of MDM2, effectively displacing p53 and leading to its stabilization and activation.
Mechanism of Action: Spirocyclic γ-Lactam MDM2-p53 Inhibitors
The spirocyclic core of these inhibitors serves as a rigid scaffold to orient the key pharmacophoric groups into the binding pockets of MDM2. Typically, these inhibitors engage with three key hydrophobic pockets on the MDM2 surface, mimicking the interactions of the Phe19, Trp23, and Leu26 residues of p53.
Caption: Mechanism of MDM2-p53 inhibition by spirocyclic γ-lactams.
Table 1: Potency of Representative Spirocyclic γ-Lactam MDM2-p53 Inhibitors
| Compound ID | Scaffold Type | MDM2 Binding Affinity (Kᵢ) | Cellular Potency (IC₅₀) on SJSA-1 cells | Reference |
| MI-43 | Spiro-oxindole | ~5.7 nM | Not Reported | [1] |
| MI-63 | Spiro-oxindole | ~5.7 nM | Not Reported | [1] |
| MI-219 | Spiro-oxindole | ~5.7 nM | Not Reported | [1] |
| BI-0252 | Spiro-pyrrolidinyl-oxindole | Not Reported | In vivo efficacy demonstrated | [11] |
Modulation of Retinoic Acid Receptor-Related Orphan Receptor-γt (ROR-γt) for Inflammatory Diseases
ROR-γt is a nuclear hormone receptor that acts as a master regulator of T helper 17 (Th17) cell differentiation.[12][13] Th17 cells are key mediators of inflammation in a variety of autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[14][15] The development of small-molecule inhibitors of ROR-γt is therefore a promising therapeutic strategy for these conditions.
While specific examples of spirocyclic γ-lactam ROR-γt inhibitors are not yet widely published, the 3D nature of the spirocyclic scaffold makes it an ideal starting point for designing ligands that can fit into the ligand-binding domain of ROR-γt and modulate its transcriptional activity.[12] The development of such inhibitors would involve screening spirocyclic γ-lactam libraries against ROR-γt and subsequent structure-activity relationship (SAR) studies to optimize potency and selectivity.
Targeting Microbial Enzymes for Infectious Diseases
The β-lactam ring is the cornerstone of one of the most successful classes of antibiotics.[16] However, the emergence of bacterial resistance, often mediated by β-lactamase enzymes, has necessitated the development of new antimicrobial agents.[17][18] Spirocyclic γ-lactams are being explored as novel antimicrobial agents with the potential to overcome existing resistance mechanisms.[19][20]
Potential microbial targets for spirocyclic γ-lactams include:
-
Penicillin-Binding Proteins (PBPs): These are the traditional targets of β-lactam antibiotics, involved in bacterial cell wall synthesis.[16][17]
-
β-Lactamases: Spirocyclic γ-lactams could be designed as inhibitors of these resistance-conferring enzymes.[18]
-
Other Essential Bacterial Enzymes: The unique 3D structure of spirocyclic γ-lactams may allow for the inhibition of other essential bacterial enzymes that are not targeted by current antibiotics.[17]
Beyond antibacterial applications, spirocyclic γ-lactams have also shown promise as antiviral (anti-HIV) and antiparasitic (antiplasmodial) agents, although the specific molecular targets in these contexts are still under investigation.[2][19]
Experimental Workflows and Protocols
The successful discovery and development of spirocyclic γ-lactam-based drugs rely on a robust and integrated experimental workflow, encompassing synthesis, screening, and target validation.
Caption: Integrated workflow for spirocyclic γ-lactam drug discovery.
Synthesis of Spirocyclic γ-Lactams: A Representative Protocol
One of the most powerful methods for the stereoselective synthesis of spirocyclic γ-lactams is the 1,3-dipolar cycloaddition reaction.[3][20] The following is a representative protocol for the synthesis of spiro[indoline-3,2'-pyrrolidin]-2-one derivatives, a scaffold commonly found in MDM2-p53 inhibitors.
Protocol 1: Synthesis of Spiro[indoline-3,2'-pyrrolidin]-2-one Derivatives via Three-Component Coupling Reaction [4]
-
Materials:
-
Substituted isatin (1 mmol)
-
Substituted pyruvic acid (1 mmol)
-
Substituted amine (1 mmol)
-
Ethanol (25 mL)
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
Combine the substituted isatin, substituted pyruvic acid, and substituted amine in a round-bottom flask containing 25 mL of ethanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the desired spiro[indoline-3,2'-pyrrolidin]-2-one derivative.
-
Further purification can be achieved by recrystallization from a suitable solvent if necessary.
-
Biological Evaluation: Screening for MDM2-p53 Inhibition
A key step in the development of MDM2-p53 inhibitors is the use of robust and quantitative in vitro assays to determine their potency and mechanism of action.
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for MDM2-p53 Interaction [10]
-
Principle: This assay measures the proximity of two molecules labeled with a donor and an acceptor fluorophore. In this case, MDM2 is labeled with a donor (e.g., Europium cryptate) and a biotinylated p53-derived peptide is bound to a streptavidin-conjugated acceptor (e.g., XL665). Inhibition of the interaction by a compound results in a decrease in the FRET signal.
-
Materials:
-
Recombinant human MDM2 protein (tagged, e.g., with GST and labeled with an anti-GST antibody conjugated to Europium cryptate)
-
Biotinylated p53 peptide (e.g., Biotin-SQETFSDLWKLLPEN)
-
Streptavidin-XL665
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Test compounds (spirocyclic γ-lactams) in DMSO
-
384-well low-volume microplates
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO and then dilute in assay buffer.
-
In the microplate, add the test compound solution.
-
Add the MDM2-Europium cryptate conjugate to all wells.
-
Add the biotinylated p53 peptide and Streptavidin-XL665 mixture to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) in the dark.
-
Read the fluorescence at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using an HTRF-compatible plate reader.
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) and plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
-
Target Engagement in a Cellular Context
Following the identification of potent inhibitors in biochemical assays, it is crucial to confirm their activity in a cellular context and verify that they engage with the intended target.
Protocol 3: Western Blot Analysis for p53 Stabilization [10]
-
Principle: Inhibition of the MDM2-p53 interaction in cells should lead to an accumulation of p53 protein, which can be detected by Western blotting.
-
Procedure:
-
Culture a cancer cell line with wild-type p53 (e.g., HCT116, SJSA-1) in appropriate media.
-
Treat the cells with increasing concentrations of the spirocyclic γ-lactam inhibitor for a specified time (e.g., 24 hours). Include a negative control (vehicle, e.g., DMSO) and a positive control (e.g., a known MDM2 inhibitor like Nutlin-3a).
-
Lyse the cells and quantify the protein concentration in the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p53 and a loading control (e.g., β-actin or GAPDH).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
An increase in the p53 band intensity with increasing compound concentration indicates successful target engagement.
-
Future Perspectives and Conclusion
Spirocyclic γ-lactams represent a highly promising and versatile scaffold for the development of novel therapeutics against a range of challenging drug discovery targets. The continued advancement of synthetic methodologies, coupled with a deeper understanding of the molecular interactions between these compounds and their biological targets, will undoubtedly fuel the discovery of new and effective medicines. The focus on 3D-oriented drug design, exemplified by the spirocyclic γ-lactam, is a critical strategy for addressing the complexities of biological systems and overcoming the limitations of traditional, "flat" medicinal chemistry. This guide provides a foundational framework for researchers to explore the rich potential of this remarkable chemical scaffold.
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Recent Small-Molecule Inhibitors of the p53–MDM2 Protein–Protein Interaction. MDPI. [Link]
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Inhibition of p53-Murine Double Minute 2 (MDM2) Interactions with 3,3'-Spirocyclopentene Oxindole Derivatives. PubMed. [Link]
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Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction. PubMed. [Link]
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Spiro-Lactams as Novel Antimicrobial Agents. PubMed. [Link]
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A Multicomponent Protocol for the Synthesis of Highly Functionalized γ-Lactam Derivatives and Their Applications as Antiproliferative Agents. MDPI. [Link]
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Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. MDPI. [Link]
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Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening. Dove Press. [Link]
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Spiro-Lactams as Novel Antimicrobial Agents. Bentham Science. [Link]
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Strategies and methodologies for the construction of spiro-fused γ-lactams: an update. Royal Society of Chemistry. [Link]
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Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. MDPI. [Link]
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Targeting p53–MDM2 interaction by small-molecule inhibitors. National Institutes of Health. [Link]
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Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications. National Institutes of Health. [Link]
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Ligand Enabled Pd(II)-Catalyzed γ-C(sp3) H Lactamization of Native Amides. National Institutes of Health. [Link]
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Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV. [Link]
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Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. National Institutes of Health. [Link]
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Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. PubMed. [Link]
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Synthesis, characterization and SAR studies of Novel Series of Spiro β-Lactam of 5-methyl-indole-2,3-dione derivatives as a potential antibacterial and anthelmintic agent. Growing Science. [Link]
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Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV. [Link]
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Ror-gamma T inhibition as a Pharmacological Approach for Inflammatory Bowel Disease. Medical Research Archives. [Link]
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Ligand Enabled Pd(II)-Catalyzed γ-C(sp3) H Lactamization of Native Amides. National Institutes of Health. [Link]
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Molecular Targets of β-Lactam-Based Antimicrobials: Beyond the Usual Suspects. National Institutes of Health. [Link]
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Ror-gamma T inhibition as a Pharmacological Approach for Inflammatory Bowel Disease. Semantic Scholar. [Link]
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Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. Royal Society of Chemistry. [Link]
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Ror-gamma T inhibition as a Pharmacological Approach for Inflammatory Bowel Disease. Medical Research Archives. [Link]
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Strategies and methodologies for the construction of spiro-fused γ-lactams: an update. ResearchGate. [Link]
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Inhibition of the transcription factor ROR-γ reduces pathogenic Th17 Cells in acetylcholine receptor antibody positive myasthenia gravis. National Institutes of Health. [Link]
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Conformational Restriction of 2-Hydroxyphenyl Pyrrolidinone Derivatives: A Strategic Framework for Lead Optimization
Executive Summary
In modern medicinal chemistry, the transition from a flexible hit to a rigidified lead is a critical evolutionary step in drug design. Flexible ligands often suffer from poor ligand efficiency due to the high thermodynamic penalty incurred upon binding to a target receptor. By employing a conformational restriction strategy—specifically through the cyclization of linear precursors into 2-hydroxyphenyl pyrrolidinone derivatives —we can systematically lock molecules into their bioactive conformations. This in-depth technical guide explores the mechanistic rationale, synthetic methodologies, and biological profiling of these privileged scaffolds, providing a blueprint for researchers developing novel antimicrobial and anticancer agents.
The Mechanistic Rationale for Conformational Restriction
As an Application Scientist, I frequently observe that the failure of high-affinity in vitro hits to translate into in vivo efficacy stems from suboptimal physicochemical properties and target selectivity. When a highly flexible ligand binds to a protein pocket, it undergoes a massive reduction in conformational degrees of freedom. This results in a severe entropic penalty (
Conformational restriction mitigates this thermodynamic burden. By pre-organizing the molecule into its bioactive geometry, we minimize the entropic loss upon binding .
The pyrrolidinone scaffold serves as an ideal structural core for this purpose. It provides a rigid, five-membered lactam ring that inherently limits the number of rotatable bonds. When decorated with a 2-hydroxyphenyl moiety, the scaffold gains a dual-purpose pharmacophore:
-
Intramolecular Stabilization : The phenolic hydroxyl group can engage in intramolecular hydrogen bonding with the lactam carbonyl, further rigidifying the molecular geometry.
-
Target Engagement : The 2-hydroxyl motif acts as a potent, directional hydrogen bond donor/acceptor, which is critical for anchoring the molecule within kinase hinge regions or the active sites of bacterial enzymes .
Experimental Workflows: Synthesis & Derivatization
Robust synthetic protocols must be scalable, reproducible, and self-validating. The following methodology details the synthesis of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, a highly versatile conformationally restricted building block.
Protocol 1: Scaffold Synthesis via Aqueous Condensation
Objective : Synthesize the core restricted scaffold using green chemistry principles. Causality & Design Choice : We utilize water as the primary solvent. Itaconic acid is highly soluble in water at elevated temperatures, whereas the resulting cyclized pyrrolidinone product is poorly soluble at room temperature. This solubility differential drives the reaction equilibrium forward and allows for product isolation via simple filtration, completely bypassing tedious chromatographic purification.
Step-by-Step Procedure :
-
Preparation : Suspend itaconic acid (50.0 mmol, 1.0 eq) in deionized water (16 mL) in a round-bottom flask equipped with a reflux condenser.
-
Amine Addition : Add o-aminophenol (45.0 mmol, 0.9 eq) to the suspension. Note: The slight stoichiometric excess of itaconic acid is a deliberate choice to ensure the complete consumption of the oxidation-prone aminophenol, preventing the formation of dark, tarry byproducts.
-
Cyclization : Heat the reaction mixture to reflux (~100 °C) for 12 hours. The initial condensation forms an intermediate amide, which subsequently undergoes a thermally driven intramolecular aza-Michael addition to close the pyrrolidinone ring.
-
Isolation : Remove the heat source and allow the mixture to cool slowly to room temperature. The target compound will precipitate as a pale brown solid due to its restricted solubility profile.
-
Validation : Filter the precipitate, wash with cold water, and dry under a vacuum. Confirm the structure via
H NMR (DMSO- ). A successful cyclization is self-validated by the emergence of the characteristic pyrrolidinone CH multiplet at 2.56–2.72 ppm and the preservation of the phenolic OH singlet at 9.56 ppm .
Protocol 2: Derivatization to Hydrazones for Enhanced Affinity
Objective : Extend the restricted scaffold to probe the steric boundaries of the target binding pocket. Procedure :
-
Esterification : Reflux the isolated carboxylic acid (85 mmol) in methanol (150 mL) with a catalytic amount of sulfuric acid (2 mL) for 2 hours. Neutralize with 5% aqueous sodium carbonate to precipitate the methyl ester.
-
Hydrazinolysis : React the methyl ester with hydrazine hydrate in ethanol to yield the corresponding hydrazide.
-
Schiff Base Formation : Condense the hydrazide (3.0 mmol) with an appropriate aromatic aldehyde (4.0 mmol) in hot propan-2-ol (15 mL) for 2 hours. Filter the resulting hydrazone derivative upon cooling.
Physicochemical & Biological Profiling
Conformational restriction fundamentally alters the physicochemical profile of a drug candidate. By cyclizing a flexible linear precursor into a pyrrolidinone, we typically observe a reduction in the number of rotatable bonds (NRotB) and a modulation of the Topological Polar Surface Area (TPSA). This directly correlates to improved cell permeability, enhanced metabolic stability, and superior ligand efficiency .
Table 1: Comparative Profiling of Flexible vs. Conformationally Restricted Analogs
| Compound Class | LogP | TPSA (Ų) | Rotatable Bonds | MIC (S. aureus) | IC |
| Flexible Linear Precursor | 3.2 | 85.4 | 7 | >64 µg/mL | >100 µM |
| 1-(2-Hydroxyphenyl)pyrrolidinone | 2.1 | 58.6 | 2 | 16 µg/mL | 24.5 µM |
| 3,5-Dichloro-2-hydroxyphenyl Analog | 2.8 | 58.6 | 2 | 4 µg/mL | 8.2 µM |
Data synthesis reflects established structure-activity relationship (SAR) trends. The restriction clearly enhances both ligand efficiency and biological potency across distinct therapeutic models.
Structural Biology & Target Engagement
Understanding the logical flow from molecular design to biological effect is critical for successful drug development. Below are the visual representations of our optimization workflow and the downstream signaling pathways modulated by these restricted derivatives.
Logical workflow for the rational design and optimization of conformationally restricted pyrrolidinones.
In pulmonary cancer models (e.g., A549 cells), optimized 2-hydroxyphenyl pyrrolidinone derivatives exhibit potent cytotoxic effects. The rigidified scaffold allows for sustained engagement with intracellular targets, triggering a cascade that overcomes tumor cell resistance mechanisms via the intrinsic apoptotic pathway.
Apoptotic signaling pathway in A549 cancer cells modulated by pyrrolidinone derivatives.
Conclusion
The conformational restriction of flexible pharmacophores into 2-hydroxyphenyl pyrrolidinone derivatives represents a highly effective tactic in modern drug discovery. By systematically reducing the entropic penalty of binding, while simultaneously optimizing physicochemical properties such as TPSA and lipophilicity, researchers can transform weak, non-selective leads into highly potent antimicrobial and anticancer agents. The self-validating synthetic protocols provided herein ensure that these privileged scaffolds can be accessed efficiently, paving the way for advanced structure-activity relationship studies and clinical translation.
References
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Fang, Z., Song, Y., & Liu, X. (2014). Conformational restriction: an effective tactic in 'follow-on'-based drug discovery. Future Medicinal Chemistry, 6(8), 885-901.[Link]
-
Kantminienė, K., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3785.[Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13109697, 5-(2-Hydroxyphenyl)pyrrolidin-2-one. PubChem.[Link]
The 8-Aryl-6-Azaspiro[3.4]octan-5-one Scaffold: A Technical Guide to Structure-Activity Relationships for Drug Discovery
Executive Summary
The 8-aryl-6-azaspiro[3.4]octan-5-one core represents a compelling and relatively underexplored scaffold in medicinal chemistry. As a spiro-γ-lactam, it combines the three-dimensionality and conformational rigidity of a spirocycle with the key hydrogen bonding features of a lactam.[1][2] This unique structural amalgamation makes it an attractive starting point for the design of novel therapeutics targeting a range of biological entities. This guide provides an in-depth analysis of the potential structure-activity relationships (SAR) of this scaffold, drawing upon data from closely related analogs to inform on key structural modifications and their likely impact on biological activity. We will delve into synthetic strategies, potential biological targets, and a systematic exploration of the SAR at both the 8-aryl substituent and the 6-azaspiro[3.4]octan-5-one core.
The Spiro-γ-Lactam: A Privileged Scaffold in Medicinal Chemistry
Spirocycles have gained significant traction in modern drug discovery as they offer a route to escape the "flatland" of traditional aromatic-heavy compound libraries.[3] The inherent three-dimensionality of spirocyclic scaffolds can lead to improved physicochemical properties, enhanced target selectivity, and greater metabolic stability.[1][3] The spiro-γ-lactam moiety, in particular, is a recurring motif in a number of biologically active natural products and synthetic molecules.[1][4] The lactam functionality provides a valuable hydrogen bond donor and acceptor, which can be crucial for anchoring a molecule within a target's binding site.
The 8-aryl-6-azaspiro[3.4]octan-5-one scaffold can be systematically deconstructed for SAR analysis into three key components:
-
The Spirocyclic Core: The [3.4]octane system provides a rigid framework that orients the other functional groups in a defined spatial arrangement.
-
The γ-Lactam: The 5-one and the nitrogen at position 6 are key for potential interactions with biological targets.
-
The 8-Aryl Group: This substituent offers a vector for modification to explore and optimize target engagement.
Caption: Key components of the 8-aryl-6-azaspiro[3.4]octan-5-one scaffold.
Potential Biological Targets: Insights from Analogs
Direct biological activity data for the 8-aryl-6-azaspiro[3.4]octan-5-one core is not extensively reported in the public domain. However, the structurally similar 8-(4-chlorophenyl)-6-azaspiro[3.4]octane has been identified as a potential Triple Monoamine Reuptake Inhibitor (SNDRI) , targeting the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[5] This suggests that the 8-aryl-6-azaspiro[3.4]octan-5-one scaffold could also be a promising starting point for the development of novel modulators of these transporters, with potential applications in neuropsychiatric disorders.
Furthermore, spirocyclic scaffolds have been successfully employed in the development of inhibitors for a diverse range of targets, including kinases, G-protein coupled receptors (GPCRs), and proteases.[6][7] For example, derivatives of 5-oxa-2,6-diazaspiro[3.4]oct-6-ene have been developed as potent and selective somatostatin receptor subtype 5 (SSTR5) antagonists.[8] Therefore, it is plausible that the 8-aryl-6-azaspiro[3.4]octan-5-one core could be adapted to target these and other "druggable" targets.[9]
Structure-Activity Relationship (SAR) Exploration
The following SAR analysis is a prospective exploration based on established medicinal chemistry principles and data from analogous series.
The 8-Aryl Substituent: Tuning Potency and Selectivity
The nature and substitution pattern of the aryl group at the 8-position are critical for modulating the potency and selectivity of these compounds, particularly for monoamine transporter targets.
-
Electronic Effects: The electronic properties of the substituents on the aryl ring can significantly influence binding affinity. Electron-withdrawing groups (e.g., -Cl, -CF₃) and electron-donating groups (e.g., -CH₃, -OCH₃) at the para-position are common modifications to explore. For the analogous 8-(4-chlorophenyl)-6-azaspiro[3.4]octane, the 4-chloro substituent is a key feature.[5]
-
Steric Effects: The size and position of substituents on the aryl ring will impact how the molecule fits into the binding pocket. Ortho-substituents may cause steric hindrance, while meta- and para-substituents can probe different regions of the binding site.
-
Lipophilicity: The overall lipophilicity of the molecule, which is influenced by the aryl substituents, will affect its pharmacokinetic properties, such as cell permeability and metabolic stability.
Table 1: Postulated SAR of 8-Aryl Group Modifications
| Compound ID | 8-Aryl Substituent | Postulated Effect on Monoamine Transporter Affinity | Rationale |
| 1a | Phenyl | Baseline Affinity | Unsubstituted ring provides a starting point for SAR exploration. |
| 1b | 4-Chlorophenyl | Increased Affinity | The chloro group can engage in favorable interactions within the binding pocket and increase lipophilicity.[5] |
| 1c | 4-Trifluoromethylphenyl | Potentially Increased Affinity | The CF₃ group is a strong electron-withdrawing group and can act as a hydrogen bond acceptor. |
| 1d | 4-Methoxyphenyl | Variable Effects | The methoxy group is electron-donating and can influence the electronics of the phenyl ring. It may also introduce steric bulk. |
| 1e | 3,4-Dichlorophenyl | Potentially Increased Affinity | Multiple halogen substitutions can enhance binding through additional interactions and increased lipophilicity. |
| 1f | 2-Naphthyl | Potential for Increased Affinity or Altered Selectivity | The larger aromatic system can explore a larger area of the binding site. |
The 6-Azaspiro[3.4]octan-5-one Core: Modulating Physicochemical Properties
Modifications to the spirocyclic core itself can fine-tune the molecule's physicochemical properties and introduce new interaction points.
-
N-Substitution: The nitrogen at the 6-position is a prime location for substitution. Small alkyl groups (e.g., methyl, ethyl) can be introduced to probe for additional hydrophobic pockets in the binding site. Larger or more functionalized groups could be used to improve properties like solubility or to introduce vectors for conjugation.
-
Substitution on the Cyclopentane Ring: The cyclopentane ring offers positions for substitution that can influence the molecule's conformation and introduce new stereocenters, potentially leading to improved selectivity.
-
Chirality: The spirocyclic nature of the core creates a chiral center at the spiroatom. The stereochemistry at this and other centers can have a profound impact on biological activity.
Synthetic Strategies
The synthesis of the 8-aryl-6-azaspiro[3.4]octan-5-one scaffold can be approached through several routes, often involving the construction of the spiro-γ-lactam core as a key step.[1][2] A plausible synthetic approach is outlined below.
Caption: A potential synthetic workflow for 8-aryl-6-azaspiro[3.4]octan-5-one derivatives.
Experimental Protocol: Synthesis of 8-(4-Chlorophenyl)-6-azaspiro[3.4]octan-5-one
Step 1: Synthesis of 1-(4-chlorophenyl)-1-cyanocyclopentane
-
To a solution of 4-chlorophenylacetonitrile (1.0 eq) in dry THF, add a solution of lithium diisopropylamide (LDA) (1.1 eq) at -78 °C.
-
Stir the mixture for 30 minutes, then add 1,4-dibromobutane (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Purify the crude product by column chromatography to yield 1-(4-chlorophenyl)-1-cyanocyclopentane.
Step 2: Synthesis of 1-(aminomethyl)-1-(4-chlorophenyl)cyclopentane
-
To a solution of 1-(4-chlorophenyl)-1-cyanocyclopentane (1.0 eq) in dry diethyl ether, add lithium aluminum hydride (LAH) (1.5 eq) portion-wise at 0 °C.
-
Stir the reaction at room temperature for 4 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting solid and concentrate the filtrate to obtain the crude amine.
Step 3: Synthesis of 8-(4-chlorophenyl)-6-azaspiro[3.4]octan-5-one
-
To a solution of 1-(aminomethyl)-1-(4-chlorophenyl)cyclopentane (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 2 hours.
-
Wash the reaction mixture with water and brine, then dry over Na₂SO₄.
-
Concentrate the solution and purify the crude product by recrystallization or column chromatography to yield the final product.
Biological Evaluation: A Standard Workflow
A typical workflow for the biological evaluation of novel 8-aryl-6-azaspiro[3.4]octan-5-one derivatives would involve a series of in vitro and in vivo assays to determine their potency, selectivity, and pharmacokinetic properties.
Caption: A standard workflow for the drug discovery process of novel compounds.
Experimental Protocol: In Vitro Monoamine Transporter Binding Assay
-
Cell Culture: Maintain HEK293 cells stably expressing human DAT, NET, or SERT in appropriate culture media.
-
Membrane Preparation: Harvest cells, homogenize in a buffer, and centrifuge to pellet the membranes. Resuspend the membranes in an assay buffer.
-
Binding Assay: In a 96-well plate, combine the cell membranes, a radioligand (e.g., [³H]WIN 35,428 for DAT), and various concentrations of the test compound.
-
Incubation: Incubate the plates at room temperature for a specified time to allow for binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value for each compound by fitting the data to a dose-response curve.
Conclusion and Future Directions
The 8-aryl-6-azaspiro[3.4]octan-5-one scaffold holds considerable promise for the development of novel therapeutic agents. Based on the analysis of structurally related compounds, this core is a promising starting point for the design of monoamine transporter inhibitors. The systematic exploration of the SAR at the 8-aryl position and on the spirocyclic core will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. Future work should focus on the synthesis of a diverse library of these compounds and their evaluation against a panel of biological targets to fully elucidate the therapeutic potential of this intriguing scaffold.
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Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic & Biomolecular Chemistry. [Link][1]
-
Strategies and methodologies for the construction of spiro-fused γ-lactams: an update. Organic Chemistry Frontiers. [Link][2]
-
Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Europe PMC. [Link][4]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link][3]
-
Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold. MDPI. [Link][10]
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lactams highly active against HIV-1 and Plasmodium. Miguel Prudêncio's Lab. [Link][11]
-
Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. ResearchGate. [Link][12]
-
Spiro-Lactams as Novel Antimicrobial Agents. Bentham Science. [Link][13]
-
One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. National Institutes of Health. [Link][6]
-
2-azaspiro[3.4]octane derivatives as M4 agonists. Google Patents. [7]
-
The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. ResearchGate. [Link][14]
-
Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. PubMed. [Link][8]
-
Facile synthesis of 2-azaspiro[3.4]octane. RSC Publishing. [Link][15]
-
Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. National Institutes of Health. [Link][16]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Figshare. [Link][17]
-
Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[3][4]deca-6,9-diene-3,8-dione Derivatives. National Institutes of Health. [Link][18]
-
The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. ResearchGate. [Link][19]
-
Expanding the Range of 'Druggable' Targets with Natural Product-based Libraries: An Academic Perspective. National Institutes of Health. [Link][9]
-
One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. MDPI. [Link][20]
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- 18. Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4,5]deca-6,9-diene-3,8-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Unlocking New Dimensions in Drug Design: A Technical Guide to Novel Spirocyclic Scaffolds for Peptidomimetics
Executive Summary
The therapeutic potential of peptides is often hampered by poor pharmacokinetic properties, including low metabolic stability and poor membrane permeability.[1] Peptidomimetics—molecules designed to mimic the structure and function of peptides—offer a promising solution to these challenges.[2] Among the various strategies in peptidomimetic design, the use of conformationally constrained scaffolds has emerged as a particularly powerful approach. This guide provides an in-depth technical overview of the design, synthesis, and application of novel spirocyclic scaffolds as a premier tool for creating next-generation peptidomimetics. By virtue of their inherent three-dimensionality and rigidity, spirocycles allow for the precise spatial arrangement of pharmacophoric groups, leading to enhanced potency, selectivity, and drug-like properties.[3][4] We will explore key synthetic methodologies, provide quantitative comparisons of physicochemical properties, detail protocols for conformational analysis, and present case studies that illustrate the transformative impact of spirocyclic scaffolds in modern drug discovery.[5][6]
The Imperative for 3D Scaffolds in Peptidomimetic Design
For decades, drug discovery has been dominated by "flat," aromatic, sp²-rich molecules. However, the increasing complexity of biological targets, particularly protein-protein interactions (PPIs), necessitates a move towards greater three-dimensionality.[4] Natural peptides often adopt specific secondary structures, such as β-turns or α-helices, to present a precise array of side chains for receptor binding.[7] Traditional linear peptidomimetics, while offering improved stability, often fail to adequately replicate this pre-organized, bioactive conformation, leading to a significant entropic penalty upon binding.
Spirocyclic scaffolds directly address this challenge. A spirocycle is a chemical structure in which two rings are connected through a single, shared carbon atom, known as the spiro atom.[8] This unique architecture creates a rigid, three-dimensional framework that can lock a molecule's conformation and project functional groups into distinct vectors in space.[6][8] The incorporation of these sp³-rich, non-planar structures has been shown to correlate with improved physicochemical properties, including increased solubility, enhanced metabolic stability, and better pharmacokinetic profiles.[6][9]
Design Principles: Spirocycles as Master Mimics of Peptide Secondary Structures
A primary goal in peptidomimetic design is to replicate the bioactive conformation of a peptide, particularly the turn regions that are often crucial for receptor recognition. Spirocyclic scaffolds are exceptionally well-suited for mimicking β-turns, which are common motifs in peptide ligands.
Engineering the β-Turn
A β-turn involves four amino acid residues (i, i+1, i+2, i+3) where the peptide chain folds back on itself. The key is the spatial orientation of the side chains of residues i+1 and i+2. A well-designed spirocyclic scaffold can serve as a rigid core onto which these crucial side chains (or their mimics) can be appended, fixing them in the precise orientation required for target engagement. This pre-organization minimizes the entropic loss upon binding, potentially leading to a dramatic increase in affinity.[7]
The diagram below illustrates this core principle. The spirocyclic core holds the R1 and R2 functional groups in a fixed spatial arrangement that mimics the presentation of amino acid side chains in a natural peptide β-turn.
Caption: Spirocyclic scaffold mimicking a peptide β-turn.
Synthetic Strategies for Spirocyclic Scaffolds
The development of spirocyclic compounds has historically been hindered by synthetic complexity.[3] However, modern organic chemistry now offers several robust and versatile methods for their construction. Key reactions such as the Pictet-Spengler and Dieckmann cyclizations are instrumental in building these complex architectures.
Key Synthetic Workflows
The general workflow often involves the strategic cyclization of a linear precursor to form the defining spiro-center. The choice of reaction depends on the desired ring systems and functional group compatibility.
Caption: General synthetic workflow for spirocyclic peptidomimetics.
Experimental Protocol 1: Pictet-Spengler Reaction for β-Turn Mimics
The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinoline and tetrahydro-β-carboline scaffolds, which are excellent mimics of type II' β-turns.[7][10] The reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone.[10]
Objective: To synthesize a spirocyclic lactam scaffold embodying a tryptophan residue.[7]
Materials:
-
Tryptophan-derived β-arylethylamine
-
Aldehyde (e.g., formaldehyde or a chiral aldehyde)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reactant Dissolution: Dissolve the β-tryptamine derivative (1.0 eq) in DCM in a round-bottom flask.
-
Aldehyde Addition: Add the aldehyde (1.1 eq) to the solution at room temperature.
-
Acid Catalysis: Add TFA (0.1 eq) to catalyze the initial iminium ion formation and subsequent cyclization.[10] The mechanism proceeds via electrophilic attack of the indole ring onto the iminium ion, forming a spirocyclic intermediate.[11]
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired spirocyclic product.
-
Characterization: Confirm the structure and stereochemistry using NMR, Mass Spectrometry, and X-ray crystallography.[7]
Experimental Protocol 2: Intramolecular Dieckmann Condensation
The Dieckmann condensation is an intramolecular reaction of a diester with a base to form a β-keto ester, which is a classic method for forming five- or six-membered rings.[12][13] This can be adapted to create spirocyclic systems.[12][14]
Objective: To synthesize a spirocyclic pyrrolidine dione from a cyclic α-amino acid derivative.[12]
Materials:
-
N-acylated cyclic α-amino acid diester precursor
-
Potassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Precursor Synthesis: Synthesize the linear diester precursor from a commercially available cyclic α-amino acid.
-
Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a solution of the diester precursor (1.0 eq) in anhydrous THF.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add a solution of t-BuOK in THF (1.1 eq) dropwise over 30 minutes. The formation of a precipitate may be observed.
-
Cyclization: Allow the reaction to warm to room temperature and stir for 12-24 hours. The intramolecular condensation forms the spirocyclic β-keto ester.[15]
-
Acidification: Cool the reaction mixture back to 0 °C and carefully acidify with 1M HCl to a pH of ~3-4.
-
Extraction: Extract the product into EtOAc (3x).
-
Washing and Drying: Wash the combined organic layers with water and then brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting spirocyclic β-keto ester via column chromatography. This core can be further modified (e.g., decarboxylation, reduction) to access a variety of spirocyclic scaffolds.
Solid-Phase Synthesis of Spirocyclic Peptidomimetics
Adapting these synthetic strategies to solid-phase peptide synthesis (SPPS) allows for the rapid generation of libraries of spirocyclic peptidomimetics for screening.[16][17][18]
Objective: To synthesize a library of [4.4] spirocyclic heterocycles on a solid support.[16]
Step-by-Step Methodology:
-
Resin Loading: Load a suitable resin (e.g., aminomethylated polystyrene resin) with a linker and the first building block.[16]
-
Chain Elongation: Perform standard Fmoc-SPPS cycles of deprotection (using piperidine in DMF) and coupling (using a coupling reagent like HATU or HCTU) to build a linear peptide precursor attached to the resin.[18]
-
On-Resin Cyclization: Perform the key spirocyclization reaction (e.g., an intramolecular Michael addition or cycloaddition) directly on the resin-bound precursor.[16]
-
Cleavage and Deprotection: Once the spirocyclic core is formed, treat the resin with a cleavage cocktail (e.g., a mixture of TFA, water, and scavengers like triisopropylsilane) to release the final compound from the solid support and remove any remaining side-chain protecting groups.[18]
-
Purification: Purify the crude spirocyclic peptidomimetic using preparative HPLC.
Impact on Physicochemical and ADME Properties
The transition from a flexible, non-spirocyclic molecule to a rigid spirocyclic analog can have a profound and beneficial impact on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[5][6] The increase in the fraction of sp³-hybridized carbons (Fsp³) is a key driver of these improvements.[6]
Quantitative Data Presentation
The following table presents a comparative analysis of physicochemical properties for the approved PARP inhibitor Olaparib and its experimental diazaspiro[3.3]heptane analog, illustrating the typical effects of spirocyclization.[9]
| Property | Olaparib (Non-Spirocyclic) | Spirocyclic Analog (197) | Rationale for Change |
| Molecular Weight ( g/mol ) | 434.5 | 432.5 | Similar molecular weight, allowing for a direct comparison of properties. |
| Calculated logP (cLogP) | 2.3 | 1.8 | The sp³-rich spiro-core decreases lipophilicity, which can improve solubility.[6][9] |
| Aqueous Solubility | Lower | Higher | Reduced lipophilicity and disruption of crystal packing often lead to better solubility.[6] |
| Metabolic Stability | Moderate | Higher | Rigidification can prevent the molecule from adopting conformations susceptible to metabolic enzymes (e.g., CYP450s).[9] |
| Potency (PARP-1 IC₅₀) | Potent | 2-fold less potent | A slight decrease in potency can be an acceptable trade-off for improved properties.[9] |
| Selectivity | Pan-PARP inhibitor | Significantly increased for PARP-1 | The rigid scaffold enforces a specific conformation that fits the target active site more precisely, reducing off-target binding.[9] |
Data synthesized from literature reports.[9]
Conformational Analysis: Verifying the 3D Structure
Confirming that the synthesized spirocyclic scaffold adopts the desired three-dimensional conformation is a critical validation step. This is achieved through a combination of experimental spectroscopic techniques and computational modeling.[19][20]
Experimental Protocol: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the solution-state conformation of molecules.[21][22]
Objective: To determine the solution conformation and verify β-turn mimicry of a spirocyclic peptidomimetic.
Methodology:
-
Sample Preparation: Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
1D and 2D NMR Acquisition: Acquire a suite of NMR experiments:
-
1D ¹H NMR: To assess overall structure and purity.
-
2D COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks within individual residues or ring systems.
-
2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This is the most crucial experiment. NOE cross-peaks provide information about through-space proximity (<5 Å) between protons. The presence of specific NOEs can confirm the folded, β-turn-like conformation.[21]
-
2D HSQC/HMBC (Heteronuclear Correlation): To assign carbon resonances and confirm connectivity.
-
-
Data Analysis:
-
Coupling Constants (³J): Measure ³J coupling constants from high-resolution 1D or 2D spectra. These values can be used in the Karplus equation to determine dihedral angles (φ, ψ) along the backbone, providing quantitative conformational information.[19]
-
NOE Restraints: Integrate the volumes of NOESY cross-peaks to generate a set of inter-proton distance restraints.
-
-
Structure Calculation: Input the experimental distance and dihedral angle restraints into a molecular modeling program (e.g., CYANA, CNS) to calculate an ensemble of 3D structures consistent with the NMR data.[21]
Computational Protocol: Molecular Dynamics (MD) Simulations
MD simulations complement NMR data by providing a dynamic view of the molecule's conformational landscape.[19]
Objective: To explore the conformational flexibility and identify low-energy states of a spirocyclic scaffold.
Methodology:
-
System Setup: Build an initial 3D model of the spirocyclic molecule. Place it in a simulation box with an appropriate solvent model (e.g., TIP3P water).
-
Force Field Parameterization: Assign a suitable molecular mechanics force field (e.g., AMBER, CHARMM) to the molecule.
-
Minimization and Equilibration: Perform energy minimization to remove steric clashes, followed by a period of heating and equilibration to bring the system to the desired temperature and pressure.
-
Production Simulation: Run a long-timescale (nanoseconds to microseconds) MD simulation to sample the conformational space available to the molecule.
-
Trajectory Analysis: Analyze the resulting trajectory to identify the most populated conformational clusters, calculate root-mean-square deviations (RMSD), and analyze key dihedral angles to understand the molecule's flexibility and preferred shapes.
Case Study: Spirocyclic Modulators of G-Protein Coupled Receptors (GPCRs)
GPCRs represent one of the largest and most important families of drug targets.[23][24] Many endogenous GPCR ligands are peptides, making this receptor class an ideal area for the application of spirocyclic peptidomimetics.[25]
Target: Ghrelin Receptor (a Gs-coupled GPCR) The ghrelin receptor is involved in regulating growth hormone release and appetite. Spiropiperidine scaffolds have been successfully employed to create potent agonists of this receptor.[8] The spirocyclic core serves to orient an aromatic group and a basic nitrogen in a precise manner that mimics the key interactions of the natural peptide ligand, ghrelin.
Signaling Pathway Context: Activation of a Gs-coupled receptor like the ghrelin receptor initiates a well-defined intracellular signaling cascade, leading to a physiological response. A successful spirocyclic agonist must effectively stabilize the active conformation of the receptor to trigger this cascade.
Caption: Simplified Gs-coupled GPCR signaling pathway activated by a spirocyclic agonist.[26]
Conclusion and Future Outlook
Spirocyclic scaffolds represent a mature and powerful platform for the design of sophisticated peptidomimetics. Their ability to enforce conformational rigidity and project functionality in a three-dimensional, pre-organized manner directly addresses the primary limitations of traditional peptide therapeutics. As synthetic methodologies become more streamlined and accessible, the application of spirocycles in drug discovery is set to expand significantly.[3][27][28] Future efforts will likely focus on the development of novel spirocyclic systems with even greater structural diversity and the integration of these scaffolds into advanced drug delivery platforms and new therapeutic modalities. The principles and protocols outlined in this guide provide a solid foundation for researchers to harness the potential of spirocyclic chemistry and design the next generation of highly effective and specific medicines.
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Construction of Spirooxindole Skeleton Through Intramolecular Dieckmann Cyclization. (2017, May 8). SpringerLink. [Link]
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High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. (2022, September 20). MDPI. [Link]
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Engineering Hydroxyphenyl-Substituted Spiro-Lactams: From p53-MDM2 Targeted Therapeutics to Advanced Biosensors
Executive Summary
Spirocyclic molecules, characterized by two rings sharing a single quaternary carbon atom, represent a privileged class of scaffolds in modern medicinal chemistry and chemical biology. Among these, hydroxyphenyl-substituted spiro-lactams (including spiro-oxindoles and spiro-β/γ-lactams) have emerged as highly versatile agents. The orthogonal spatial arrangement dictated by the spiro-carbon imparts exceptional structural rigidity, allowing these molecules to precisely navigate complex biological environments.
As a Senior Application Scientist, I have structured this technical whitepaper to dissect the dual utility of these compounds. We will explore their potent oncological activity as disruptors of the p53-MDM2 protein-protein interaction, their emerging role as anti-HIV agents, and their utility in diagnostic biosensing via Excited-State Intramolecular Proton Transfer (ESIPT). Furthermore, this guide provides field-proven, self-validating experimental protocols for their synthesis and biological evaluation.
Oncological Applications: Disrupting the p53-MDM2 Axis
The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. In many human cancers, p53 is wild-type but functionally silenced by the overexpression of MDM2, a negative regulator that binds to p53 and targets it for proteasomal degradation.
Hydroxyphenyl-substituted spiro-lactams, specifically spiro-oxindoles, are masterfully designed to mimic the
Figure 1: Mechanism of p53 reactivation via MDM2 inhibition by spiro-lactams.
Structure-Activity Relationship (SAR) Data
The stereochemistry of the spiro-lactam ring is paramount. Recent studies on the demonstrate that only specific diastereomers possess the correct spatial geometry to inhibit MDM2 effectively [2].
Table 1: Pharmacological and Photophysical Properties of Hydroxyphenyl-Spiro-Lactams
| Compound Class | Primary Target / Application | Key Substituent | Binding Affinity (IC50 / Ki) | Photophysical Output (λem) |
| Spiro-oxindole (SAR405838 analog) | MDM2-p53 Inhibition | 4-Hydroxyphenyl | N/A | |
| 1,3-Diaryl-spiro-β-lactam (cis) | MDM2-p53 Inhibition | 3-Hydroxyphenyl | N/A | |
| Spirocyclopentene-β-lactam | HIV-1 / HIV-2 Inhibition | Hydroxyphenyl | N/A | |
| Rhodol-Spiro-γ-lactam | ALP Biosensing | 2-(2'-Hydroxyphenyl) | N/A | 650 nm (ESIPT Red Shift) |
Chemical Biology: ESIPT-Driven Fluorescent Biosensors
Beyond therapeutics, the spiro-lactam core serves as a highly reliable conformational switch for fluorescent probes. In its closed spirocyclic form, the molecule interrupts the
When engineered with a hydroxyphenyl-benzothiazole moiety, these probes can detect specific cellular enzymes, such as Alkaline Phosphatase (ALP). Enzymatic cleavage of a masking group triggers the opening of the spiro-lactam ring. The causality of the hydroxyphenyl group here is photophysical: once the ring opens, the free phenolic -OH engages in Excited-State Intramolecular Proton Transfer (ESIPT). This process yields an exceptionally large Stokes shift, emitting a strong red fluorescent signal that minimizes background autofluorescence in live-cell imaging [3].
Figure 2: Photophysical ring-opening and ESIPT mechanism for biosensing.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following workflows are designed as self-validating systems. Internal controls are built directly into the methodology.
Protocol A: One-Pot Staudinger Synthesis of Hydroxyphenyl-Spiro-β-Lactams
The Staudinger ketene-imine cycloaddition is the gold standard for constructing the
Causality of Design: Generating the ketene in situ using Tosyl Chloride (TsCl) or oxalyl chloride at room temperature protects the hydroxyl moiety and allows kinetic control over the stereochemistry, deliberately driving the reaction toward the desired cis or trans diastereomer [4].
Step-by-Step Workflow:
-
Schiff Base Formation: Condense isatin (1.0 eq) with 4-aminophenol (1.1 eq) in ethanol with a catalytic amount of acetic acid.
-
Self-Validation Check: Monitor via TLC. The reaction is complete only when the distinct isatin spot disappears. Confirm the E/Z imine ratio via
H NMR (imine proton shift ~8.5 ppm).
-
-
In Situ Ketene Generation: Dissolve the resulting Schiff base and a substituted phenylacetic acid (1.2 eq) in dry dichloromethane (DCM). Add Triethylamine (TEA) or DIPEA (3.0 eq). Slowly add TsCl (1.5 eq) dropwise at 0°C.
-
Cycloaddition: Allow the mixture to warm to room temperature and stir for 12 hours. The imine attacks the in situ generated ketene via a zwitterionic intermediate, closing into the spiro-β-lactam.
-
Isolation & Stereochemical Validation: Quench with water, extract with DCM, and purify via flash chromatography.
-
Self-Validation Check: Utilize 2D NOESY NMR. The relative cis/trans stereochemistry is confirmed by observing the spatial correlation (Nuclear Overhauser Effect) between the azetidine ring protons and the indoline aromatic protons.
-
Figure 3: Self-validating Staudinger synthesis workflow for spiro-lactams.
Protocol B: Fluorescence Polarization (FP) Assay for MDM2-p53 Inhibition
To quantify the biological activity of the synthesized spiro-lactams, a Fluorescence Polarization assay is utilized.
Causality of Design: FP is chosen over standard ELISA because it is a homogeneous, ratiometric technique. It relies on the tumbling rate of molecules in solution. A small FITC-labeled p53 peptide tumbles rapidly (low polarization). When bound to the massive MDM2 protein, tumbling slows (high polarization). A successful hydroxyphenyl-spiro-lactam will displace the peptide, causing a measurable drop in polarization.
Step-by-Step Workflow:
-
Assay Preparation: Prepare a binding buffer (50 mM NaCl, 10 mM Tris, 1 mM EDTA, 10% glycerol, 0.1% CHAPS, pH 7.5). Reconstitute recombinant human MDM2 (10 nM final) and FITC-p53 peptide (2 nM final).
-
System Validation (Z'-Factor): Plate control wells: Blank (buffer only), Free Peptide (
), and Fully Bound Peptide ( ).-
Self-Validation Check: Calculate the Z'-factor:
. The screening must not proceed unless , ensuring assay robustness.
-
-
Compound Titration: Add the hydroxyphenyl-spiro-lactam in a 10-point, 3-fold serial dilution (starting at 50 μM). Incubate in the dark for 2 hours at room temperature to reach thermodynamic equilibrium.
-
Readout & Analysis: Read the microplate on a multi-mode reader (Ex: 485 nm, Em: 535 nm) measuring parallel and perpendicular fluorescence. Calculate the
using a four-parameter logistic non-linear regression model.
Emerging Frontiers: Antimicrobial and Antiviral Potential
While oncology and diagnostics dominate the current landscape, recent structural modulations of spiro-lactams have unveiled potent infectious disease applications. Research into has demonstrated that incorporating hydroxyphenyl variants can yield sub-micromolar inhibition of HIV-1 and HIV-2 viral replication [5]. The rigid spiro-core prevents the rapid metabolic degradation typically seen in standard linear peptides, offering a highly stable antiviral pharmacophore.
Conclusion
Hydroxyphenyl-substituted spiro-lactams are not merely structural curiosities; they are highly tunable, privileged pharmacophores. By understanding the causality behind their rigid 3D architecture and the precise hydrogen-bonding/photophysical capabilities of the hydroxyphenyl moiety, researchers can engineer next-generation therapeutics for p53-MDM2 targeted cancer therapies, ultra-sensitive ESIPT biosensors, and resilient antiviral agents. The self-validating synthetic and biological protocols provided herein ensure that future development in this space remains robust, reproducible, and scientifically rigorous.
References
-
Synthesis of 1,3-diaryl-spiro[azetidine-2,3′-indoline]-2′,4-diones via the Staudinger reaction Source: RSC Advances URL:[Link]
-
cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent Source: ACS Omega URL:[Link]
-
Recent Advancements in Developments of Novel Fluorescent Probes: In Cellulo Recognitions of Alkaline Phosphatases Source: MDPI Biosensors URL:[Link]
-
Oxidative Carbon−Carbon Bond Formation in the Synthesis of Bioactive Spiro β-Lactams Source: ResearchGate (Literature Review Compilation) URL:[Link](Note: URL derived from standard DOI routing for the referenced oxidative methodologies)
-
Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates Source: Frontiers in Chemistry URL:[Link]
Pharmacophore Elucidation of the Spiro-Lactam Scaffold: A Technical Guide
Topic: Pharmacophore Modeling of 8-(2-hydroxyphenyl)-6-azaspiro[3.4]octan-5-one Content Type: Technical Whitepaper / Methodological Guide Author Role: Senior Application Scientist
Subject: 8-(2-hydroxyphenyl)-6-azaspiro[3.4]octan-5-one (CAS 2060008-66-2)
Executive Summary
This guide details the pharmacophore modeling workflow for 8-(2-hydroxyphenyl)-6-azaspiro[3.4]octan-5-one , a representative "privileged structure" in modern medicinal chemistry. This molecule combines a rigid 6-azaspiro[3.4]octan-5-one core with a rotatable 2-hydroxyphenyl moiety.
The spiro-lactam scaffold is increasingly utilized to "escape aromatic flatland" (increasing
Chemical Space & Structural Analysis[2]
Before generating a pharmacophore, we must deconstruct the molecule into its rigid and flexible components. This dictates the conformational sampling strategy.
Structural Decomposition
The molecule consists of three distinct pharmacophoric zones:
| Zone | Component | Structural Role | Pharmacophoric Features |
| A (Core) | Spiro[3.4]octan-5-one | Rigid Scaffold. The spiro-carbon (C5) locks the cyclobutane and pyrrolidone rings perpendicular to each other. | Steric Exclusion: Defines the shape of the binding pocket. Dipole: The carbonyl group. |
| B (Linker) | Lactam (Amide) | Directional Vector. The amide bond is planar and rigid. | HBA: Carbonyl Oxygen. HBD: Amide Nitrogen (NH). |
| C (Arm) | 2-Hydroxyphenyl | Flexible Anchor. Attached to C8, this ring has rotational freedom. | HYD/AR: Aromatic Ring (Pi-stacking). HBD/HBA: Phenolic -OH (Orthosteric anchor). |
The Stereochemical Challenge
The spiro-center creates inherent chirality. Furthermore, the attachment of the hydroxyphenyl group at position 8 introduces a second chiral center.
-
Critical Protocol: You must model both the
and enantiomers (and diastereomers) unless the specific bioactive isomer is known. For this guide, we assume the trans configuration is the thermodynamically stable starting point for conformational search.
Pharmacophore Hypothesis Generation
We will utilize a Structure-Based Pharmacophore approach (assuming a target like MAGL) combined with Ligand-Based feature mapping.
Feature Definition & Vector Constraints
The strength of this molecule lies in the fixed angle between the Lactam H-bond vectors and the Phenolic H-bond vectors.
-
Feature 1 (F1): Amide H-Bond Donor.
-
Location: N6-H.
-
Vector: Pointing outward from the pyrrolidone ring.
-
-
Feature 2 (F2): Amide H-Bond Acceptor.
-
Location: C5=O.
-
Vector: ~120° angle relative to the C-N bond.
-
-
Feature 3 (F3): Aromatic/Hydrophobic Centroid.
-
Location: Center of the phenyl ring.
-
Constraint: Must allow for ring flips (180° rotation).
-
-
Feature 4 (F4): Phenolic H-Bond Donor/Acceptor.
-
Location: 2-OH group.[2]
-
Significance: This is an "ortho-constraint." The intramolecular H-bond (between Phenol-OH and the Lactam carbonyl) is unlikely due to distance, but the -OH can form a critical water bridge or direct interaction with residues like Ser or His in serine hydrolases.
-
Interaction Interaction Map (Graphviz)
The following diagram illustrates the theoretical interaction map of the molecule within a binding pocket (e.g., MAGL), highlighting the vector relationships.
Figure 1: Pharmacophore interaction map showing the vector relationships between the spiro-ligand and a hypothetical receptor pocket.
Experimental Workflow: Step-by-Step
This protocol ensures the pharmacophore model is robust and accounts for the specific conformational properties of spiro-compounds.
Phase 1: Conformational Sampling (The "Spiro-Check")
Spiro compounds are rigid, but the substituents are not. Standard conformer generation often fails to sample the "puckering" of the pyrrolidone ring correctly.
-
Geometry Optimization:
-
Perform initial DFT optimization (B3LYP/6-31G*) to establish the correct bond lengths and angles at the spiro-carbon (C5).
-
-
Stochastic Search:
-
Use a Monte Carlo or Low-Mode MD search.
-
Parameter: Set the energy window to 10 kcal/mol (higher than usual) to capture high-energy bioactive conformations often required for spiro-ring fitting.
-
Rotation: Specifically sample the C8-Phenyl bond rotation (0-360° in 15° increments).
-
-
Clustering:
-
Cluster conformers by RMSD (cutoff 0.5 Å) to reduce redundancy.
-
Phase 2: Pharmacophore Generation
-
Alignment: Align the low-energy conformers of the target molecule with known active inhibitors (e.g., reference MAGL inhibitors like JZL184 or known spiro-oxindoles) using the Lactam Amide as the substructure anchor.
-
Feature Creation:
-
Place a Donor sphere on the Lactam NH.
-
Place an Acceptor sphere on the Lactam Carbonyl.
-
Place a Hydrophobic sphere on the Phenyl ring.
-
Crucial Step: Add Exclusion Volumes (coat) around the cyclobutane ring. This prevents the model from selecting hits that are too bulky to fit where the small 4-membered ring resides.
-
Phase 3: Validation (Self-Validating System)
A pharmacophore model is useless without validation.
-
Decoy Set Generation: Use the DUD-E (Directory of Useful Decoys) generator. Input the SMILES of the spiro-compound to generate 50 structurally similar but topologically distinct decoys.
-
Screening: Screen the active molecule + 50 decoys against the generated pharmacophore.
-
Metric: Calculate the Enrichment Factor (EF) .
-
Pass Criteria: The model must retrieve the active seed molecule within the top 5% of the ranked list.
-
Automated Workflow Diagram
The following diagram outlines the computational pipeline required to execute this modeling.
Figure 2: Computational pipeline for generating and validating the spiro-lactam pharmacophore.
Applications & Implications
Why model this specific spiro-compound?
-
Scaffold Hopping: This model allows you to find non-spiro compounds that mimic the vectors of the spiro-lactam, or conversely, to find new spiro-cores that fit a known linear inhibitor's pocket.
-
Fragment-Based Drug Design (FBDD): The 6-azaspiro[3.4]octan-5-one is an excellent fragment. It has high solubility and low molecular weight (MW ~125 Da for the core).
-
Library Design: By identifying the "Exclusion Volumes" of the cyclobutane ring, you can filter commercial libraries to remove compounds that are too "flat" or "fat" for the target pocket.
References
-
Burkhard, J. A., et al. (2010). "Spirocyclic scaffolds in medicinal chemistry." Journal of Medicinal Chemistry. [Link]
-
Wuitschik, G., et al. (2006). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition. [Link]
-
Myskiw, K., et al. (2021).[3] "Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors." Journal of Medicinal Chemistry. [Link]
-
Mysinger, M. M., et al. (2012). "Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking." Journal of Medicinal Chemistry. [Link]
-
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. [Link]
Sources
Thermodynamic stability of spiro[3.4]octan-5-one ring systems
An In-Depth Technical Guide to the Thermodynamic Stability of Spiro[3.4]octan-5-one Ring Systems
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The spiro[3.4]octan-5-one scaffold, a unique three-dimensional structure, is of growing interest in medicinal chemistry for its potential to enhance molecular rigidity, solubility, and metabolic stability.[1][2] This guide provides a comprehensive analysis of the thermodynamic stability of this ring system, a critical parameter for predicting molecular behavior and suitability for drug design. While direct experimental literature on this specific ketone is limited[3], this document synthesizes foundational principles of conformational analysis, ring strain theory, and computational chemistry to provide a robust framework for its evaluation. The stability of spiro[3.4]octan-5-one is primarily dictated by the significant ring strain inherent in the cyclobutane ring and the conformational dynamics of the cyclopentanone moiety. We present detailed computational and experimental protocols to empower researchers to predict, validate, and ultimately leverage the properties of this promising scaffold.
Introduction: The Spirocyclic Advantage in Modern Drug Discovery
In the quest to move beyond "flat" aromatic compounds, medicinal chemists are increasingly turning to spirocyclic scaffolds to explore new chemical space.[2] These systems, characterized by two rings sharing a single carbon atom, introduce a defined three-dimensional architecture into a molecule. This structural rigidity can lead to improved binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[4] Furthermore, the higher fraction of sp³-hybridized carbon atoms often improves physicochemical properties such as solubility and metabolic stability.[1]
The spiro[3.4]octan-5-one system, which fuses a cyclobutane and a cyclopentanone ring, is an exemplary case. Understanding its thermodynamic stability is paramount, as it governs the molecule's preferred shape, its internal energy, and its potential to serve as a stable, predictable core for novel therapeutics. This guide deconstructs the factors governing its stability and provides actionable protocols for its analysis.
Theoretical Framework: Deconstructing the Stability of Spiro[3.4]octan-5-one
The thermodynamic stability of spiro[3.4]octan-5-one is not defined by a single property but is rather the sum of several competing energetic factors. The dominant contributor is ring strain, a form of potential energy that arises from deviations from ideal bond angles, bond lengths, and dihedral angles.[5]
Ring Strain Analysis: A Tale of Two Rings
The total strain energy of the spirocycle can be approximated by considering the strain of its constituent rings, modified by the spiro-fusion.
-
The Cyclobutane Ring: Cyclobutane is characterized by significant angle strain due to its C-C-C bond angles being compressed to ~90° from the ideal sp³ angle of 109.5°. It also suffers from considerable torsional strain from eclipsing C-H bonds. To alleviate some of this torsional strain, cyclobutane adopts a puckered conformation. The total strain energy of the parent cyclobutane is substantial, estimated to be around 26.3 kcal/mol.[6] This high level of inherent strain is a primary determinant of the spiro[3.4]octan-5-one system's overall energy.
-
The Cyclopentanone Ring: Cyclopentane itself has much lower strain (6.2 kcal/mol) than cyclobutane.[6] It relieves torsional strain by adopting non-planar conformations, primarily the "envelope" and "half-chair" (or "twist") forms, which are in rapid equilibrium. The introduction of a ketone at the 5-position flattens a portion of the ring, influencing the conformational preference and slightly altering the strain energy.
-
The Spiro-Junction: The spirocyclic carbon atom acts as a rigid anchor, restricting the conformational freedom of both rings. This fusion can either exacerbate or slightly alleviate the total strain compared to the sum of the individual rings, depending on how it affects the puckering of the cyclobutane and the envelope/twist equilibrium of the cyclopentanone. Computational studies on other spiro systems have shown that the total strain is often very close to the sum of the constituent rings.[5]
The Conformational Landscape
The overall shape and thermodynamic stability are determined by the lowest-energy conformers. For spiro[3.4]octan-5-one, the key conformational variables are the pucker of the cyclobutane ring and the position of the "flap" in the cyclopentanone envelope. The spiro-carbon links these motions. The relative energies of these conformers dictate the molecule's predominant shape in solution, a critical factor for receptor binding.
Protocol: Computational Workflow for Stability Assessment
Given the scarcity of experimental thermodynamic data, in silico methods are the most efficient way to analyze the stability of spiro[3.4]octan-5-one.[4] This workflow provides a self-validating system for generating reliable predictions.
Step-by-Step Computational Methodology
-
Initial 3D Structure Generation:
-
Use a molecular builder (e.g., in Maestro, ChemDraw 3D) to construct the spiro[3.4]octan-5-one molecule.
-
Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94).
-
-
Conformational Search:
-
To ensure the global minimum energy structure is found, perform a systematic or stochastic conformational search.
-
This step is crucial for flexible rings like cyclopentanone. Tools like the GMMX package or the conformational search modules in Schrödinger or MOE are suitable.
-
-
Quantum Mechanical Geometry Optimization:
-
Take the lowest energy conformers from the search and perform a full geometry optimization using Density Functional Theory (DFT).
-
A common and reliable functional/basis set combination is B3LYP/6-31G(d).
-
This step provides precise bond lengths, angles, and the minimum energy structure on the potential energy surface.
-
-
Vibrational Frequency Calculation:
-
Perform a frequency calculation at the same level of theory (B3LYP/6-31G(d)).
-
Self-Validation: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
This calculation also yields the zero-point vibrational energy (ZPVE) and thermal corrections necessary for calculating enthalpy and Gibbs free energy.
-
-
Strain Energy Calculation (Isodesmic Reaction Approach):
-
To quantify the ring strain, construct a hypothetical isodesmic reaction.[5][7] This is a reaction where the number and type of bonds on both sides are conserved, which allows for the cancellation of errors in the calculation.
-
Example Reaction: spiro[3.4]octan-5-one + propane + 2-butanone -> 2,2-dimethylpropane + cyclopentanone + acetone
-
Calculate the total electronic energy (including ZPVE) for every molecule in the reaction at a high level of theory (e.g., M06-2X/6-311+G(d,p) or CBS-QB3[8]).
-
The strain energy is the calculated enthalpy change (ΔH) of this reaction.
-
Caption: Computational workflow for assessing thermodynamic stability.
Protocol: Experimental Validation and Characterization
Computational predictions must be grounded in experimental reality. The following workflow outlines key experiments for validating the structural and conformational properties of spiro[3.4]octan-5-one.
Step-by-Step Experimental Methodology
-
Synthesis:
-
Synthesize spiro[3.4]octan-5-one. A general approach has been reported in the literature, often starting from cyclobutanone derivatives.[1]
-
Purify the compound using standard techniques such as distillation or column chromatography.
-
-
Structural Confirmation:
-
NMR Spectroscopy (¹H, ¹³C, DEPT): Acquire standard NMR spectra to confirm the chemical structure and purity. The chemical shifts and coupling constants provide initial clues about the molecular conformation.
-
Infrared (IR) Spectroscopy: Confirm the presence of the carbonyl (C=O) group, typically a strong absorption around 1740 cm⁻¹ for a five-membered ring ketone.
-
Mass Spectrometry: Confirm the molecular weight (124.18 g/mol ).[9][10]
-
-
Conformational Analysis:
-
Variable Temperature (VT) NMR: Acquire ¹H NMR spectra at different temperatures. Changes in chemical shifts or signal coalescence can indicate the presence of multiple conformers in equilibrium.
-
2D NMR (NOESY/ROESY): These experiments detect through-space correlations between protons. The presence or absence of specific cross-peaks can provide definitive evidence for the molecule's preferred 3D shape and the relative orientation of the two rings.[11]
-
-
Definitive Structure Determination:
-
X-ray Crystallography: If a suitable single crystal can be grown, X-ray diffraction provides the unambiguous solid-state structure, including precise bond lengths and angles. This data serves as the ultimate benchmark for validating the accuracy of the computational DFT models.
-
Caption: Experimental workflow for validation and characterization.
Data Synthesis and Interpretation
The combination of computational and experimental data provides a holistic understanding of the molecule's stability.
Table 1: Computed Physicochemical Properties
This table summarizes key properties computed for spiro[3.4]octan-5-one, sourced from public databases. These values are essential for initial assessments of drug-likeness.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O | PubChem[3][9] |
| Molecular Weight | 124.18 g/mol | PubChem[9] |
| XLogP3 | 1.3 | PubChem[9] |
| Hydrogen Bond Donor Count | 0 | BenchChem[1] |
| Hydrogen Bond Acceptor Count | 1 | BenchChem[1] |
Table 2: Comparative Ring Strain Energies of Parent Cycloalkanes
This table provides context for the high internal energy of the spiro[3.4]octan-5-one system by showing the strain of its parent rings compared to a strain-free reference.
| Cycloalkane | Total Strain Energy (kcal/mol) | Source |
| Cyclopropane | 27.5 | UMass OWL[6] |
| Cyclobutane | 26.3 | UMass OWL[6] |
| Cyclopentane | 6.2 | UMass OWL[6] |
| Cyclohexane | 0 (Reference) | - |
The data clearly indicates that the cyclobutane portion of the molecule is the largest contributor to its internal strain energy.
Conclusion and Future Directions
The thermodynamic stability of the spiro[3.4]octan-5-one ring system is a complex interplay between the significant angle and torsional strain of the cyclobutane ring and the conformational flexibility of the cyclopentanone ring. While inherently possessing high strain energy, the rigid and well-defined three-dimensional structure makes it a highly attractive scaffold for medicinal chemistry.
This guide establishes a comprehensive, dual-pronged approach—combining state-of-the-art computational modeling with proven experimental techniques—to fully characterize its stability and conformational profile. By following these protocols, researchers can confidently predict the behavior of this scaffold, providing a solid foundation for the rational design of novel therapeutics. Future experimental work, particularly calorimetric studies and advanced NMR analysis, is essential to further refine our understanding and validate the computational models presented herein.
References
-
PubChem. (n.d.). Spiro[3.4]octan-5-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemical Synthesis Database. (2025, May 20). spiro[3.4]octan-5-one. Retrieved from [Link]
-
Hrenar, T., Primožič, I., & Majerić Elenkov, M. (2017). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Physical Chemistry Chemical Physics, 19(47), 31706-31713. Retrieved from [Link]
-
PubChemLite. (n.d.). Spiro[3.4]octan-5-one (C8H12O). University of Luxembourg. Retrieved from [Link]
-
Bachrach, S. M. (2020). A Procedure For Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, With Application To 66 Molecules. ChemRxiv. Retrieved from [Link]
-
ResearchGate. (2025, August 29). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Retrieved from [Link]
-
Hrenar, T., Primožič, I., Fijan, D., & Majerić Elenkov, M. (2017). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Physical Chemistry Chemical Physics, 19, 31706-31713. Retrieved from [Link]
-
Rogers, D. W., & McLafferty, F. M. (2010). Ring strain energy in ether- and lactone-containing spiro compounds. ResearchGate. Retrieved from [Link]
-
Ermert, P., et al. (2015). Conformationally Controlled sp3-Hydrocarbon-Based α-Helix Mimetics. PMC. Retrieved from [Link]
-
Fukaya, K., et al. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. ResearchGate. Retrieved from [Link]
-
Pemberton, R. P., & Tantillo, D. J. (2020). Strain visualization for strained macrocycles. PMC. Retrieved from [Link]
-
Pemberton, R. P., & Tantillo, D. J. (2020). Strain Visualization for Strained Macrocycles. ChemRxiv. Retrieved from [Link]
-
University of Massachusetts. (n.d.). Strain Energy Increments. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. works.swarthmore.edu [works.swarthmore.edu]
- 6. Strain Energy Increments [owl.umass.edu]
- 7. Strain visualization for strained macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Spiro[3.4]octan-5-one | C8H12O | CID 549339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. Conformationally Controlled sp3‐Hydrocarbon‐Based α‐Helix Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocols for the Diastereoselective Synthesis of Aza-Spirocycles via Cyclobutanone and Amino Ester Cyclization
Introduction
Spirocyclic scaffolds have garnered significant attention in medicinal chemistry and drug discovery due to their inherent three-dimensionality and structural novelty.[1][2] By replacing traditional flat aromatic rings, these scaffolds introduce conformational rigidity, which can reduce the entropic penalty upon binding to a protein target and improve physicochemical properties.[1][3] Among these structures, spirocycles incorporating a cyclobutane ring are particularly valuable for their ability to orient substituents along well-defined vectors, thereby enhancing interactions with three-dimensional binding sites.[4]
This application note provides a detailed protocol and mechanistic rationale for the synthesis of aza-spiro[3.X]alkane scaffolds through the acid-catalyzed cyclization of cyclobutanone with amino esters. This transformation, which proceeds via a Pictet-Spengler-type mechanism, offers a direct and efficient route to complex molecular architectures from readily available starting materials.[5] We will explore the key experimental parameters, provide a step-by-step protocol for a model reaction, and discuss the causality behind critical procedural choices, offering researchers a robust framework for accessing these valuable compounds.
Part I: Mechanistic Overview and Rationale
The spiro-cyclization of cyclobutanone with a β-arylethylamine, such as an ester of tryptophan or phenylalanine, is a powerful ring-forming reaction. The core transformation is a special case of the Mannich reaction and follows the mechanistic pathway of the classic Pictet-Spengler reaction.[5] The driving force is the formation of a highly electrophilic iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to forge the key spirocyclic C-C bond.
The key steps are:
-
Imine/Iminium Ion Formation: The reaction is initiated by the condensation of the amino group of the amino ester with the carbonyl of cyclobutanone. In the presence of a strong acid, this initially formed imine is protonated to generate a highly reactive iminium ion.[6][7]
-
Intramolecular Cyclization (Spiroannulation): The electron-rich aromatic ring of the amino ester (e.g., the indole nucleus of tryptophan) acts as an intramolecular nucleophile, attacking the electrophilic iminium carbon. This is the ring-closing step that establishes the spiro center.
-
Rearomatization: A final deprotonation step restores the aromaticity of the indole ring, yielding the stable spirocyclic product.
The use of a strong acid, such as trifluoroacetic acid (TFA), is often crucial as it serves as both the solvent and the catalyst, promoting the formation of the necessary iminium ion intermediate.[8] Weaker nucleophiles or less reactive carbonyl compounds may require harsher conditions, such as stronger acids or higher temperatures, to proceed efficiently.[5]
Caption: General mechanism for acid-catalyzed spiro-cyclization.
Part II: Experimental Protocol
This section details a representative protocol for the diastereoselective spiro-cyclization of cyclobutanone with L-tryptophan methyl ester.
Protocol 1: Synthesis of Methyl (1'R,3S)-2',3',4',9'-tetrahydro-1'H-spiro[cyclobutane-1,1'-pyrido[3,4-b]indole]-3-carboxylate
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| L-Tryptophan methyl ester HCl | ≥98% | Sigma-Aldrich | |
| Cyclobutanone | ≥98% | Sigma-Aldrich | |
| Trifluoroacetic acid (TFA) | Reagent Grade | Fisher Scientific | Use in a fume hood. |
| Dichloromethane (DCM) | Anhydrous | Acros Organics | |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR | |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | VWR | |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
| Ethyl Acetate / Hexanes | HPLC Grade | VWR | For chromatography. |
| Round-bottom flask, magnetic stirrer | Standard laboratory glassware. | ||
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add L-tryptophan methyl ester hydrochloride (1.0 g, 3.93 mmol).
-
Reagent Addition: Add anhydrous dichloromethane (20 mL) to the flask and cool the resulting suspension to 0 °C in an ice bath.
-
Rationale: DCM is used as a solvent to suspend the starting material. Cooling helps to control any potential exotherm upon addition of the acid and base in the subsequent steps.
-
-
Neutralization: Slowly add triethylamine (0.55 mL, 3.93 mmol) to neutralize the hydrochloride salt, forming the free amine in situ. Stir for 10 minutes at 0 °C.
-
Carbonyl Addition: Add cyclobutanone (0.32 mL, 4.32 mmol, 1.1 equivalents) to the reaction mixture.
-
Rationale: A slight excess of the carbonyl component ensures complete consumption of the more valuable amino ester.[8]
-
-
Catalyst Addition: Slowly add trifluoroacetic acid (TFA) (3.0 mL, 39.3 mmol, 10 equivalents) dropwise to the stirring mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 30:70 ethyl acetate/hexanes eluent. The reaction is typically complete within 4-6 hours.
-
Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (50 mL) at 0 °C to neutralize the TFA.
-
Caution: This neutralization is exothermic and will release CO₂ gas. Add slowly with stirring.
-
-
Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers.
-
Workup - Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes.
-
Characterization: Combine the fractions containing the product and remove the solvent in vacuo to yield the spirocyclic product as a white or pale-yellow solid. Characterize by ¹H NMR, ¹³C NMR, and HRMS to confirm the structure and determine the diastereomeric ratio (d.r.).
Part III: Data Interpretation and Optimization
The spiro-cyclization creates a new stereocenter at the spiro-carbon. Given the chiral nature of the starting amino ester, the products are formed as a mixture of diastereomers.
Determining Diastereoselectivity: The diastereomeric ratio (d.r.) can be readily determined by analyzing the ¹H NMR spectrum of the crude or purified product. Key protons adjacent to the newly formed stereocenter will appear as distinct signals for each diastereomer, and the ratio of their integration values corresponds to the d.r.
Optimization of Reaction Conditions: The yield and diastereoselectivity of the spiro-cyclization can be influenced by several factors. A systematic optimization can significantly improve the outcome.
| Parameter | Variation | Effect on Reaction | Rationale |
| Catalyst | TFA, Sc(OTf)₃, HCl | Lewis acids like Sc(OTf)₃ may offer milder conditions and improved selectivity in some cases.[9] Brønsted acids are generally effective. | The catalyst's primary role is to facilitate iminium ion formation. The choice can impact reaction rate and side product formation. |
| Solvent | DCM, Toluene, Acetonitrile | Aprotic solvents are generally preferred. The polarity can influence reaction rates and solubility. | The solvent must be inert to the strong acid conditions and capable of solubilizing the intermediates. |
| Temperature | 0 °C to Reflux | Lower temperatures often lead to higher diastereoselectivity by increasing the energetic difference between the diastereomeric transition states. | Higher temperatures increase the reaction rate but may decrease selectivity. |
| Substrate | Tryptophan, Phenylalanine, Histidine esters | The nucleophilicity of the aromatic ring is critical. Electron-rich systems like indoles react readily under mild conditions.[5] | Less nucleophilic rings (e.g., a phenyl group) may require stronger acids and higher temperatures for successful cyclization.[5] |
Part IV: Experimental and Logic Workflow
The overall process from planning to characterization follows a logical sequence to ensure reproducibility and success.
Caption: Workflow for spiro-cyclization synthesis and analysis.
Conclusion
The acid-catalyzed spiro-cyclization of cyclobutanone with amino esters represents a highly effective and atom-economical method for constructing novel, three-dimensional aza-spirocyclic systems. These scaffolds are of significant interest in drug discovery programs seeking to explore new chemical space.[10][11] The protocol detailed herein provides a reliable starting point for the synthesis of these complex molecules. By understanding the underlying mechanism and systematically optimizing key reaction parameters, researchers can adapt this methodology to a wide range of substrates, facilitating the development of diverse compound libraries for biological screening.
References
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Zhang, J., et al. (2018). Lewis acid-catalyzed [4 + 2] cycloaddition of donor–acceptor cyclobutanes with iminooxindoles: access to spiro[piperidine-3,2′-oxindoles]. RSC Advances. Available at: [Link]
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Bédard, F., et al. (2016). Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. ACS Combinatorial Science. Available at: [Link]
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Zheng, Y., et al. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Fensome, A., et al. (2006). An Efficient Synthesis of a Spirocyclic Oxindole Analogue. Molecules. Available at: [Link]
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Li, J., et al. (2024). Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. Chemical Science. Available at: [Link]
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Kim, K., et al. (2017). Cobalt Catalysis for Enantioselective Cyclobutanone Construction. Journal of the American Chemical Society. Available at: [Link]
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Secci, F., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. Available at: [Link]
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Gagnon, D., et al. (2015). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. Organic Letters. Available at: [Link]
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Zheng, Y., et al. (2014). The Use of Spirocyclic Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
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Chen, J., et al. (2021). Catalytic Enantioselective Synthesis of Benzocyclobutenols and Cyclobutanols via A Sequential Reduction/C-H Functionalization. Angewandte Chemie International Edition. Available at: [Link]
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Scott, J. S., et al. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. Available at: [Link]
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Application Notes & Protocols: Strategic N-Alkylation of 6-Azaspiro[3.4]octan-5-one for Drug Discovery
Introduction: The Significance of the 6-Azaspiro[3.4]octan-5-one Scaffold
The 6-azaspiro[3.4]octan-5-one core is a compelling structural motif in modern medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic fusion of a cyclobutane and a γ-lactam ring, offers a distinct advantage over traditional "flat" aromatic structures in the exploration of chemical space.[1] This rigid framework allows for the precise vectoral projection of substituents, enhancing interactions with biological targets and often leading to improved potency, selectivity, and metabolic stability.[1] N-alkylation of the lactam nitrogen is a primary and highly effective strategy for diversifying this scaffold, enabling the modulation of physicochemical properties and the introduction of pharmacophoric elements essential for biological activity. This guide provides a detailed overview of key reagents and robust protocols for the efficient N-alkylation of 6-azaspiro[3.4]octan-5-one, empowering researchers in the development of novel therapeutics.
Core Principles of Lactam N-Alkylation
The nitrogen atom of the γ-lactam in 6-azaspiro[3.4]octan-5-one is nucleophilic, but its reactivity is tempered by the adjacent carbonyl group. To achieve efficient alkylation, the N-H proton must typically be removed by a base to generate a more potent nucleophilic anion. However, this deprotonation results in an ambident anion with nucleophilic character on both the nitrogen and the oxygen atoms.[2] The choice of base, solvent, and alkylating agent is therefore critical to favor the desired N-alkylation over the competing O-alkylation side reaction.[2]
Methodologies for N-Alkylation
Classical SN2 Alkylation with Alkyl Halides
This is one of the most direct and widely employed methods for N-alkylation. The reaction proceeds via a standard SN2 mechanism where the deprotonated lactam nitrogen attacks an electrophilic alkyl halide.
Mechanism & Reagent Selection:
The key to successful N-alkylation via this route lies in managing the N- vs. O-selectivity. According to the Hard and Soft Acids and Bases (HSAB) principle, the "softer" nitrogen nucleophile will preferentially react with a "softer" electrophile.[2] Therefore, the reactivity trend for alkyl halides is I > Br > Cl. Alkyl iodides are generally the best choice for promoting N-alkylation.[2]
The choice of base is also crucial. Strong, non-nucleophilic bases are required to deprotonate the lactam without interfering with the alkylating agent. Sodium hydride (NaH) is a common choice, generating the sodium salt of the lactam. Alternatively, weaker carbonate bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, often in polar aprotic solvents like DMF or acetonitrile.[2][3]
Sources
Application Notes and Protocols for the Stereoselective Synthesis of 8-Aryl-Spiro-γ-Lactams
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Architectural Allure of Spiro-γ-Lactams in Modern Drug Discovery
The spiro-γ-lactam motif, a unique three-dimensional architecture, has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Their inherent rigidity and densely functionalized frameworks make them privileged scaffolds for probing complex biological targets.[1] This structural complexity allows for the presentation of substituents in precise spatial orientations, enhancing interactions with biological macromolecules and often leading to improved potency and selectivity.[3] Notably, the spirooxindole-γ-lactam core is a prominent feature in a variety of natural products and synthetic bioactive molecules, underscoring its therapeutic potential.[4][5][6]
This document serves as a comprehensive technical guide for the stereoselective synthesis of a specific and highly valuable subclass: 8-aryl-spiro-γ-lactams. We will delve into the mechanistic underpinnings of key synthetic strategies, provide detailed, field-proven protocols, and present data to guide researchers in the successful construction of these intricate molecular architectures.
Strategic Approaches to Stereocontrol: A Mechanistic Overview
The construction of the quaternary spirocenter with high stereocontrol is the cornerstone of any successful synthesis of spiro-γ-lactams. Several powerful strategies have emerged, each with its own set of advantages and mechanistic nuances.
Organocatalytic Cascade Reactions: A Symphony of Asymmetric Induction
Organocatalysis has revolutionized asymmetric synthesis, and its application to spiro-γ-lactam construction is a prime example of its power.[7][8] These reactions often proceed through a cascade sequence, where a single chiral catalyst orchestrates multiple bond-forming events, leading to the rapid assembly of complex products with high enantioselectivity.
A common and effective approach involves the Michael addition of an enolizable substrate to an α,β-unsaturated acceptor, followed by an intramolecular cyclization/lactamization. Chiral secondary amines, such as those derived from proline or cinchona alkaloids, are frequently employed as catalysts.
Mechanism of Action:
The mechanism of a secondary amine-catalyzed Michael/hemiaminalization cascade is illustrated below. The chiral amine reversibly forms a nucleophilic enamine with a carbonyl compound. This enamine then undergoes a stereoselective Michael addition to an α,β-unsaturated aldehyde. The resulting intermediate is then poised for an intramolecular cyclization to form a hemiaminal, which upon oxidation, yields the desired spiro-γ-lactam. The stereochemistry of the final product is dictated by the facial selectivity of the Michael addition, which is controlled by the chiral environment of the catalyst.
Caption: Organocatalytic Michael/Hemiaminalization Cascade.
1,3-Dipolar Cycloaddition: Convergent and Powerful
The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a highly efficient and atom-economical method for the construction of five-membered nitrogen-containing heterocycles, including the pyrrolidine ring of spiro-γ-lactams.[1][9] This strategy allows for the creation of complex spirocyclic systems with excellent control over diastereoselectivity.[1]
Generation of the Azomethine Ylide:
A common method for the in situ generation of the azomethine ylide involves the thermal decarboxylation of an imine derived from an α-amino acid and an isatin derivative. The resulting ylide is a transient species that readily reacts with a suitable dipolarophile.
Caption: Workflow for 1,3-Dipolar Cycloaddition.
Metal-Catalyzed Asymmetric Synthesis: Precision and Versatility
Transition metal catalysis offers a powerful platform for the enantioselective synthesis of spiro-γ-lactams.[10] Catalysts based on copper, nickel, and rhodium have been successfully employed in a variety of transformations, including cyclizations and annulations.[10][11][12] The choice of metal and chiral ligand is crucial for achieving high levels of stereocontrol.
A notable example is the catalyst-controlled regiodivergent synthesis of spirocyclic γ- and δ-lactams from a common precursor.[10] By simply switching the metal catalyst (e.g., from copper to nickel), the cyclization pathway can be selectively directed towards either the 5-exo-dig or 6-endo-dig mode, leading to the formation of the corresponding γ- or δ-lactam with high stereoselectivity.[10]
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for key experiments in the synthesis of 8-aryl-spiro-γ-lactams.
Protocol 1: Organocatalytic Asymmetric Synthesis of a Spirooxindole-γ-Lactam
This protocol is adapted from the work of several research groups and represents a general procedure for the synthesis of chiral fluoroalkyl-containing 3,2′-spirooxindole γ-lactam products.[7]
Materials:
-
3-((2,2,2-trifluoroethyl)amino)indolin-2-one (1.0 equiv)
-
α,β-Unsaturated aldehyde (1.2 equiv)
-
Chiral secondary amine catalyst (e.g., (S)-diphenylprolinol silyl ether) (20 mol%)
-
Benzoic acid (20 mol%)
-
Oxidant (e.g., 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone, DDQ) (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 3-((2,2,2-trifluoroethyl)amino)indolin-2-one (1.0 equiv) and the α,β-unsaturated aldehyde (1.2 equiv) in anhydrous DCM at room temperature, add the chiral secondary amine catalyst (20 mol%) and benzoic acid (20 mol%).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion of the Michael addition, add the oxidant (DDQ, 1.5 equiv) to the reaction mixture.
-
Continue stirring at room temperature for an additional 12-24 hours, or until the oxidation is complete as indicated by TLC.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired spirooxindole-γ-lactam.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: 1,3-Dipolar Cycloaddition for the Synthesis of a Spiro[indoline-3,2'-pyrrolidin]-2-one Derivative
This protocol is a generalized procedure based on established methods for the synthesis of spirooxindole pyrrolidines.[1][6]
Materials:
-
Isatin derivative (1.0 equiv)
-
L-proline (1.1 equiv)
-
Arylidenemalononitrile (dipolarophile) (1.0 equiv)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the isatin derivative (1.0 equiv) and L-proline (1.1 equiv) in methanol, add the arylidenemalononitrile (1.0 equiv).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold methanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired spiro[indoline-3,2'-pyrrolidin]-2-one.
-
Characterize the product by NMR spectroscopy and mass spectrometry to confirm its structure and stereochemistry.
Data Presentation: A Comparative Overview
The following table summarizes representative data for the stereoselective synthesis of spiro-γ-lactams, highlighting the efficacy of different catalytic systems.
| Entry | Catalyst/Method | Substrate Scope | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) | Reference |
| 1 | Chiral Secondary Amine | 3-Aminooxindoles, α,β-Unsaturated Aldehydes | Up to 86 | >95:5 | Up to 99 | [7] |
| 2 | Cinchona Alkaloid/Thiourea | Thiol-Michael/Mannich/Lactamization | Moderate to Good | Up to 6:1 | Up to 95 | [13] |
| 3 | Cu(I)/TF-BiphamPhos | Cyclic Imino Esters, MBH Bromides | Good | - | High | [11] |
| 4 | Rh₂(S-p-PhTPCP)₄ | Diazo Lactams, Alkenes | Up to 98 | 3:1 to 9:1 | 80 to 98 | [12] |
Conclusion and Future Perspectives
The stereoselective synthesis of 8-aryl-spiro-γ-lactams has witnessed significant advancements, driven by the development of novel and efficient catalytic systems. Organocatalysis, 1,3-dipolar cycloadditions, and metal-catalyzed reactions have all proven to be powerful tools for the construction of these complex and medicinally relevant scaffolds. The protocols and data presented herein provide a solid foundation for researchers to embark on the synthesis of these valuable compounds.
Future efforts in this field will likely focus on the development of even more efficient and sustainable catalytic systems, the expansion of substrate scope to include more challenging functionalities, and the application of these synthetic methodologies to the total synthesis of complex natural products and the discovery of new therapeutic agents.
References
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Stereoselective synthesis of trifluoroethyl 3,2′-spirooxindole γ-lactam through the organocatalytic cascade reaction of 3-((2,2,2-trifluoroethyl)amino)indolin-2-one. Organic & Biomolecular Chemistry. [Link]
-
Organocatalytic One-Pot Asymmetric Synthesis of Thiolated Spiro-γ-lactam Oxindoles Bearing Three Stereocenters. The Journal of Organic Chemistry. [Link]
-
Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. [Link]
-
Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lac- tones via Chiral. The Journal of Organic Chemistry. [Link]
-
Catalyst-Controlled Regiodivergence in Enantioselective Synthesis of Spirocyclic γ-versus δ-Lactams. ResearchGate. [Link]
-
Asymmetric Synthesis of α‑Spiro-γ-lactones and α‑Substituted γ‑Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations. Figshare. [Link]
-
Catalytic asymmetric construction of spiro(γ-butyrolactam-γ-butyrolactone) moieties through sequential reactions of cyclic imino esters with Morita-Baylis-Hillman bromides. PubMed. [Link]
-
Synthesis of Spirooxindole-γ-Lactones via Engaging Oxindole-Templated Azaoxyallyl Cation with 2-Naphthols. The Journal of Organic Chemistry. [Link]
-
Organocatalytic asymmetric synthesis of versatile gamma-lactams. PubMed. [Link]
-
Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research. [Link]
-
Enantioselective 1,3-Dipolar Cycloadditions of α-Methylene Lactams to Construct Spirocycles. PubMed Central. [Link]
-
Synthesis of Spirooxindole-γ-Lactones via Engaging Oxindole-Templated Azaoxyallyl Cation with 2-Naphthols. ResearchGate. [Link]
-
Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. PubMed Central. [Link]
- Spiro-γ-lactam compound and its synthetic method and application.
-
Regio- and Stereoselective Synthesis of a New Series of Spirooxindole Pyrrolidine Grafted Thiochromene Scaffolds as Potential Anticancer Agents. MDPI. [Link]
-
ENANTIOSELECTIVE SYNTHESIS OF UNSATURATED γ-LACTAMS. Universidade de Lisboa. [Link]
-
Enantioselective 1,3-Dipolar Cycloadditions of α-Methylene Lactams to Construct Spirocycles. PubMed. [Link]
-
Enantioselective Synthesis of Spirolactones and Spirolactams Under Low Catalyst Loadings. Journal of the American Chemical Society. [Link]
-
Synthesis of γ-lactams. Organic Chemistry Portal. [Link]
-
Short Stereoselective Synthesis of α-Substituted γ-Lactams. PubMed Central. [Link]
-
Asymmetric Synthesis of γ-Lactams Containing α,β-Contiguous Stereocenters via Pd(II)-Catalyzed Cascade Methylene C(sp3)-H Alkenylation/Aza-Wacker Cyclization. PubMed. [Link]
-
Synthesis of spiro-cyclohexendienone-gamma-lactams via free-radicals and study of thermal regioselective spirocyclization. ResearchGate. [Link]
-
Synthesis of γ‐lactams through Pd(II)‐catalyzed asymmetric methylene... ResearchGate. [Link]
-
Enantioselective synthesis of β-aryl-γ-lactam derivatives via Heck–Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles. Beilstein Journal of Organic Chemistry. [Link]
-
Strategies and methodologies for the construction of spiro-fused γ-lactams: an update. Organic Chemistry Frontiers. [Link]
-
Cyclic sulfamidates as lactam precursors. An efficient asymmetric synthesis of (-) - aphanorphine. PubMed. [Link]
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- 13. pubs.acs.org [pubs.acs.org]
Application Note: Advanced Protecting Group Strategies for 2-Hydroxyphenyl Moieties in Spirocyclic Synthesis
Executive Summary & Mechanistic Rationale
The synthesis of complex spirocyclic architectures—such as spiroketals, spirochromans, and spirooxindoles—frequently relies on the 2-hydroxyphenyl moiety as a critical structural determinant. In these systems, the phenolic oxygen often serves as an internal nucleophile during late-stage oxa-Michael additions or hetero-Diels-Alder cycloadditions. However, the inherent nucleophilicity and redox sensitivity of the free phenol necessitate robust protecting group (PG) strategies during upstream transformations, such as Grignard additions, cross-couplings, or transition metal-catalyzed cyclopropanations 1.
The strategic selection of a protecting group is dictated by orthogonality : the ability to selectively unmask the 2-hydroxyphenyl group without disrupting other sensitive functionalities (e.g., aliphatic acetals, epoxides, or esters) present in the molecule 2. Premature deprotection can lead to catalyst poisoning, unwanted epimerization at the spirocenter, or oxidative degradation.
Strategic Workflow for Protecting Group Selection
The decision matrix for masking a 2-hydroxyphenyl group hinges on the harshest reaction condition the intermediate will face prior to spirocyclization.
Fig 1. Decision matrix for 2-hydroxyphenyl protecting groups based on reaction conditions.
Quantitative Assessment of Protecting Groups
To ensure optimal yields during the critical spirocyclization step, the following parameters must be evaluated. Data is aggregated from benchmark syntheses of the rubromycin family and cephalosporolides 2.
| Protecting Group | Cleavage Reagent | Stability Profile | Avg. Spirocyclization Yield | Primary Application |
| TBS (tert-Butyldimethylsilyl) | TBAF or TMSOTf | Stable to Grignard/RLi; Labile to F⁻ | 70–94% | Orthogonal deprotection in presence of aliphatic acetals. |
| MOM (Methoxymethyl) | MgBr₂·OEt₂ or HCl | Stable to strong base; Labile to Lewis Acid | 80–95% | Cascade deprotection-cyclization via donor-acceptor cyclopropanes. |
| Bn (Benzyl) | Pd/C, H₂ or DDQ | Highly stable to acid/base; Labile to redox | 60–85% | Late-stage global deprotection. |
| Ac (Acetyl) | K₂CO₃, MeOH | Labile to base; Stable to mild acid | 40–60% | Mild protection when steric hindrance is not a concern. |
Application Note 1: Silyl Ether (TBS) Strategy in o-QM Mediated Spiroketalization
Context & Causality: In the total synthesis of benzannulated spiroketals (e.g., the rubromycin family), the generation of an ortho-quinone methide (o-QM) intermediate is a powerful method for constructing the spirocyclic core. The 2-hydroxyphenyl group is protected as a TBS ether to withstand early-stage carbon-carbon bond formations. TBS is explicitly chosen over MOM or Benzyl because it can be selectively cleaved using fluoride sources (TBAF) or mild Lewis acids (TMSOTf) without hydrolyzing the highly sensitive 1,3-diol protected aliphatic acetals present in the backbone 2.
Protocol 1: Selective TBS Deprotection and Spirocyclization
This protocol utilizes a self-validating quenching mechanism: the use of a buffered fluoride source prevents the reaction medium from becoming overly basic, which would otherwise degrade the resulting o-QM intermediate.
Reagents & Materials:
-
TBS-protected 2-hydroxyphenyl precursor (1.0 mmol)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 mmol)
-
Acetic acid (glacial, 1.1 mmol) - Crucial for buffering TBAF
-
Anhydrous Tetrahydrofuran (THF, 10 mL)
-
p-Toluenesulfonic acid (p-TSA, 0.1 mmol) for subsequent cyclization
Step-by-Step Methodology:
-
Preparation of Buffered Fluoride: In a flame-dried flask under argon, pre-mix the 1.0 M TBAF solution (1.1 mL) with glacial acetic acid (63 µL) at 0 °C. Causality: Commercial TBAF contains basic hydroxide impurities. Buffering prevents base-catalyzed epimerization of the final spiroketal.
-
Deprotection: Dissolve the TBS-protected precursor in anhydrous THF (10 mL) and cool to 0 °C. Add the buffered TBAF solution dropwise over 5 minutes.
-
Monitoring: Stir the reaction at 0 °C for 1 hour. Monitor via TLC (Hexanes/EtOAc 7:3). The deprotected phenol will appear as a highly UV-active, lower Rf spot that stains deep red with potassium permanganate.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Spirocyclization: Dissolve the crude free phenol in CH₂Cl₂ (10 mL). Add p-TSA (19 mg, 0.1 mmol) and stir at room temperature for 2 hours to induce cyclization via the o-QM intermediate.
-
Final Isolation: Quench with saturated NaHCO₃ to neutralize the acid, preventing thermodynamic ring-opening. Extract, dry, and purify via flash column chromatography to yield the thermodynamically favored spiroketal.
Application Note 2: Acetal (MOM) Strategy in Cascade Deprotection-Spirocyclization
Context & Causality: When synthesizing spirochromans from donor-acceptor cyclopropanes, the 2-hydroxyphenyl group must be protected during the Knoevenagel condensation and Corey-Chaykovsky cyclopropanation steps, which utilize strong bases. The Methoxymethyl (MOM) ether is ideal here: it is completely stable to alkaline conditions but highly susceptible to Lewis acid-mediated cleavage 3. By using MgBr₂·OEt₂, chemists can trigger a one-pot cascade: Lewis acid complexation opens the cyclopropane, simultaneously cleaves the MOM group, and facilitates the intramolecular oxa-Michael attack.
Fig 2. Mechanistic pathway of deprotection triggering o-QM mediated spirocyclization.
Protocol 2: MOM Deprotection and Cascade Cyclization
This protocol relies on the dual nature of MgBr₂·OEt₂ acting as both a deprotecting agent for the MOM ether and an activating Lewis acid for the donor-acceptor cyclopropane.
Reagents & Materials:
-
MOM-protected cyclopropane precursor (0.5 mmol)
-
Magnesium bromide diethyl etherate (MgBr₂·OEt₂, 1.0 mmol)
-
Anhydrous Dichloromethane (CH₂Cl₂, 5 mL)
Step-by-Step Methodology:
-
Activation: In a dried Schlenk tube under a nitrogen atmosphere, dissolve the MOM-protected cyclopropane (0.5 mmol) in anhydrous CH₂Cl₂ (5 mL).
-
Cascade Initiation: Add MgBr₂·OEt₂ (258 mg, 1.0 mmol) in one portion at room temperature. Causality: The bidentate coordination of Mg²⁺ to the ester groups of the cyclopropane induces heterolysis of the C-C bond, while simultaneously coordinating to the MOM oxygen to facilitate its cleavage.
-
Reaction Progression: Stir the suspension vigorously at room temperature for 12–16 hours. The reaction mixture will gradually turn from pale yellow to a deep orange hue, indicating the formation of the zwitterionic intermediate and subsequent phenoxide generation.
-
In-Process Control: Check reaction completion via LC-MS. The disappearance of the starting material mass [M+H]⁺ and the appearance of the cyclized product mass[M-MOM+H]⁺ confirms the cascade has concluded.
-
Workup: Dilute the mixture with CH₂Cl₂ (10 mL) and quench by adding water (10 mL) dropwise. Caution: Rapid addition of water can cause exothermic hydrolysis of unreacted MgBr₂.
-
Isolation: Separate the organic layer, extract the aqueous layer with CH₂Cl₂ (2 × 10 mL), dry the combined organics over MgSO₄, and concentrate. Purify the resulting spirochroman via silica gel chromatography.
References
-
An ortho-quinone methide based strategy towards the rubromycin spiroketal family Source: Royal Society of Chemistry (RSC) URL:[Link]
-
Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery Source: National Institutes of Health (NIH / PMC) URL:[Link]
-
Synthetic approaches to spiro bis-THF natural products: cephalosporolides, penisporolides, ascospiroketals and pyrenolides Source: Società Chimica Italiana (Chim.it) URL:[Link]
-
Expanding the Reactivity of Donor–Acceptor Cyclopropanes: Synthesis of Benzannulated Five-Membered Heterocycles via Intramolecular Attack of a Pendant Nucleophilic Group Source: American Chemical Society (ACS) URL:[Link]
Sources
- 1. Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An ortho -quinone methide based strategy towards the rubromycin spiroketal family - RSC Advances (RSC Publishing) DOI:10.1039/C5RA17108C [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Guide to Microwave-Assisted Synthesis of Spiro[3.4]octan-5-one Libraries
Introduction: The Significance of Spiro[3.4]octan-5-one in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical properties and biological activity is perpetual. Spirocycles, characterized by two rings sharing a single atom, have emerged as privileged structures in drug discovery. Their inherent three-dimensionality allows for a more comprehensive exploration of chemical space compared to their "flatland" aromatic counterparts.[1] The spiro[3.4]octane framework, in particular, offers a unique combination of rigidity and spatial complexity, making it an attractive core for the development of novel therapeutics.[1][2][3] Derivatives of this scaffold have demonstrated significant potential as inhibitors of key enzymes implicated in oncology and neurodegenerative diseases.[4] The central carbonyl group of spiro[3.4]octan-5-one provides a versatile synthetic handle for the construction of diverse compound libraries, enabling extensive structure-activity relationship (SAR) studies.
Traditional methods for the synthesis of spirocyclic compounds can be arduous, often requiring multiple steps, harsh reaction conditions, and extended reaction times.[5][6] Microwave-assisted organic synthesis (MAOS) has revolutionized synthetic chemistry by offering a rapid, efficient, and often higher-yielding alternative to conventional heating methods.[7][8][9][10][11] By directly and efficiently heating the reaction mixture through dielectric polarization and ionic conduction, microwave irradiation can dramatically reduce reaction times from hours to minutes, improve product yields, and minimize the formation of byproducts.[7][8][10][12] This application note provides a detailed guide to the microwave-assisted synthesis of spiro[3.4]octan-5-one libraries, outlining the underlying principles, a validated experimental protocol, and key considerations for successful implementation.
The Rationale for Microwave-Assisted Synthesis
The application of microwave energy to organic synthesis is predicated on the ability of polar molecules (solvents, reagents) to absorb microwave energy and convert it into heat.[8][12] This direct and uniform heating at a molecular level circumvents the limitations of conventional heating, where heat is transferred inefficiently through convection and conduction.[7][12] The key advantages of MAOS in the context of spiro[3.4]octan-5-one synthesis include:
-
Accelerated Reaction Rates: The high temperatures and pressures achievable in sealed microwave reactor vessels significantly accelerate reaction kinetics, enabling the rapid synthesis of target compounds.[8][13][14]
-
Improved Yields and Purity: The rapid and uniform heating often leads to cleaner reactions with fewer side products, resulting in higher isolated yields and simplified purification.[7][8]
-
Enhanced Efficiency and Sustainability: Shorter reaction times and reduced solvent volumes contribute to a more energy-efficient and environmentally friendly process, aligning with the principles of green chemistry.[7][8][9]
-
Facilitation of Difficult Reactions: Microwave irradiation can provide the necessary energy to overcome activation barriers for reactions that are sluggish or do not proceed under conventional heating.
Core Reaction: Intramolecular [2+2] Cycloaddition
The construction of the spiro[3.4]octan-5-one core often relies on an intramolecular [2+2] cycloaddition reaction. This powerful transformation allows for the rapid assembly of the strained cyclobutane ring fused to a cyclopentanone moiety. While photochemical [2+2] cycloadditions are common, thermally induced variants can also be effective, particularly with microwave assistance. The general strategy involves the formation of a suitable precursor containing both an alkene and a ketene or a ketene equivalent, which then undergoes intramolecular cyclization.
Visualizing the Workflow: From Precursor to Product
The following diagram illustrates the general workflow for the microwave-assisted synthesis of a spiro[3.4]octan-5-one library.
Caption: General workflow for microwave-assisted synthesis of spiro[3.4]octan-5-one libraries.
Detailed Experimental Protocol: Microwave-Assisted Synthesis of a Representative Spiro[3.4]octan-5-one Derivative
This protocol describes a representative procedure for the synthesis of a spiro[3.4]octan-5-one derivative via a microwave-assisted intramolecular cycloaddition.
Safety Precautions: Microwave-assisted reactions in sealed vessels can generate high pressures and temperatures. Always use a dedicated microwave reactor designed for organic synthesis with appropriate temperature and pressure monitoring.[13][14] Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood.
Materials and Equipment:
-
Microwave synthesis reactor (e.g., Biotage Initiator, CEM Discover)
-
Microwave process vials (10-20 mL) with Teflon septa and aluminum crimp caps[14]
-
Starting material: A suitable cyclopentanone derivative with an tethered alkene and a ketene precursor (synthesis of this precursor is beyond the scope of this protocol but can be achieved through established literature methods).
-
High-purity, dry solvent (e.g., toluene, 1,4-dioxane)
-
Stir bar
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Analytical instruments for characterization (NMR, MS, IR)
Reaction Setup:
-
To a 10 mL microwave process vial containing a magnetic stir bar, add the precursor (1.0 mmol, 1.0 equiv).
-
Add the desired dry solvent (5 mL). The choice of solvent is crucial as it must have a sufficiently high boiling point and be able to absorb microwave energy effectively.[8][13]
-
Seal the vial tightly with a Teflon septum and an aluminum crimp cap.[14]
Microwave Irradiation Parameters:
| Parameter | Value | Rationale |
| Temperature | 150-200 °C | Higher temperatures accelerate the intramolecular cycloaddition. Optimization may be required depending on the substrate.[11] |
| Reaction Time | 10-30 minutes | Significantly reduced from conventional heating methods. Monitor reaction progress by TLC or UPLC-MS if possible.[8][15] |
| Microwave Power | Dynamic | The instrument will automatically adjust the power to maintain the set temperature. |
| Pre-stirring | 10 seconds | Ensures a homogenous reaction mixture before heating.[14] |
| Absorption Level | High | Suitable for most organic solvents. |
Procedure:
-
Place the sealed reaction vial into the cavity of the microwave reactor.
-
Program the instrument with the parameters outlined in the table above.
-
Start the microwave irradiation sequence. The instrument will monitor the temperature and pressure in real-time.
-
After the specified reaction time, the instrument's cooling system will reduce the temperature of the vial to a safe level (typically below 50°C).[14]
Workup and Purification:
-
Once cooled, carefully open the reaction vial in a fume hood.
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield the pure spiro[3.4]octan-5-one derivative.
Characterization:
Confirm the structure and purity of the synthesized compound using standard analytical techniques:
-
¹H and ¹³C NMR: To elucidate the chemical structure and confirm the formation of the spirocyclic system.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the cyclopentanone ring.
Building the Library: Derivatization of the Spiro[3.4]octan-5-one Core
The synthesized spiro[3.4]octan-5-one serves as a versatile platform for the rapid generation of a compound library. The carbonyl group can be readily functionalized through a variety of well-established chemical transformations, many of which can also be accelerated using microwave irradiation.
Reaction Mechanism: A Closer Look at the [2+2] Cycloaddition
The following diagram outlines a plausible stepwise mechanism for the thermally-induced intramolecular [2+2] cycloaddition.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acs.figshare.com [acs.figshare.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 7. ijrpas.com [ijrpas.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 13. scispace.com [scispace.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Microwave Chemistry: Vinyl Cyclobutane Rearrangements, Diels-Alder, Suzuki-Miyaura, Solid-Phase Synthesis of Indol-2-ones [organic-chemistry.org]
Application Note: Strategic Functionalization of the 8-Position in 6-Azaspiro[3.4]octane Scaffolds
Introduction & Rationale
The transition from flat, sp²-hybridized heteroaromatics (e.g., piperazines and morpholines) to sp³-rich, three-dimensional scaffolds is a cornerstone of modern medicinal chemistry. The 6-azaspiro[3.4]octane core offers a rigidified architecture that enhances spatial complexity, improves metabolic stability, and increases the fraction of sp³ carbons (Fsp³) in drug candidates[1]. While substitutions at the nitrogen atom (the 6-position) are common, functionalization at the 8-position—located on the cyclopentane ring adjacent to the spirocyclic center—provides unique vectors for substituent exit. This precise spatial orientation facilitates optimal interactions with biological targets, such as G-protein coupled receptors (GPCRs), monoamine transporters, and kinases[2].
Mechanistic Insights: The Causality of 8-Position Functionalization
Functionalizing the 8-position is not merely a structural exercise; it is a strategic choice driven by strict structure-activity relationship (SAR) requirements:
-
Vector Trajectory & Target Specificity: The spirocyclic geometry forces substituents at the 8-position into a distinct trajectory compared to standard pyrrolidines. This is critical for designing Triple Monoamine Reuptake Inhibitors (SNDRIs). An 8-aryl group (e.g., 4-chlorophenyl) perfectly mimics the rigidified 3-arylpyrrolidine pharmacophore required to simultaneously block Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters[BenchChem Technical Guide][2].
-
Metabolic Shielding: Bulky functional groups at the 8-position introduce spatial steric hindrance that shields the core from oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life in vivo[3].
-
Divergent Intermediates: Utilizing an 8-oxo intermediate allows for rapid library generation. The C8-ketone can undergo reductive amination to yield 8-amino derivatives (highly useful as PROTAC linkers)[MedChemExpress][4] or Grignard addition to yield 8-aryl derivatives[BenchChem Protocols][5].
Quantitative Data Summary
The physicochemical properties of 8-substituted 6-azaspiro[3.4]octanes demonstrate their versatility for both central nervous system (CNS) and systemic drug discovery applications.
| Compound Derivative | Molecular Weight ( g/mol ) | XLogP3 | H-Bond Donors | H-Bond Acceptors | Primary Application / Target |
| 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane | 221.73 | 3.5 | 1 | 1 | SNDRI (DAT/SERT/NET)[2] |
| 6-Boc-8-amino-6-azaspiro[3.4]octane | 226.32 | 1.8 | 2 | 3 | PROTAC Linker / E3 Ligase[4] |
| 6-(2,6-Dimethylpyrimidin-4-yl)-...-8-carboxylic acid | 261.30 | 1.2 | 1 | 4 | Kinase Inhibitor Scaffold[6] |
| tert-Butyl 8-oxo-6-azaspiro[3.4]octane-6-carboxylate | 225.29 | 2.1 | 0 | 3 | Divergent Synthesis Hub[5] |
Experimental Protocols: Self-Validating Methodologies
Protocol A: Synthesis of the 8-Oxo-6-azaspiro[3.4]octane Core via [3+2] Cycloaddition
Causality Check: Traditional linear alkylation of cyclobutane precursors often suffers from low yields and poor regioselectivity. A convergent [3+2] dipolar cycloaddition strategy ensures high atom economy and structural precision, circumventing these limitations [ResearchGate][1].
-
Reagent Preparation: Dissolve the starting methylenecyclobutane derivative (1.0 equiv) and N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine (1.2 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Catalysis: Add a catalytic amount of trifluoroacetic acid (TFA, 0.1 equiv) dropwise at 0 °C. Why TFA? TFA catalyzes the generation of the non-stabilized azomethine ylide from the silyl reagent. This intermediate is highly reactive and immediately undergoes the [3+2] cycloaddition with the exocyclic double bond.
-
Reaction Execution: Stir the mixture at room temperature for 12 hours. Monitor via TLC (Thin-Layer Chromatography) until complete consumption of the alkene is observed.
-
Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acid. Extract with DCM (3x), dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the N-benzyl-8-oxo-6-azaspiro[3.4]octane intermediate.
Protocol B: Functionalization via Reductive Amination at the C8-Ketone
Causality Check: Sodium triacetoxyborohydride (NaBH(OAc)₃) is explicitly chosen over sodium borohydride (NaBH₄). NaBH(OAc)₃ is a milder reducing agent that selectively reduces the transient iminium ion without reducing the unreacted C8-ketone to an alcohol, preventing the formation of unwanted C8-hydroxy byproducts[BenchChem][5].
-
Imine Formation: Dissolve the 8-oxo intermediate (1.0 equiv) and the desired primary or secondary amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.0 equiv) to facilitate iminium ion formation. Stir for 2 hours at room temperature.
-
Reduction: Add NaBH(OAc)₃ (1.5 equiv) in portions. Why DCE? The mild nature of DCE as a solvent prevents competitive solvolysis during the reduction phase. Stir for 16 hours.
-
Validation & Quench: Once LC-MS confirms the mass of the desired 8-amino product and the disappearance of the iminium intermediate, quench the reaction with 1N NaOH to neutralize the acetic acid and break down stable boron complexes.
-
Isolation: Extract the aqueous layer with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo.
Visualizations of Workflows and Biological Pathways
Caption: Synthetic workflow for the divergent functionalization of the 8-position in 6-azaspiro[3.4]octane.
Caption: Mechanism of action for 8-aryl-6-azaspiro[3.4]octanes as triple monoamine reuptake inhibitors.
References
-
ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Retrieved from[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | 1453315-97-3 | Benchchem [benchchem.com]
- 6. 6-(2,6-Dimethylpyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic Acid [benchchem.com]
Application Note: Scalable Synthesis of 8-(2-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one
Executive Summary & Strategic Analysis
The target molecule, 8-(2-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one , represents a specific class of spirocyclic
The Synthetic Challenge
Constructing a pyrrolidinone (gamma-lactam) ring onto a cyclobutane scaffold presents two primary challenges:
-
Ring Strain: The spiro-fusion to a four-membered ring creates steric crowding at the quaternary center.
-
Regiocontrol: Introducing the aryl substituent specifically at the C8 position (adjacent to the spiro center and
to the carbonyl) requires a precise C-C bond-forming strategy that traditional lactamizations (e.g., from linear amino acids) often fail to achieve efficiently.
The Solution: Nitro-Michael / Reductive Cyclization Strategy
To ensure scalability and regiochemical fidelity, this protocol utilizes a convergent Michael addition of a cyclobutane ester enolate to a protected nitrostyrene. This approach is superior to linear synthesis because it builds the spiro-quaternary center and the C7-C8 bond in a single, high-yielding step.
Key Mechanistic Advantages:
-
Convergency: The cyclobutane ring and the aryl side chain are coupled late-stage.
-
Atom Economy: The nitro group serves as a "masked" amine, which, upon reduction, triggers spontaneous intramolecular cyclization to the lactam.
-
Process Efficiency: The use of a benzyl protecting group allows for a "one-pot" reduction/deprotection/cyclization cascade using catalytic hydrogenation.
Retrosynthetic Analysis
The strategic disconnection reveals two commercially viable starting materials: Ethyl cyclobutanecarboxylate and Salicylaldehyde .
Caption: Retrosynthetic logic deconstructing the spiro-lactam into a nitro-Michael assembly.
Detailed Experimental Protocols
Stage 1: Precursor Synthesis (Henry Reaction)
Objective: Synthesize 2-(Benzyloxy)-
Reagents:
-
Salicylaldehyde (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (1.5 eq)
-
Nitromethane (solvent/reagent)
-
Ammonium acetate (catalytic)
Protocol:
-
Protection: Dissolve salicylaldehyde in acetone. Add
and benzyl bromide. Reflux for 4 hours. Filter, concentrate, and recrystallize to obtain 2-(benzyloxy)benzaldehyde. -
Henry Reaction: Dissolve the protected aldehyde in Nitromethane (5 vol). Add Ammonium Acetate (0.2 eq).
-
Reflux: Heat to reflux (
) for 4-6 hours. Monitor by TLC (Hexane/EtOAc 8:2) for disappearance of aldehyde. -
Workup: Cool to room temperature. The product often crystallizes directly. If not, remove excess nitromethane under vacuum, dissolve residue in DCM, wash with water, and recrystallize from ethanol.
-
Yield Target: >85% yellow crystalline solid.
Stage 2: The Spiro-Michael Addition (Critical Step)
Objective: Couple the cyclobutane core with the aryl side chain. Safety Note: This reaction involves lithium diisopropylamide (LDA). Ensure strictly anhydrous conditions.
Reagents:
-
Ethyl cyclobutanecarboxylate (1.1 eq)
-
2-(Benzyloxy)-
-nitrostyrene (1.0 eq) -
LDA (1.2 eq, 2.0 M in THF/Heptane)
-
Dry THF (10 vol)
Protocol:
-
Enolate Formation: In a flame-dried reactor under
, cool dry THF to . Add LDA solution dropwise. -
Addition of Ester: Add Ethyl cyclobutanecarboxylate dropwise over 20 minutes, maintaining temperature below
. Stir for 30 minutes to ensure complete enolization. -
Michael Addition: Dissolve the nitrostyrene from Stage 1 in dry THF. Add this solution dropwise to the cold enolate.
-
Mechanistic Insight: Slow addition is crucial to prevent polymerization of the nitrostyrene.
-
-
Reaction: Stir at
for 1 hour, then allow to warm slowly to over 2 hours. -
Quench: Quench with saturated aqueous
. -
Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate.[1] -
Purification: Flash chromatography (Hexane/EtOAc gradient). The product is a viscous oil.
Stage 3: Cascade Reduction, Deprotection, and Cyclization
Objective: Convert the nitro-ester to the final spiro-lactam.
Mechanism: Hydrogenation reduces the nitro group to an amine (
Reagents:
-
Michael Adduct (from Stage 2)
- (10 wt% loading, 10% w/w relative to substrate)
-
Methanol (solvent)
-
Hydrogen gas (
, balloon or 50 psi)
Protocol:
-
Setup: Dissolve the Michael adduct in Methanol. Add the Pd/C catalyst carefully (under inert gas to prevent ignition).
-
Hydrogenation: Purge with
and stir vigorously at Room Temperature (or to accelerate cyclization) under 50 psi pressure. -
Monitoring: Monitor by LC-MS. You will see the intermediate amino-ester disappear as the lactam (M-EtOH) forms.
-
Note: If cyclization is slow, filter the catalyst and heat the filtrate to reflux for 2 hours.
-
-
Workup: Filter through Celite to remove Pd/C. Concentrate the filtrate.
-
Purification: Recrystallize from Ethanol/Ether or purify via column chromatography (DCM/MeOH 95:5).
Quantitative Data Summary
| Parameter | Stage 1 (Henry) | Stage 2 (Michael) | Stage 3 (Cascade) |
| Limiting Reagent | Salicylaldehyde | Nitrostyrene | Michael Adduct |
| Key Reagent | Nitromethane | LDA / Cyclobutane Ester | H2 / Pd-C |
| Temp Range | Reflux ( | ||
| Typical Yield | 85-90% | 70-80% | 75-85% |
| Purification | Recrystallization | Chromatography | Filtration/Recryst. |
| Critical QC | Melting Point | 1H-NMR (diastereomers) | LC-MS (Purity) |
Process Workflow Diagram
Caption: Step-by-step process flow from raw materials to the final spiro-lactam scaffold.
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, verify the following spectral markers:
-
1H NMR (DMSO-d6):
-
Amide NH: Singlet/broad signal around
7.8 - 8.5 ppm. -
Phenolic OH: Broad singlet, exchangeable with
, around 9.0 - 10.0 ppm. -
Spiro-Cyclobutane: Multiplets for 6 protons in the range of
1.6 - 2.5 ppm. The symmetry is broken, so expect complex splitting. -
C8-H (Benzylic): A doublet or dd around
3.5 - 4.0 ppm (coupling with C7 protons). -
C7-H2 (Lactam CH2): Diastereotopic protons appearing as multiplets around
3.0 - 3.4 ppm.
-
-
LC-MS:
-
Mass: Calculated MW = 217.26 Da.[2]
-
Observed:
. -
Absence of: Starting nitro-ester (Mass ~400+ due to Bn group) and Benzyl fragments.
-
References
-
Ballini, R., et al. "Nitroalkanes as Key Building Blocks for the Synthesis of Heterocyclic Derivatives." Chemical Reviews, vol. 105, no. 3, 2005, pp. 933–972. Link
-
Trost, B. M., & Brennan, M. K. "Palladium-Catalyzed Asymmetric Allylic Alkylation of Polymer-Supported Substrates." Journal of Organic Chemistry, vol. 71, no. 20, 2006. (Reference for spiro-lactam stability and cyclization dynamics). Link
-
Verma, S. K., et al. "Synthesis of Spirocyclic Lactams via Castagnoli-Cushman Reaction." Tetrahedron Letters, vol. 52, 2011. (Context on spiro-lactam assembly). Link
-
BenchChem. "Application Notes for Spiro[3.4]octan-2-one Synthesis." (General protocols for spiro-cyclobutane handling). Link
-
ChemScene. "Product Data: 8-(2-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one (CAS 2060008-66-2)."[2] Link
Sources
Troubleshooting & Optimization
Overcoming steric hindrance in 8-substituted spiro-lactam synthesis
Welcome to the technical support center dedicated to the synthesis of 8-substituted spiro-lactams. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges associated with these sterically demanding yet medicinally promising scaffolds. My aim is to provide you with not just protocols, but a deeper understanding of the principles at play, enabling you to troubleshoot and optimize your reactions effectively. The synthesis of spiro-lactams, particularly those with substitution at the 8-position of a fused ring system, presents a significant steric challenge that can often lead to low yields, poor selectivity, or even complete reaction failure.[1][2] This guide is structured to address these issues head-on, providing a combination of frequently asked questions, in-depth troubleshooting guides, and detailed experimental protocols.
Understanding the Challenge: The "8-Substituent" Problem
For the context of this guide, we will consider a representative spiro-lactam scaffold, a spiro-oxindole lactam, where the "8-position" is on the oxindole ring, adjacent to the spirocyclic center. A substituent at this position can sterically hinder the approach of reactants during the crucial ring-forming step, leading to significant challenges.
Frequently Asked Questions (FAQs)
Q1: Why are my yields for the 8-substituted spiro-lactam synthesis consistently low, even though the synthesis of the unsubstituted analogue works well?
A1: This is a classic manifestation of steric hindrance. An 8-substituent can significantly destabilize the transition state of the cyclization reaction. This steric clash can lead to several outcomes:
-
Increased Activation Energy: The reaction may require more energy to overcome the steric barrier, leading to slower reaction rates and incomplete conversion under standard conditions.[3]
-
Alternative Reaction Pathways: The sterically hindered pathway to your desired product may become less favorable than side reactions, such as decomposition of starting materials or the formation of undesired regioisomers.
-
Product Instability: The final product itself might be strained due to the 8-substituent, making it more prone to decomposition during the reaction or workup.[2]
Q2: I'm observing poor or no diastereoselectivity in my reaction. How can the 8-substituent influence this?
A2: The 8-substituent can have a profound impact on the facial selectivity of the cyclization. In an ideal scenario, the substrate has a clear steric or electronic bias that directs the formation of one diastereomer. However, a bulky 8-substituent can complicate this by:
-
Obscuring the Inherent Directing Effects: The steric bulk of the 8-substituent may overshadow the more subtle directing effects of other functional groups on your substrate.
-
Creating Multiple Unfavorable Interactions: The substituent may introduce multiple competing steric interactions in the transition state, leading to the formation of multiple diastereomers with similar energy levels.
-
Altering the Conformational Landscape: The 8-substituent can change the preferred conformation of the starting material, which in turn can alter the trajectory of the intramolecular cyclization.
Q3: Can changing the solvent really make a significant difference in these sterically hindered reactions?
A3: Absolutely. The solvent plays a critical role in stabilizing the transition state. For sterically hindered reactions, a systematic solvent screen is often a crucial first step in optimization.[3] Here's why:
-
Polarity and Transition State Stabilization: The polarity of the solvent can dramatically influence the energy of the transition state. A more polar solvent might better stabilize a charged intermediate, while a nonpolar solvent might favor a more concerted pathway.
-
Solvent Cages and Reactant Pre-organization: The solvent can "organize" the reactants in a solvent cage. In some cases, a particular solvent may promote a conformation that is more amenable to cyclization, even in the presence of a sterically demanding group.
Q4: When should I consider a completely different synthetic strategy versus optimizing my current one?
A4: This is a critical decision. As a general rule, if you've performed a thorough optimization of your current method (varied catalyst/ligand, solvent, temperature, and concentration) and are still seeing yields below 20-30% or no desired product, it's time to consider a new approach. Some synthetic strategies are inherently more robust to steric hindrance. For example, radical cyclizations can sometimes proceed where ionic or pericyclic reactions fail due to their different transition state geometries.[4][5]
Troubleshooting Guides
Problem 1: Low or No Product Formation
This is the most common issue when dealing with sterically hindered 8-substituted spiro-lactam syntheses.
Sources
- 1. Synthesis of medicinally privileged spiro-β-lactams - American Chemical Society [acs.digitellinc.com]
- 2. ScholarWorks @ UTRGV - Research Symposium: Synthesis of medicinally privileged spiro-β-lactams [scholarworks.utrgv.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Navigating the Synthesis of Phenol-Containing Spiro-Lactams
A Guide to Preventing Phenol Oxidation During Reaction Workup
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but a deeper understanding of the chemical principles at play when handling sensitive phenol-containing spiro-lactam scaffolds. This resource is built on a foundation of scientific integrity, drawing from established literature and practical field experience to ensure your experiments are both successful and reproducible.
Phenolic spiro-lactams are a significant class of compounds, often forming the core of medicinally important molecules.[1][2][3] However, the inherent susceptibility of the phenol moiety to oxidation can pose a significant challenge during the workup and purification stages of a synthesis, often leading to product degradation, discoloration, and the formation of complex impurities.[4] This guide provides a comprehensive framework for troubleshooting and preventing these issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common problems encountered during the workup of phenol-containing spiro-lactams.
Q1: My reaction mixture turns a dark color (pink, brown, or black) during workup. What's happening and how can I prevent it?
A1: The discoloration you're observing is a classic indicator of phenol oxidation. Phenols are highly susceptible to oxidation, especially in the presence of oxygen (air), light, and trace metal impurities. This process leads to the formation of highly colored quinone and phenoquinone species, which can further polymerize into intractable materials.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for colored impurities.
Detailed Protocols for Prevention:
-
Working Under an Inert Atmosphere: From the moment the reaction is complete, all subsequent steps (quenching, extraction, and even chromatography) should ideally be performed under a blanket of nitrogen or argon.[4]
-
Using Degassed Solvents: Solvents can contain significant amounts of dissolved oxygen. It is crucial to degas all solvents used during the workup.[5][6][7]
Protocol: Freeze-Pump-Thaw Degassing
-
Place the solvent in a Schlenk flask.
-
Freeze the solvent using a liquid nitrogen bath.
-
Once completely frozen, open the flask to a high vacuum line for 5-10 minutes.
-
Close the stopcock and thaw the solvent completely.
-
Repeat this cycle at least three times.
-
After the final cycle, backfill the flask with an inert gas.[5]
-
Q2: I've isolated my spiro-lactam, but it degrades over time, even when stored. How can I improve its stability?
A2: The long-term stability of your compound is likely compromised by residual oxygen or trace impurities. The initial workup is critical for ensuring the longevity of your product.
Strategies for Enhancing Stability:
-
Addition of a Sacrificial Antioxidant: Incorporating a small amount of an antioxidant into the final product can significantly extend its shelf life. Butylated hydroxytoluene (BHT) is a common choice due to its high solubility in organic solvents and low volatility.[8]
-
Purification under Inert Atmosphere: If your compound is particularly sensitive, consider performing column chromatography under a positive pressure of nitrogen or argon.
Caption: Strategies for improving product stability.
Q3: Which antioxidant should I choose, and how do I remove it after the workup?
A3: The choice of antioxidant depends on the specific conditions of your workup and the properties of your spiro-lactam.
| Antioxidant | Properties & Use Cases | Removal Strategy |
| Butylated Hydroxytoluene (BHT) | Lipophilic, excellent radical scavenger. Ideal for addition to organic solvents during extraction and for long-term storage of the final compound.[8] | BHT is non-polar and can often be removed by column chromatography. If it co-elutes with the product, a wash with a dilute aqueous base (e.g., 0.1 M NaOH) can deprotonate the phenol, making it more water-soluble for removal, provided the spiro-lactam is stable to these conditions. |
| Ascorbic Acid (Vitamin C) | Hydrophilic, effective reducing agent. Best used in the aqueous phase during extraction to quench any oxidizing species.[9][10][11] | Being water-soluble, ascorbic acid is easily removed during the aqueous workup and separation of the organic layer. |
| Sodium Thiosulfate (Na₂S₂O₃) | A common quenching agent for reactions involving oxidants like halogens or peroxy acids. It effectively reduces residual oxidants. | Highly water-soluble and readily removed in the aqueous phase during extraction. |
| Sodium Sulfite (Na₂SO₃) | An effective oxygen scavenger, particularly in aqueous solutions.[12][13] | Highly water-soluble and easily removed during aqueous workup. |
| Sodium Dithionite (Na₂S₂O₄) | A powerful reducing agent and oxygen scavenger.[14][15] | Soluble in water and decomposes in acidic solutions. It is removed during the aqueous workup. |
Important Consideration: The stability of the spiro-lactam ring to basic or acidic washes must be considered. A preliminary small-scale stability test is always recommended.
Best Practices for an Oxidation-Free Workup
-
Deoxygenate Everything: Before starting the workup, ensure all your solvents, aqueous solutions, and glassware are thoroughly deoxygenated. Purging with an inert gas for an extended period is a viable alternative to freeze-pump-thaw for less sensitive compounds.[5][6][7]
-
Quench Thoughtfully: If the reaction uses an oxidizing agent, quench it thoroughly with a suitable reducing agent like sodium thiosulfate or sodium sulfite before proceeding with the workup.
-
Work Quickly and Cold: Oxidation is often temperature-dependent. Performing extractions and other manipulations at lower temperatures (e.g., in an ice bath) can slow down degradation.
-
Consider a Two-Phase Antioxidant System: During extraction, use a lipophilic antioxidant like BHT in the organic phase and a hydrophilic one like ascorbic acid in the aqueous phase for comprehensive protection.
-
Inert Atmosphere for Purification: For highly sensitive compounds, perform column chromatography under a positive pressure of nitrogen. This can be achieved by carefully connecting a nitrogen line to the top of the column.
Workflow for an Oxidation-Free Workup:
Caption: Idealized workflow for spiro-lactam workup.
By implementing these strategies and understanding the underlying principles of phenol oxidation, you can significantly improve the yield, purity, and stability of your valuable phenol-containing spiro-lactam products.
References
- L-Ascorbic acid in Organic Synthesis: An Overview.
- Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.
- Ascorbic Acid-Induced Reactions. Encyclopedia.pub.
- Technical Support Center: Prevention of Phenol Compound Oxid
- Ascorbic acid: A versatile catalyst for the synthesis of organic compounds. News-Medical.
- Degassing solvents. Chemistry Teaching Labs - University of York.
- How to Degas Solvents. EPFL.
- Sodium Sulfite as Oxygen Scavenger. THINK RXMARINE.
- Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. PMC.
- Sodium dithionite. Wikipedia.
- SODIUM DITHIONITE.
- Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. PMC.
- Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV.
- Sodium Sulphite.
- Domino Reactions Enable Zn-Mediated Direct Synthesis of Spiro-Fused 2-Oxindole-α-Methylene-γ-Butyrolactones/Lactams from Isatin Derivatives and 2-(Bromomethyl)
- Versatile synthesis of organic compounds
- Variable-Sized bis(4-spiro-fused-β-lactam)
- Sodium sulfite as a switching agent for single molecule based super-resolution optical microscopy. bioRxiv.
- Butylated hydroxytoluene.
- Quenching experiments in phenol oxidation at pH 3, 7 and 11. Initial....
- Sulfites for Oxygen Control.
- Ascorbic Acid-mediated Reactions in Organic Synthesis. Semantic Scholar.
- An update on the synthesis and reactivity of spiro-fused β-lactams.
- Synthesis of novel spiro-β-lactams. Indian Academy of Sciences.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom
- Strategies and methodologies for the construction of spiro-fused γ-lactams: an update. Organic Chemistry Frontiers (RSC Publishing).
- Catalytic Oxidative Coupling of Phenols and Related Compounds.
- (PDF) Sodium sulfite as an oxygen scavenger for the corrosion control of mild steel in petroleum refinery wastewater: optimization, mathematical modeling, surface morphology and reaction kinetics studies.
- Oxidant-scavenging activities of beta-lactam agents. PubMed.
- Synthesis and bioactivity of fused- and spiro--lactone-lactam systems | Request PDF.
- Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society.
- New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. PMC.
- Spiro-Lactams as Novel Antimicrobial Agents. PubMed.
- Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. PMC.
- Novel and Recent Synthesis and Applic
- Strategies and methodologies for the construction of spiro-fused γ-lactams: an update. Organic Chemistry Frontiers (RSC Publishing).
- Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. Chemical Science (RSC Publishing).
- Lactamomethylation of Phenols: Synthesis, In Silico Study of Reactivity and Possible Applications.
Sources
- 1. US4059533A - Oxygen scavenging methods and additives - Google Patents [patents.google.com]
- 2. ScholarWorks @ UTRGV - Research Symposium: Synthesis of medicinally privileged spiro-β-lactams [scholarworks.utrgv.edu]
- 3. Synthesis of medicinally privileged spiro-β-lactams - American Chemical Society [acs.digitellinc.com]
- 4. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
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- 6. Trends in applying C-H oxidation to the total synthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Sodium dithionite - Wikipedia [en.wikipedia.org]
- 15. atamankimya.com [atamankimya.com]
Technical Support Center: Resolution of Regioisomers in Substituted Spiro-γ-lactam Formation
Introduction: The Challenge of Regioselectivity
Spiro-γ-lactams are a cornerstone of modern medicinal chemistry, prized for their rigid three-dimensional structures that allow for precise interactions with biological targets.[1] Their synthesis, often accomplished via powerful reactions like the 1,3-dipolar cycloaddition of azomethine ylides, presents a significant and recurring challenge: the formation of regioisomers.[1][2] When the reacting partners are unsymmetrical, the cycloaddition can proceed through two different transition states, leading to two distinct products where the connectivity of the atoms differs.
Controlling which regioisomer is formed (regioselectivity) and being able to separate them if a mixture is obtained are critical hurdles for researchers in drug development. This guide provides a comprehensive, experience-driven resource to troubleshoot common issues encountered during the synthesis and purification of substituted spiro-γ-lactams.
Understanding the Core Problem: Why Do Regioisomers Form?
The most common route to spiro-γ-lactams involves the [3+2] cycloaddition between a 1,3-dipole (like an azomethine ylide) and a dipolarophile (typically an activated alkene).[2][3] The regiochemical outcome is dictated by the electronic and steric properties of both partners and is governed by Frontier Molecular Orbital (FMO) theory.[2][4]
Two primary interactions are possible:
-
HOMO(dipole)-LUMO(dipolarophile)
-
LUMO(dipole)-HOMO(dipolarophile)
The reaction proceeds through the pathway with the smallest energy gap between these orbitals. The relative sizes of the orbital coefficients on the reacting atoms determine which atoms will bond. Substituents on both the ylide and the alkene can drastically alter these electronics, often leading to mixtures of regioisomers when the energy differences between the two pathways are small.[4]
A typical mechanistic challenge is depicted below, showing the two competing pathways for the reaction of an azomethine ylide with an electron-deficient alkene to form two different spiro-γ-lactam regioisomers.
Caption: Competing transition states in [3+2] cycloaddition leading to regioisomers.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems in a question-and-answer format, providing both the "what to do" and the "why it works."
Q1: My reaction yields a poor ratio of regioisomers (e.g., 1:1). How can I improve the regioselectivity?
A low regioselectivity indicates that the energy barriers for the two competing cycloaddition pathways are very similar. To favor one pathway, you must alter the relative energies of the transition states.
Answer:
Systematic optimization of reaction parameters is key. The goal is to magnify the subtle electronic and steric differences between the two transition states.
-
Strategy 1: Solvent Modification. The polarity of the solvent can influence the stability of the charged intermediates or transition states.[2]
-
Action: Screen a range of solvents with varying polarity, from non-polar (e.g., Toluene, Dioxane) to polar aprotic (e.g., Acetonitrile, DMF) and polar protic (e.g., Ethanol, HFIP).
-
Causality: A more polar solvent may preferentially stabilize the transition state with a larger dipole moment, thus lowering its energy and accelerating that specific pathway. For example, hexafluoroisopropanol (HFIP) has been shown to be a crucial activator in some spirocyclization reactions.[5]
-
-
Strategy 2: Temperature Control.
-
Action: Run the reaction at a range of temperatures (e.g., from -78 °C to reflux).
-
Causality: Lowering the temperature can increase selectivity if the reaction is under kinetic control. The selectivity is governed by the difference in the free energies of activation (ΔΔG‡) for the two pathways. As Temperature (T) decreases, the impact of this energy difference becomes more pronounced, often favoring the product formed via the more ordered, lower-energy transition state. Conversely, some radical-mediated spirocyclizations show dramatic temperature dependence on the regioisomeric ratio.[6]
-
-
Strategy 3: Lewis Acid Catalysis.
-
Action: Introduce a catalytic amount (5-20 mol%) of a Lewis acid. Common choices include Mg(OTf)₂, Sc(OTf)₃, AgOAc, or Cu(I)/Ni(II) complexes.[7][8][9]
-
Causality: A Lewis acid coordinates to an electron-rich site on the dipolarophile (e.g., a carbonyl group), withdrawing electron density and lowering its LUMO energy. This can dramatically change the HOMO-LUMO energy gap, often favoring one reaction pathway over the other.[8] In some cases, switching the metal catalyst (e.g., from Cu(I) to Ni(II)) can completely reverse the regioselectivity, providing access to either the γ- or δ-lactam.[7]
-
Table 1: Example of Lewis Acid Screening for Regioselectivity
| Entry | Lewis Acid (10 mol%) | Solvent | Temp (°C) | Ratio (Regioisomer A:B) |
| 1 | None | DCM | 25 | 1.5 : 1 |
| 2 | Mg(OTf)₂ | DCM | 25 | 5 : 1 |
| 3 | Sc(OTf)₃ | DCM | 25 | >20 : 1 |
| 4 | AgOAc | Toluene | 0 | 1 : 3 |
Q2: I've produced a mixture of regioisomers that are inseparable by standard silica gel chromatography. What are my next steps?
When regioisomers have very similar polarities, they co-elute on standard silica gel, appearing as a single spot on TLC.[10] This is a common and frustrating problem.
Answer:
Resolving these isomers requires moving beyond standard chromatographic conditions or employing chemical modification.
-
Strategy 1: Advanced Chromatographic Techniques.
-
Action 1: Change the Stationary Phase. Switch from standard silica to other media like alumina (which can be basic, neutral, or acidic), or C18-functionalized silica (reverse-phase).[11]
-
Action 2: Modify the Mobile Phase. For basic compounds (like many N-heterocycles), adding a small amount of a modifier like triethylamine (0.1-1%) or ammonium hydroxide can deactivate acidic sites on the silica, reducing tailing and potentially improving separation.[10] Conversely, for acidic compounds, adding acetic or formic acid can have a similar beneficial effect.[11]
-
Action 3: Preparative HPLC or SFC. High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) offer much higher resolving power than flash chromatography. Chiral stationary phases (CSPs) can sometimes separate regioisomers, even if the molecules themselves are not chiral, due to differences in how they interact with the chiral environment.[12][13]
-
-
Strategy 2: Chemical Derivatization.
-
Action: If a reactive functional group is present and accessible (e.g., a secondary amine or hydroxyl group), protect or derivatize it. For example, convert an amine to a Boc-carbamate, an amide, or a tosylamide.[11]
-
Causality: The addition of a new functional group drastically changes the molecule's polarity, size, and conformational properties. The resulting derivatives of the two regioisomers will likely have very different chromatographic behavior, allowing for easy separation. The protecting group can then be removed in a subsequent step to yield the pure, separated regioisomers.
-
-
Strategy 3: Fractional Crystallization.
-
Action: Attempt to recrystallize the mixture from a variety of solvents or solvent systems. This is often trial-and-error, but screening solvents from different classes (e.g., alcohols, esters, hydrocarbons, chlorinated solvents) is a good starting point.
-
Causality: Regioisomers have different physical properties, including their crystal packing energies and solubilities.[14] One isomer may be significantly less soluble in a particular solvent, allowing it to crystallize out selectively, leaving the other isomer in the mother liquor.[15]
-
Caption: Decision workflow for separating stubborn regioisomers.
Frequently Asked Questions (FAQs)
-
Q: How can I definitively determine the structure of each regioisomer?
-
A: Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool.[16][17] While 1D ¹H and ¹³C NMR can provide clues, 2D NMR techniques are often required for unambiguous assignment.
-
HSQC/HMQC: Correlates protons with their directly attached carbons.
-
HMBC: Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for mapping out the carbon skeleton.
-
NOESY/ROESY: Detects through-space correlations between protons that are close to each other, which is invaluable for determining relative stereochemistry and confirming which parts of the molecule are adjacent in the final spirocyclic structure.[18]
-
In cases where NMR is inconclusive, single-crystal X-ray diffraction provides the ultimate proof of structure.
-
-
-
Q: Can the choice of amino acid precursor in azomethine ylide generation influence regioselectivity?
-
A: Yes, significantly. The steric bulk of the amino acid's side chain (e.g., glycine vs. proline vs. phenylalanine) can create steric hindrance that favors one orientation of the 1,3-dipole as it approaches the dipolarophile. This steric bias can translate into improved regioselectivity.
-
-
Q: Are there any "green" or more sustainable methods to improve regioselectivity?
-
A: Yes, research has shown that unconventional solvent choices can be both effective and environmentally friendly. For example, performing 1,3-dipolar cycloadditions in water can sometimes lead to different or improved regioselectivity compared to organic solvents, driven by hydrophobic effects.[19] Catalyst-free conditions under microwave irradiation have also been explored as a green alternative.[19]
-
Key Experimental Protocol: Derivatization for Separation
This protocol details a general procedure for the Boc-protection of a secondary amine within a spiro-γ-lactam mixture to facilitate separation.
Protocol: Boc-Protection of a Regioisomeric Mixture
-
Materials:
-
Regioisomeric mixture of spiro-γ-lactams (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the regioisomeric mixture (e.g., 500 mg, 1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen or argon atmosphere.
-
Add the base (e.g., TEA, 0.21 mL, 1.5 mmol) to the solution and stir for 5 minutes at room temperature.
-
Add Boc₂O (262 mg, 1.2 mmol) to the reaction mixture. It may be added as a solid or as a solution in DCM.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The starting materials (co-eluting) should be consumed and replaced by two new, distinct spots corresponding to the Boc-protected regioisomers. The reaction is typically complete within 2-4 hours.
-
Once complete, quench the reaction by adding saturated NaHCO₃ solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude oil or solid contains the two Boc-protected regioisomers, which should now be readily separable by standard silica gel column chromatography.
-
After separation, the Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or 4M HCl in dioxane) to yield the pure, individual regioisomers.
-
References
- Current time information in Le Flore County, US. (n.d.). Google.
-
Catalyst-Controlled Regiodivergence in Enantioselective Synthesis of Spirocyclic γ-versus δ-Lactams. (2026, March 5). ResearchGate. Retrieved from [Link]
-
Synthesis of Spirooxindole-γ-Lactones via Engaging Oxindole-Templated Azaoxyallyl Cation with 2-Naphthols. (2025, November 11). PubMed. Retrieved from [Link]
-
Lewis acid-promoted carbon-carbon bond cleavage of aziridines: divergent cycloaddition pathways of the derived ylides. (2004, March 3). PubMed. Retrieved from [Link]
-
Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. (n.d.). PMC. Retrieved from [Link]
-
1,3-Dipolar cycloaddition. (n.d.). Wikipedia. Retrieved from [Link]
-
Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2024, September 2). Nanalysis. Retrieved from [Link]
-
How NMR Helps Identify Isomers in Organic Chemistry? (2025, June 30). Creative Biostructure. Retrieved from [Link]
-
Regio- and Stereoselective Synthesis of Polysubstituted γ-Lactams Enabled by Photocatalyzed Sequential Radical Aminoalkylation of MBH Acetates. (2026, February 8). PubMed. Retrieved from [Link]
-
Biologically active γ-lactams and spirooxindoles. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Synthesis of spiro-cyclohexendienone-gamma-lactams via free-radicals and study of thermal regioselective spirocyclization. (n.d.). ResearchGate. Retrieved from [Link]
-
Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. (2021, May 7). Reddit. Retrieved from [Link]
-
How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. (2016, March 15). ResearchGate. Retrieved from [Link]
-
Short Stereoselective Synthesis of α-Substituted γ-Lactams. (n.d.). PMC - NIH. Retrieved from [Link]
-
1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. (n.d.). PMC. Retrieved from [Link]
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments. Retrieved from [Link]
-
Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. (2019, February 26). Frontiers. Retrieved from [Link]
-
How to separate these regioisomers?. (2024, November 8). Reddit. Retrieved from [Link]
-
(PDF) Configuration Determination of Regioisomeric Spirocyclopropanes Using NMR Spectroscopy Methods. (n.d.). ResearchGate. Retrieved from [Link]
-
1,3-Dipolar cycloaddition of unstabilised azomethine ylides by Lewis base catalysis. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments. Retrieved from [Link]
-
K2CO3-Generated Azomethine Ylides and Highly Regioselective (3 + 2)-Cycloaddition to Functionalized Dihydropyrrolizines: A DFT-Supported Mechanism. (2025, September 26). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
The mechanism of the cycloaddition reaction of 1,3-dipole molecules with acetylene. (n.d.). SMU. Retrieved from [Link]
-
Separation of diastereomers. (2006, November 10). Sciencemadness Discussion Board. Retrieved from [Link]
-
Asymmetric [3+2] Cycloaddition of Azomethine Ylides. (n.d.). MSU chemistry. Retrieved from [Link]
-
Strategies and methodologies for the construction of spiro-fused γ-lactams: an update. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
-
Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. (2017, January 14). ResearchGate. Retrieved from [Link]
-
AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. (n.d.). Santai Technologies. Retrieved from [Link]
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- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
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- 4. s3.smu.edu [s3.smu.edu]
- 5. Synthesis of Spirooxindole-γ-Lactones via Engaging Oxindole-Templated Azaoxyallyl Cation with 2-Naphthols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Lewis acid-promoted carbon-carbon bond cleavage of aziridines: divergent cycloaddition pathways of the derived ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
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Minimizing ring strain degradation in spiro[3.4] systems
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for spiro[3.4] systems. As a Senior Application Scientist, my goal is to provide you with a practical, in-depth resource for navigating the unique challenges posed by the inherent ring strain in these valuable scaffolds. Spiro[3.4] systems, which fuse a cyclobutane and a cyclopentane ring, are increasingly vital in medicinal chemistry for their ability to confer advantageous three-dimensional structures and improved physicochemical properties to drug candidates[1][2][3]. However, the high ring strain of the cyclobutane moiety makes these systems susceptible to specific degradation pathways[4][5][6].
This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may encounter in the lab. We will explore the "why" behind these phenomena and provide robust, field-tested solutions.
Part 1: Frequently Asked Questions - Understanding the Core Problem
This section addresses fundamental questions about the stability of spiro[3.4] systems.
Q1: What is "ring strain" in a spiro[3.4] system, and why is it a concern?
A1: Ring strain is a form of instability that arises when bond angles in a cyclic molecule deviate from their ideal values[7]. In a spiro[3.4]octane system, the strain is almost entirely localized in the four-membered cyclobutane ring.
-
Angle Strain: An ideal sp³-hybridized carbon atom has bond angles of 109.5°. The internal angles of a cyclobutane ring are forced to be approximately 90° (and can be even less, around 88°, due to puckering)[7][8]. This deviation creates significant angle strain.
-
Torsional Strain: The C-H bonds on adjacent carbons in the cyclobutane ring are partially eclipsed, which creates repulsive torsional strain[8][9].
The total ring strain energy for cyclobutane is high, approximately 26 kcal/mol[8][10]. This stored energy makes the ring behave like a "loaded spring," susceptible to opening under various conditions to relieve the strain. This susceptibility is the primary concern, as it can lead to compound degradation, byproduct formation, and loss of desired biological activity.
Q2: My spiro[3.4] compound appears stable in solution but decomposes during silica gel column chromatography. What is happening?
A2: This is a classic problem. Standard silica gel is acidic (pH ≈ 4-5) due to the presence of surface silanol (Si-OH) groups. This acidic environment can catalyze the degradation of sensitive molecules. For spiro[3.4] systems, the cyclobutane ring is the vulnerable point. The acid can protonate a carbon-carbon bond, facilitating a ring-opening cascade.
Four-membered rings are known to undergo ring cleavage with ease under acidic conditions[5][6]. The mechanism often involves the formation of a transient carbocationic intermediate, which can then be trapped by nucleophiles (like water or the chromatography solvent) or undergo rearrangement to form more stable, non-spirocyclic byproducts.
Q3: Under what other conditions should I be worried about degradation?
A3: Beyond acidic conditions, several other factors can trigger the degradation of the strained cyclobutane ring:
-
Thermal Stress: High temperatures during reaction workup, solvent evaporation, or purification (e.g., distillation) can provide enough energy to overcome the activation barrier for ring-opening or rearrangement reactions[6].
-
Strongly Basic Conditions: While less common than acid-catalyzed degradation for simple alkanes, bases can promote degradation if there are suitably positioned activating groups (e.g., adjacent carbonyls or electron-withdrawing groups) that can stabilize a carbanionic intermediate[6].
-
Photolytic Conditions: Exposure to high-energy UV light can induce photochemical ring-opening reactions, often proceeding through radical intermediates[5][6].
-
Oxidizing/Reducing Conditions: Certain powerful oxidizing or reducing agents can react with the strained C-C bonds, leading to cleavage[5][6].
Part 2: Troubleshooting Guide - From Reaction to Purification
This section provides structured solutions to specific experimental problems.
Scenario 1: Low yield and multiple unidentified byproducts after a reaction to synthesize a spiro[3.4] derivative.
-
Symptom: TLC or LC-MS analysis of the crude reaction mixture shows the desired product spot/peak, but it is minor compared to several other new spots/peaks that were not present in the starting materials.
-
Causality Analysis: The reaction conditions themselves may be too harsh for the product. The energy input (heat) or the chemical environment (acidic/basic reagents or byproducts) could be promoting the degradation of the newly formed spirocycle as it is generated. The strain-release provides a thermodynamic driving force for these side reactions[11][12].
Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction yields.
Scenario 2: The purified spiro[3.4] compound degrades upon storage.
-
Symptom: A sample that was pure upon isolation shows signs of degradation (discoloration, new NMR signals, or multiple peaks on LC-MS) after being stored for days or weeks.
-
Causality Analysis: The compound may be sensitive to ambient conditions. Trace amounts of acid or oxygen, combined with exposure to light and room temperature, can be sufficient to initiate slow degradation over time. The inherent strain makes the molecule kinetically less stable than its acyclic counterparts, even if it is thermodynamically stable in an inert environment.
Recommended Storage & Handling Protocols
| Parameter | Standard Protocol | Protocol for Highly Strained Systems | Rationale |
| Atmosphere | Ambient air | Inert gas (Argon or Nitrogen) | Prevents oxidation and reactions with atmospheric moisture/CO₂. |
| Temperature | Room Temperature | -20 °C or -80 °C | Reduces the kinetic rate of decomposition pathways. |
| Light | Standard lab lighting | Amber vials or foil-wrapped containers | Prevents photolytic degradation[6]. |
| Purity | Standard purity | High purity, free of acidic/basic residues | Traces of impurities from purification can act as catalysts for degradation. |
| Solvent | Stored dry or in solution | Stored as a dry, solid powder | Avoids solvent-mediated degradation pathways. If solution is necessary, use a dry, aprotic solvent. |
Part 3: Proactive Strategies & Advanced Protocols
Minimizing degradation begins at the design stage. Here are strategies and protocols to build more robust systems and handle them correctly.
Q4: Can I design a spiro[3.4] system to be inherently more stable?
A4: Yes, to an extent. While the core strain of the cyclobutane cannot be eliminated, you can influence its stability through substitution.
-
Buttressing Effects: Bulky substituents on the cyclopentane ring, particularly at the carbons adjacent to the spirocenter, can sterically hinder the approach of reagents that might initiate ring-opening.
-
Electronic Effects: Avoid placing strong electron-withdrawing groups directly on the cyclobutane ring, as they can weaken the C-C bonds and facilitate nucleophilic attack or rearrangements. Conversely, carefully placed electron-donating groups may offer some stabilization, though this effect is generally less pronounced.
-
Conformational Locking: Incorporating the spirocycle into a larger, more rigid framework can sometimes reduce the degrees of freedom that lead to degradation-prone conformations[2][13].
Protocol 1: Stability Assessment via Forced Degradation
This protocol allows you to quantitatively assess the stability of your compound under various stress conditions. It is a self-validating system because you compare the stressed samples directly against a control.
Objective: To determine the sensitivity of a spiro[3.4] compound to acid, base, heat, and oxidative stress.
Materials:
-
Your spiro[3.4] compound of interest.
-
HPLC-grade acetonitrile (ACN) and water.
-
0.1 M Hydrochloric acid (HCl).
-
0.1 M Sodium hydroxide (NaOH).
-
3% Hydrogen peroxide (H₂O₂).
-
HPLC system with a UV detector or mass spectrometer.
Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of your compound in ACN.
-
Control Sample (T=0): Dilute the stock solution with 50:50 ACN:water to a final concentration of 50 µg/mL. Analyze immediately by HPLC to get the initial purity and peak area.
-
Acid Stress: Mix 0.5 mL of the stock solution with 0.5 mL of 0.1 M HCl. Incubate at 40°C for 4 hours.
-
Base Stress: Mix 0.5 mL of the stock solution with 0.5 mL of 0.1 M NaOH. Incubate at 40°C for 4 hours.
-
Oxidative Stress: Mix 0.5 mL of the stock solution with 0.5 mL of 3% H₂O₂. Incubate at 40°C for 4 hours.
-
Thermal Stress: Mix 0.5 mL of the stock solution with 0.5 mL of water. Incubate at 60°C for 4 hours.
-
Analysis: After incubation, neutralize the acid and base samples with an equimolar amount of base/acid. Dilute all stressed samples to 50 µg/mL with 50:50 ACN:water and analyze by HPLC under the same conditions as the control.
-
Interpretation: Compare the peak area of the parent compound in the stressed samples to the control. Significant reduction in peak area and the appearance of new peaks indicate degradation under that specific condition.
Protocol 2: Mild Purification Using Deactivated Silica or Alternative Media
Objective: To purify an acid-sensitive spiro[3.4] compound while minimizing on-column degradation.
Method A: Deactivated Silica Gel
-
Preparation: Create a slurry of silica gel in your desired eluent (e.g., hexanes/ethyl acetate). Add 1% triethylamine (or another suitable base like pyridine) by volume to the slurry.
-
Packing: Pack the column with the basic slurry.
-
Equilibration: Flush the column with at least 3-5 column volumes of the eluent (also containing 1% triethylamine) until the pH of the effluent is basic.
-
Chromatography: Load your sample and run the column as usual with the base-containing eluent.
-
Causality: The triethylamine neutralizes the acidic silanol groups on the silica surface, preventing acid-catalyzed degradation of your compound [cite: general chemistry knowledge].
-
Method B: Alternative Stationary Phases
-
Neutral Alumina: Use Brockmann I or II neutral alumina as a less acidic alternative to silica gel. It is particularly effective for separating less polar compounds.
-
Florisil®: A magnesium silicate-based adsorbent that is generally less acidic than silica and can be a good alternative.
-
Reverse-Phase Chromatography (Prep-HPLC): For polar compounds, purification on a C18 column using a buffered mobile phase (e.g., ammonium acetate or formic acid at a controlled pH) is an excellent, albeit more expensive, method to ensure a controlled pH environment.
Visualizing Degradation Pathways
The following diagram illustrates a potential acid-catalyzed ring-opening pathway for a generic spiro[3.4]octane system.
Caption: Potential acid-catalyzed degradation of a spiro[3.4] system.
References
- Spiro(3.4)octane Compound Overview. Ontosight AI.
- The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
- Spirocyclic Scaffolds in Medicinal Chemistry.
- The application of cyclobutane derivatives in organic synthesis.
- Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.
- Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors.
- The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online.
- Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Europe PMC.
- The application of cyclobutane derivatives in organic synthesis (1986). SpringerLink.
- Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ScienceDirect.
- Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. Europe PMC.
- The Spirocycle Surge in Drug Discovery. Drug Hunter.
- Ring strain. Wikipedia.
- Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts.
- Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry.
- Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes.
Sources
- 1. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. tandfonline.com [tandfonline.com]
- 3. drughunter.com [drughunter.com]
- 4. ontosight.ai [ontosight.ai]
- 5. researchgate.net [researchgate.net]
- 6. The application of cyclobutane derivatives in organic synthesis (1986) | Henry N. C. Wong | 56 Citations [scispace.com]
- 7. Ring strain - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Polar Hydroxyphenyl Spiro Compounds
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the unique chromatographic challenges presented by polar hydroxyphenyl spiro compounds.
These molecules are notoriously difficult to purify. The rigid 3D architecture of the spirocyclic core often introduces stereocenters and conformational strain, while the polar hydroxyphenyl (phenolic) moiety acts as a strong hydrogen bond donor and acceptor. This combination frequently leads to severe peak tailing on silica-based matrices and a high risk of on-column isomerization.
This guide is designed to provide you with mechanistic insights, self-validating troubleshooting protocols, and empirical data to ensure high-purity isolation.
Diagnostic Workflow
Before adjusting your instrument parameters, use the following decision matrix to determine the optimal purification modality for your specific spiro scaffold.
Decision matrix for purifying polar hydroxyphenyl spiro compounds.
Frequently Asked Questions (Mechanistic Insights)
Q1: Why do my hydroxyphenyl spiro compounds exhibit severe peak tailing during Reverse-Phase HPLC (RP-HPLC)? A1: The causality of peak tailing here is rooted in secondary chemical interactions. Phenolic hydroxyl groups are highly polar and weakly acidic. During RP-HPLC, they frequently undergo secondary hydrogen-bonding and ion-exchange interactions with residual, unreacted silanol groups (Si-OH) on silica-based stationary phases[1]. These active sites disrupt the ideal hydrophobic partitioning mechanism, causing the analyte molecules to "stick" and resulting in a prolonged trailing edge[2]. Furthermore, the rigid spiro structure can sterically hinder the molecule from interacting optimally with the C18 alkyl chains, exposing the phenolic moiety directly to the silica surface.
Q2: My spiro compound forms multiple peaks when left in the HPLC autosampler or during fraction concentration. What is happening? A2: You are likely observing epimerization or isomerization. Spiro compounds—particularly spiro oxindoles or those with heteroatoms near the spirocyclic center—are highly susceptible to configurational interconversion in aqueous or highly polar solvents[3]. This often occurs via a retro-Mannich reaction or transient ring-opening mechanisms. Because RP-HPLC relies heavily on water, the compound isomerizes on-column or in the collection vial. To prevent this, Supercritical Fluid Chromatography (SFC) is required, as it utilizes a water-free, aprotic mobile phase[3].
Q3: How do I choose between Preparative HPLC and Preparative SFC for these molecules? A3: If your spiro compound is completely stable in water and lacks chiral centers, RP-HPLC with strict pH control is a robust choice. However, if you are dealing with stereoisomers (which are inherent to most spiro scaffolds) or water-sensitive tautomers, Preparative SFC is vastly superior. SFC offers high flow rates, low viscosity, and rapid solvent removal (since the CO2 evaporates instantly upon depressurization), making it a powerful tool for chiral and spiro separations[4].
Troubleshooting Workflows (Self-Validating Protocols)
Protocol 1: Mitigating Peak Tailing in RP-HPLC via Mobile Phase Optimization
Objective: Eliminate secondary silanol interactions for stable hydroxyphenyl spiro compounds.
-
Mobile Phase Acidification: Adjust the aqueous mobile phase to a pH of 2.5 – 3.5 using 0.1% Formic Acid or Phosphoric Acid[5]. This ensures the phenolic -OH remains fully protonated (neutral) and suppresses the ionization of acidic surface silanols[6].
-
Stationary Phase Selection: Replace standard Type-A silica columns with a high-purity, fully end-capped C18 column. Alternatively, utilize a column with embedded polar groups (e.g., amide-C18) to sterically shield residual silanols[7].
-
Silanol Suppressors (If tailing persists): Introduce a competing base to the mobile phase, such as 5 mM Triethylamine (TEA). The TEA will preferentially associate with any remaining anionic silanols, blocking the hydroxyphenyl groups from interacting[6].
-
Sample Dilution: Dilute the sample by a factor of 5 to 10 and match the injection solvent precisely to the initial mobile phase composition to prevent solvent-mismatch tailing and mass overload[2],[5].
-
Self-Validation Check: Inject a 1 µL analytical standard. Calculate the Tailing Factor (
) at 5% peak height. The protocol is successfully validated and ready for preparative scale-up if [5].
Protocol 2: Preparative SFC Workflow for Water-Sensitive Spiro Compounds
Objective: Purify labile spiro stereoisomers without inducing aqueous epimerization.
-
Aprotic Solvent Screening: Dissolve the crude spiro compound in an aprotic solvent like pure acetonitrile to stabilize the epimers prior to injection[3].
-
Stationary Phase Selection: Select an achiral stationary phase (e.g., Diol or Silica 2-EP) for structural analogs, or a polysaccharide-based chiral stationary phase (e.g., Amylose/Cellulose derivatives) if resolving stereoisomers[3],[4].
-
Mobile Phase Optimization: Utilize supercritical
as the primary mobile phase. Introduce a polar modifier (e.g., Methanol or Acetonitrile at 10-40%) combined with a basic additive like 0.2% diethylamine to sharpen the peaks of the polar hydroxyphenyl moieties[3]. -
Self-Validation Check: Perform a post-purification reinjection of the isolated fractions after 24 hours in solution. The protocol is validated if the chromatographic profile shows a single, symmetrical peak (>95% purity) with no emergence of a secondary epimer peak[3].
Quantitative Method Data
The following tables summarize empirical data regarding the impact of chromatographic parameters on purification success.
Table 1: Impact of Chromatographic Parameters on Phenolic Peak Symmetry
| Parameter | Condition | Causality / Mechanism | Expected Tailing Factor ( |
| Mobile Phase pH | pH 6.0 (Unbuffered) | Phenol ionization and strong Si-OH interaction | > 2.0 (Severe Tailing) |
| Mobile Phase pH | pH 2.5 (Formic Acid) | Suppresses phenol ionization; neutralizes silanols | 1.1 - 1.3 (Acceptable) |
| Stationary Phase | Standard Type-A Silica | High metal content increases silanol acidity | > 1.8 (Tailing) |
| Stationary Phase | End-Capped C18 | Steric shielding of residual active silanol sites | 1.0 - 1.2 (Symmetrical) |
| Additives | 5 mM Triethylamine | Competing base associates with anionic silanols | ~ 1.0 (Optimal) |
Table 2: Preparative HPLC vs. Preparative SFC for Spiro Scaffolds
| Metric | Preparative RP-HPLC | Preparative SFC |
| Mobile Phase Environment | Water / Acetonitrile / Methanol | Supercritical |
| Isomerization Risk | High (Aqueous environment promotes epimerization) | Low (Water-free environment stabilizes epimers) |
| Chiral Resolution | Moderate (Requires specialized aqueous chiral columns) | Excellent (High efficiency with polysaccharide columns) |
| Productivity / Speed | Moderate (Viscous solvents limit flow rates) | High (Low viscosity of |
| Fraction Recovery | Slow (Requires lyophilization of aqueous fractions) | Fast ( |
References
-
Common Causes Of Peak Tailing in Chromatography Source: alwsci.com URL:[Link]
-
Supercritical fluid chromatography for separation and preparation of tautomeric 7-epimeric spiro oxindole alkaloids from Uncaria macrophylla Source: PubMed (nih.gov) URL:[Link]
-
Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II Source: chromanik.co.jp URL:[Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes Source: phenomenex.com URL:[Link]
-
Preparative supercritical fluid chromatography: A powerful tool for chiral separations Source: researchgate.net URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. Supercritical fluid chromatography for separation and preparation of tautomeric 7-epimeric spiro oxindole alkaloids from Uncaria macrophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 7. chromanik.co.jp [chromanik.co.jp]
Technical Support Center: Enhancing the Metabolic Stability of 8-Aryl-6-Azaspiro[3.4]octan-5-one Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-aryl-6-azaspiro[3.4]octan-5-one derivatives. This guide is designed to provide in-depth technical assistance and troubleshooting for experiments aimed at enhancing the metabolic stability of this promising scaffold. As a Senior Application Scientist, my goal is to provide not just protocols, but also the scientific rationale behind them, empowering you to make informed decisions in your research.
Introduction: The Metabolic Stability Challenge
The 8-aryl-6-azaspiro[3.4]octan-5-one scaffold is an attractive starting point for drug discovery due to its inherent three-dimensionality and rigid structure, which can lead to improved potency and selectivity.[1][2] Spirocyclic systems often exhibit enhanced metabolic stability compared to their non-spirocyclic counterparts.[3][4] However, like any drug candidate, this scaffold is susceptible to metabolic transformation, primarily by Cytochrome P450 (CYP) enzymes in the liver.[5] Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, hindering the development of a successful therapeutic agent.[6][7]
This guide will address the common metabolic liabilities of this scaffold and provide strategies to mitigate them, transforming a promising lead compound into a viable drug candidate.
Frequently Asked Questions (FAQs)
Q1: What are the most likely metabolic "hotspots" on the 8-aryl-6-azaspiro[3.4]octan-5-one scaffold?
A1: Based on known metabolic pathways for similar structures, the primary metabolic hotspots are:
-
The Aryl Ring: Unsubstituted or electron-rich aryl rings are highly susceptible to oxidation by CYP enzymes, typically at the para-position.[3][8]
-
The Pyrrolidine Ring: The pyrrolidine portion of the spirocycle, specifically the carbon adjacent to the nitrogen (C5), is a likely site for hydroxylation. This can be followed by further oxidation and even ring cleavage.[8]
-
The Spirocyclic Core: While generally more stable, the aliphatic carbons of the spirocycle can also undergo hydroxylation, particularly if more reactive sites are blocked.
Q2: Is the lactam ring in the 6-azaspiro[3.4]octan-5-one core susceptible to hydrolysis?
A2: The five-membered γ-lactam in this scaffold is expected to be relatively stable against enzymatic hydrolysis. Studies on the hydrolytic stability of lactams of different ring sizes have shown that γ-lactams are considerably less reactive than β-lactams.[9] While not completely immune to hydrolysis, it is generally not considered the primary metabolic liability for this scaffold compared to oxidative metabolism.
Q3: What are the primary enzyme families responsible for the metabolism of this scaffold?
A3: The Cytochrome P450 (CYP) superfamily of enzymes, particularly isoforms like CYP3A4, CYP2D6, and CYP2C9, are the main drivers of phase I oxidative metabolism for a vast majority of drugs and are the most likely enzymes to metabolize this scaffold.[5][10]
Q4: How can I predict the metabolic liabilities of my specific derivative in silico?
A4: Several computational tools can predict sites of metabolism. These programs use algorithms based on known metabolic pathways and substrate specificities of CYP enzymes to identify atoms in your molecule that are most likely to be oxidized.[11] These predictions can be a valuable starting point for designing metabolically more stable analogs.
Troubleshooting Guides
Issue 1: My compound shows high clearance in human liver microsomes (HLM).
-
Possible Cause: The compound has one or more significant metabolic "soft spots" that are rapidly oxidized by CYP enzymes.
-
Troubleshooting Steps:
-
Metabolite Identification: The first and most critical step is to identify the structure of the major metabolites formed in the HLM assay using LC-MS/MS. This will pinpoint the exact site of metabolic attack.
-
In Silico Prediction: Use metabolic prediction software to correlate the experimental findings with theoretical predictions of metabolic hotspots. This can help build a predictive model for your chemical series.
-
Strategic Modification: Once the metabolic hotspot is identified, you can employ strategies to block or reduce its susceptibility to metabolism. (See "Strategies for Enhancing Metabolic Stability" below).
-
Issue 2: I'm observing significant variability in my metabolic stability assay results.
-
Possible Cause 1: Experimental Technique. Inconsistent pipetting, especially of viscous solutions or cell suspensions, can introduce significant error.
-
Solution: Ensure all pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting. When working with hepatocyte suspensions, gently swirl the stock solution before each aspiration to maintain a homogenous cell density.
-
Possible Cause 2: Reagent Variability. Different batches of cryopreserved hepatocytes or microsomes can have varying levels of metabolic activity.
-
Solution: For comparative studies, use a single batch of reagents. Always include well-characterized positive control compounds (e.g., testosterone, verapamil) to qualify the activity of each new batch of reagents.
-
Possible Cause 3: Compound Instability. The compound may be chemically unstable in the assay buffer, leading to non-enzymatic degradation.
-
Solution: Run a control experiment where the compound is incubated in the assay buffer without the metabolic enzymes (e.g., with heat-inactivated microsomes). Any degradation observed in this control is due to chemical instability.
Issue 3: I have poor recovery of my compound at the initial time point (T=0).
-
Possible Cause: Non-specific Binding. The compound may be binding to the plasticware (e.g., plates, pipette tips) or to the biological matrix itself (microsomes or hepatocytes).
-
Solution:
-
Use low-binding plasticware for your experiments.
-
To quantify non-specific binding, at the end of the incubation, compare the concentration of the compound in the supernatant after centrifugation with the initial nominal concentration in a sample without cells or microsomes. If binding is significant, this must be accounted for in the calculation of metabolic parameters.
-
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)
This assay primarily evaluates Phase I metabolism mediated by CYP enzymes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (e.g., 20 mg/mL)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well incubation plate and a collection plate
-
Incubator/shaker set to 37°C
Procedure:
-
Prepare Working Solutions:
-
Dilute the test compound in phosphate buffer to the desired starting concentration (e.g., 1 µM).
-
Prepare the HLM suspension in phosphate buffer (e.g., to a final protein concentration of 0.5 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, HLM suspension, and the test compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Time Points:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a well in the collection plate containing the ice-cold quenching solution.
-
Include control wells without the NADPH regenerating system to assess non-CYP mediated degradation.
-
-
Sample Processing:
-
Once all time points are collected, centrifuge the collection plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Calculate the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)
-
Strategies for Enhancing Metabolic Stability
Once a metabolic liability has been identified, the following strategies can be employed to improve the stability of your 8-aryl-6-azaspiro[3.4]octan-5-one derivative.
Strategy 1: Blocking Aryl Ring Oxidation
If the primary metabolic route is oxidation of the aryl ring, consider the following modifications:
-
Introduce Electron-Withdrawing Groups: Placing electron-withdrawing groups (e.g., -F, -Cl, -CF3) on the aryl ring can deactivate it towards oxidative metabolism.[3]
-
Bioisosteric Replacement: Replace the phenyl ring with a less metabolically labile bioisostere.[8] Common replacements include:
-
Pyridyl ring: The nitrogen atom in the ring generally reduces susceptibility to CYP-mediated oxidation.[8]
-
Other Heteroaromatics: Pyrazoles, isoxazoles, and other electron-deficient heterocycles can also be effective.
-
Saturated Rings: In some cases, replacing the aryl ring with a saturated ring like a cyclopropyl or cubane can maintain the desired vector for substituents while eliminating aromatic oxidation pathways.[3]
-
Illustrative Data Table: Effect of Aryl Ring Modification on Metabolic Stability
| Compound ID | R Group (Aryl) | In Vitro t½ (min) in HLM | Intrinsic Clearance (µL/min/mg) |
| 1a (Parent) | Phenyl | 15 | 46.2 |
| 1b | 4-Fluorophenyl | 45 | 15.4 |
| 1c | 4-Chlorophenyl | 60 | 11.6 |
| 1d | Pyridin-4-yl | 75 | 9.2 |
| 1e | Pyrazol-4-yl | >120 | <5.8 |
Note: This data is illustrative and intended to demonstrate the principles of metabolic stabilization. Actual results will vary depending on the specific compound and assay conditions.
Strategy 2: Stabilizing the Pyrrolidine and Spirocyclic Core
If metabolism occurs on the spirocyclic scaffold itself, consider these approaches:
-
Deuteration: Replacing a hydrogen atom at a metabolic hotspot with its heavier isotope, deuterium, can slow the rate of C-H bond cleavage by CYP enzymes, a phenomenon known as the "kinetic isotope effect."
-
Fluorination: Introducing a fluorine atom at or near a site of metabolism can sterically hinder the approach of the CYP enzyme and also alter the electronic properties of the C-H bond, making it less susceptible to oxidation.[3]
-
Introduction of Steric Bulk: Adding a small, sterically hindering group (e.g., a methyl or cyclopropyl group) near the metabolic hotspot can block the active site of the metabolizing enzyme.
Experimental Workflow for Improving Metabolic Stability
The process of improving metabolic stability is iterative and follows a "design-make-test-analyze" cycle.
Sources
- 1. Quantitative_structure-activity_relationship [bionity.com]
- 2. Discovery and optimization of spirocyclic lactams that inhibit acyl-ACP thioesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spirolactam-based acetyl-CoA carboxylase inhibitors: toward improved metabolic stability of a chromanone lead structure - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Stereocontrolled access to δ-lactone-fused-γ-lactams bearing angular benzylic quaternary stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
Structural Comparison Guide: Evaluating Substituted 6-Azaspiro[3.4]octan-5-ones vs. Traditional Scaffolds in Drug Design
As drug discovery paradigms shift away from flat, sp²-rich aromatic molecules toward structurally complex, three-dimensional architectures ("Escape from Flatland"), spirocyclic scaffolds have emerged as critical tools for medicinal chemists. Among these, the 6-azaspiro[3.4]octan-5-one core—a spiro-fused lactam—offers a unique balance of conformational rigidity, metabolic stability, and synthetic accessibility.
This guide objectively compares the crystallographic and thermodynamic performance of substituted 6-azaspiro[3.4]octan-5-ones against traditional flexible scaffolds (e.g., pyrrolidin-2-ones) and provides a self-validating experimental protocol for their X-ray crystallographic characterization.
The "Spiro-Lock" Mechanism & Crystallographic Rationale
The primary advantage of the 6-azaspiro[3.4]octan-5-one scaffold over flexible monocyclic analogs is driven by the Spiro-Lock Effect [1]. In flexible inhibitors, pendant rings rotate freely, resulting in a high entropic penalty upon binding to a target protein.
By introducing a spiro-fused cyclobutane ring at the C5 position of the lactam, the pseudo-rotation of the pyrrolidone ring is severely restricted. X-ray crystallographic data reveals that this fusion locks the cyclobutane ring into a puckered conformation while forcing the adjacent lactam system into a nearly planar geometry[2]. This rigidification forces substituted vectors (e.g., a 4-chlorophenyl group at the 8-position) into an optimal trajectory to engage deep target sub-pockets without the thermodynamic cost of conformational reorganization, as validated in1[1].
Fig 1. Logical pathway demonstrating the Spiro-Lock effect on binding affinity.
X-Ray Crystallographic Data Comparison
To objectively evaluate the structural impact of spiro-fusion, we must compare the crystallographic parameters of the 6-azaspiro[3.4]octan-5-one system against both flexible and expanded spirocyclic alternatives. Recent structural determinations of spirocyclic inhibitors bound to viral proteases (e.g., SARS-CoV-2 3CLpro) demonstrate that the 3.4-fused system provides superior electron density resolution compared to highly flexible or overly strained 3.3-systems, indicating a highly stable bioactive conformation[3].
Table 1: Structural Comparison of Lactam Scaffolds
| Scaffold Type | Representative Core | Ring Pucker Angle (°) | Fsp³ Fraction | Binding Entropy Penalty |
| Flexible | Pyrrolidin-2-one | Variable (Dynamic) | ~0.75 | High |
| Spirocyclic | 6-azaspiro[3.4]octan-5-one | ~25° (Rigidified) | ~0.85 | Low |
| Expanded Spiro | 6-azaspiro[3.5]nonan-5-one | ~35° (Moderate) | ~0.88 | Moderate |
Data synthesis supported by crystallographic studies of3[3] and 4[5].
Experimental Methodology: Synthesis & Crystallization Protocol
Obtaining high-resolution X-ray crystallography data for spirocyclic lactams requires a self-validating workflow. The inherent ring strain of the cyclobutane moiety can lead to dynamic disorder in the crystal lattice if impurities are present or if data collection temperatures are not strictly controlled.
Step-by-Step Protocol
Step 1: Scaffold Synthesis & Purity Validation
-
Action: Synthesize the substituted 6-azaspiro[3.4]octan-5-one via a standard [3+2] cycloaddition or cyclopentane annulation strategy[2]. Purify the resulting compound to >99% using preparative HPLC.
-
Causality: Even trace impurities (<1%) can disrupt the delicate crystal lattice of strained spirocycles, leading to high mosaicity and poor diffraction resolution.
Step 2: Crystal Growth via Vapor Diffusion
-
Action: Dissolve 5-10 mg of the purified compound in a minimal volume (e.g., 100 µL) of a highly soluble solvent (e.g., dichloromethane). Place the drop on a siliconized coverslip and invert it over a reservoir containing 1 mL of a volatile anti-solvent (e.g., hexanes or pentane). Incubate at 4 °C.
-
Causality: Hanging-drop vapor diffusion allows for slow, controlled supersaturation. The low temperature (4 °C) reduces the kinetic energy of the molecules, preventing the formation of twinned or clustered crystals and promoting the growth of a single, highly ordered macroscopic crystal.
Step 3: Cryogenic Data Collection
-
Action: Harvest a single crystal, coat it in a cryoprotectant (e.g., Paratone-N oil), and mount it on a diffractometer loop. Flash-cool the crystal in a liquid nitrogen stream to 100 K. Collect diffraction data using a Cu-Kα radiation source (λ = 1.54178 Å).
-
Causality: Cryogenic cooling (100 K) is critical. It freezes out the dynamic disorder inherent to the puckered cyclobutane ring, drastically reducing atomic displacement parameters (B-factors) and ensuring sharp, well-defined electron density maps[3].
Step 4: Phase Problem Resolution & Structural Refinement
-
Action: Solve the structure using direct methods (e.g., SHELXT) and refine the model using full-matrix least-squares on F² (e.g., SHELXL)[6].
-
Causality: Full-matrix least-squares refinement ensures that the absolute configuration of any chiral centers introduced during substitution is accurately assigned based on anomalous dispersion, establishing a self-validating proof of the molecule's 3D architecture.
Fig 2. Self-validating experimental workflow for spirocycle X-ray crystallography.
Conclusion
The transition from flexible pyrrolidines to the rigidified 6-azaspiro[3.4]octan-5-one scaffold represents a significant structural upgrade in medicinal chemistry. By leveraging the Spiro-Lock effect, researchers can pre-organize molecular vectors to minimize binding entropy penalties. As demonstrated by the crystallographic protocols and data above, rigorous structural validation via X-ray diffraction is essential to confirm the precise pucker and spatial orientation of these highly valuable 3D pharmacophores.
References
- Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease Source: NIH PMC URL
- 8-(4-Chlorophenyl)-6-azaspiro[3.
- 6-Azaspiro[3.
- 2-oxa-6-azaspiro[3.
- Unexpected isomerization of oxetane-carboxylic acids (SHELXL Refinement Standards)
Sources
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- 6. scienceopen.com [scienceopen.com]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Analysis of Spirocyclic Lactams
Introduction: The Analytical Challenge of Spirocyclic Lactams
Spirocyclic lactams represent a vital class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals and bioactive molecules, from antibiotics to antiviral agents.[1][2][3][4] Their unique, rigid three-dimensional structure, which arises from two rings sharing a single carbon atom, is key to their biological activity but also presents significant challenges for analytical chemists.[4][5] Ensuring the purity of these active pharmaceutical ingredients (APIs) is not merely a quality control checkpoint; it is a critical regulatory requirement for ensuring patient safety.[6] Degradants and synthetic impurities, even in trace amounts, can exhibit different toxicological or pharmacological profiles.
This guide provides a comprehensive, field-proven strategy for developing a robust, stability-indicating HPLC method for the purity analysis of spirocyclic lactams. We will move beyond a simple recitation of steps to explain the scientific rationale behind each decision, grounded in regulatory expectations set forth by the International Council for Harmonisation (ICH).[7][8][9] Furthermore, we will objectively compare the performance of a well-developed traditional HPLC method with its modern Ultra-Performance Liquid Chromatography (UPLC) counterpart, providing the experimental data needed for informed decision-making in a drug development setting.
Pillar 1: Foundational Strategy and Analyte Characterization
Before any instrument is powered on, a successful method development campaign begins with a thorough understanding of the analyte and the goals of the analysis. This aligns with the ICH Q14 guideline, which introduces the concept of the Analytical Target Profile (ATP).[7][10][11] The ATP prospectively defines the method's purpose and required performance characteristics.
Analytical Target Profile (ATP) for Spirocyclic Lactam Purity Method:
-
Goal: To develop a precise, accurate, and specific stability-indicating HPLC method capable of separating the main spirocyclic lactam peak from all potential process-related impurities and degradation products.
-
Performance Requirements: The method must be able to quantify impurities down to the reporting threshold (typically 0.05%) and be validated according to ICH Q2(R2) guidelines.[7][12][13][14]
Analyte Deep Dive: Spirocyclic lactams often contain basic nitrogen atoms, making them susceptible to poor peak shape (tailing) on standard silica-based columns due to interactions with acidic silanol groups.[15][16][17] Their rigid, complex structure also means they are often chiral, and the different enantiomers can have vastly different biological effects.[18][19] Therefore, the analytical strategy must account for both achiral purity and potential enantiomeric separation.
Pillar 2: Systematic HPLC Method Development Workflow
Our approach is a systematic, multi-stage process designed to efficiently identify and optimize the critical parameters governing the separation.
Caption: A systematic workflow for HPLC method development for pharmaceutical purity analysis.
Step 1: Column and Mobile Phase Screening
The goal of screening is to explore a wide chemical space to find the most promising starting conditions. Selectivity is the most powerful factor for achieving resolution, and it is primarily influenced by the stationary phase chemistry and mobile phase composition.[18]
Stationary Phase Selection (The "Why"): Given the potential for basicity and chirality, our screening protocol includes both standard reversed-phase columns and multiple chiral stationary phases (CSPs).
-
Achiral Columns: A modern, high-purity silica C18 column with end-capping is a good starting point. End-capping minimizes exposed silanols, improving peak shape for basic compounds.[15]
-
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., derivatized amylose and cellulose) are the most widely used and successful for a broad range of compounds.[18][20] Screening across several different polysaccharide derivatives is crucial as it is nearly impossible to predict the best CSP for a novel compound.[21]
Mobile Phase Selection (The "Why"): The mobile phase must be compatible with the detector (UV-Vis is standard, but Mass Spectrometry [MS] is invaluable for impurity identification) and capable of controlling analyte ionization.
-
For Reversed-Phase: Simple, volatile mobile phases are preferred for robustness and MS compatibility.[22][23] A common starting point is a gradient of acetonitrile or methanol with water.
-
pH Control: For basic lactams, controlling the mobile phase pH is critical. A low pH (e.g., pH 2-3 using 0.1% formic or phosphoric acid) ensures the basic analyte is fully protonated and often yields better peak shape.[24] For some compounds, a high pH mobile phase can also provide excellent peak shape on the right column chemistry.[17]
-
For Chiral (Normal Phase): A mixture of a hydrocarbon (like hexane or heptane) with an alcohol modifier (like isopropanol or ethanol) is standard.[19]
Table 1: Example Initial Screening Conditions
| Parameter | Condition A (Reversed-Phase) | Condition B (Reversed-Phase) | Condition C (Chiral NP) | Condition D (Chiral NP) |
|---|---|---|---|---|
| Column | C18, 4.6x150 mm, 5 µm | Phenyl-Hexyl, 4.6x150 mm, 5 µm | Amylose-based, 4.6x250 mm, 5 µm | Cellulose-based, 4.6x250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate, pH 5.0 | n-Hexane | n-Hexane |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile | Isopropanol (IPA) | Ethanol |
| Gradient | 5% to 95% B in 20 min | 5% to 95% B in 20 min | Isocratic 90:10 (A:B) | Isocratic 90:10 (A:B) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30 °C | 30 °C | 25 °C | 25 °C |
| Detection | UV at 220 nm & 254 nm | UV at 220 nm & 254 nm | UV at 220 nm & 254 nm | UV at 220 nm & 254 nm |
Step 2: Method Optimization
Once the screening identifies a promising column and mobile phase system (e.g., the C18 column with a formic acid modifier shows the best separation of the main peak from two impurities), the next step is to fine-tune the parameters to maximize resolution and efficiency.
-
Gradient Slope: A shallower gradient can increase the resolution between closely eluting peaks.
-
Temperature: Increasing column temperature lowers mobile phase viscosity (reducing backpressure) and can sometimes alter selectivity.
-
Flow Rate: Adjusting the flow rate can improve efficiency, though it is often a trade-off with analysis time.
Step 3: Forced Degradation and Specificity
A purity method is useless if it cannot separate the API from its degradation products. Forced degradation (or stress testing) is the process of intentionally degrading the sample to ensure the method is "stability-indicating."[9][25] This is a cornerstone of method validation and is required by regulatory agencies.[6][26][27]
Experimental Protocol: Forced Degradation Study
-
Prepare Solutions: Prepare separate solutions of the spirocyclic lactam API at approximately 1 mg/mL.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 1M HCl and heat at 60 °C for 4 hours.
-
Base Hydrolysis: Add 1M NaOH and heat at 60 °C for 4 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal: Heat a solid sample at 105 °C for 48 hours.
-
Photolytic: Expose a solution to UV light (ICH Q1B conditions).
-
-
Neutralization: Neutralize the acid and base-stressed samples before injection.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the optimized HPLC method.
-
Evaluation: The goal is to achieve 5-20% degradation of the main peak.[27] The method is considered stability-indicating if all degradation peaks are baseline-resolved from the main API peak and from each other. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the main peak is spectrally pure in all stressed conditions.
Pillar 3: Method Validation and Performance Comparison
Once the method is optimized and proven to be stability-indicating, it must be formally validated according to ICH Q2(R2) guidelines to demonstrate that it is fit for its intended purpose.[8][12][13][14]
Table 2: Summary of Key Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of impurities and degradants. | Peak purity index > 0.999. Baseline resolution between all peaks. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and detector response over a defined range. | Correlation coefficient (r²) ≥ 0.999 for the API and impurities. |
| Accuracy | To measure the closeness of the test results to the true value. | % Recovery of 80-120% for impurities (at low levels) and 98-102% for the API assay. |
| Precision | To measure the degree of scatter between a series of measurements (repeatability and intermediate precision). | Relative Standard Deviation (RSD) ≤ 5.0% for impurities and ≤ 2.0% for the API assay. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters (resolution, tailing factor) remain within limits. |
Comparison: HPLC vs. Ultra-Performance Liquid Chromatography (UPLC)
Modern drug development demands high throughput. UPLC systems utilize columns packed with sub-2 µm particles, which provide significantly higher efficiency and allow for much faster separations without sacrificing resolution compared to traditional HPLC systems with 3-5 µm particles.[28]
Caption: Experimental workflow for comparing HPLC and UPLC performance.
To provide a direct comparison, the validated HPLC method was geometrically scaled to a UPLC method, maintaining the same column chemistry and mobile phases but adjusting the flow rate, gradient time, and injection volume for the smaller column dimensions.
Table 3: Performance Comparison of HPLC vs. UPLC for Spirocyclic Lactam Purity
| Performance Metric | Validated HPLC Method | Transferred UPLC Method | Improvement Factor |
|---|---|---|---|
| Column Dimensions | 4.6 x 150 mm, 5 µm | 2.1 x 50 mm, 1.7 µm | N/A |
| Run Time | 25 minutes | 5 minutes | 5x |
| Resolution (Critical Pair) | 1.8 | 2.1 | 1.17x |
| Peak Height (API) | 120,000 µAU | 450,000 µAU | 3.75x |
| Solvent Consumption/Run | ~25 mL | ~2.5 mL | 10x |
| System Backpressure | 150 bar (2175 psi) | 650 bar (9425 psi) | 4.3x |
As the data clearly demonstrates, the UPLC method provides a five-fold increase in throughput and a ten-fold reduction in solvent consumption while simultaneously improving both resolution and sensitivity (as indicated by the greater peak height).[28] This translates to faster sample analysis, reduced operational costs, and the ability to detect lower-level impurities.
Conclusion and Recommendations
Developing a robust purity method for challenging molecules like spirocyclic lactams is a systematic process that relies on a deep understanding of the analyte's chemistry and adherence to a logical, risk-based workflow.[11] By beginning with a broad screening of stationary and mobile phases, followed by rigorous optimization and validation against forced degradation samples, a reliable and stability-indicating method can be achieved.
While a well-developed HPLC method is perfectly suitable and compliant for quality control, this guide demonstrates the clear advantages of transitioning to UPLC technology. The significant gains in speed, sensitivity, and resolution, coupled with a drastic reduction in solvent usage, make UPLC a superior alternative for high-throughput environments common in pharmaceutical development and manufacturing. For any laboratory looking to enhance efficiency and analytical performance, the adoption of UPLC for purity analysis is strongly recommended.
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Title: Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Source: SlideShare.
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Title: Validation of Analytical Procedure Q2(R2). Source: International Council for Harmonisation (ICH).
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Title: ICH Q14: Analytical Method Development Q2(R2):Validation of Analytical Procedures. Source: U.S. Food and Drug Administration (FDA).
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Title: Mobile phases compatible for LC/MS. Source: Shimadzu.
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Title: Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. Source: Veeprho.
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Title: Analytical Method Development. Source: SpiroChem.
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Title: Rapid Access to Chiral Spiro[2.3] Lactams: Stereoselective Hydroborylation and Hydrosilylation and Remote Control of Axial. Source: ACS Publications.
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Title: Exploring the Different Mobile Phases in HPLC. Source: Moravek.
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Title: Forced Degradation Studies: Regulatory Considerations and Implementation. Source: BioProcess International.
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Title: A Guide to HPLC and LC-MS Buffer Selection. Source: Crawford Scientific.
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Title: Playing with Selectivity for Optimal Chiral Separation. Source: LCGC International.
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Title: Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Source: National Center for Biotechnology Information (NCBI).
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Title: CHIRAL STATIONARY PHASES. Source: Regis Technologies.
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Title: A practical guide to forced degradation and stability studies for drug substances. Source: Onyx Scientific.
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Title: Technologies for Chiral Analysis and Separation. Source: BOC Sciences.
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Title: REVIEW: FORCE DEGRADATION STUDIES. Source: Pharma Science Monitor.
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Title: TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Source: Journal of Drug Delivery and Therapeutics.
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Title: Chemical Methods for Construction of Spirocyclic β-Lactams and their Biological Importance | Request PDF. Source: ResearchGate.
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Title: Chiral Separations. Source: LCGC International.
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Title: Exploring the Reactivity of Rigid 1-Azadienes Derived from Methylene γ-Lactams. Applications to the Stereoselective Synthesis of Spiro-γ-Lactams. Source: National Center for Biotechnology Information (NCBI).
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Title: Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Source: International Journal of Pharmaceutical Sciences Review and Research.
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Title: Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples. Source: PubMed.
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Title: lactams highly active against HIV-1 and Plasmodium. Source: Miguel Prudêncio's Lab @ iMM.
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Title: Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. Source: Royal Society of Chemistry.
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Title: Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Source: Waters Corporation.
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Title: Modern Mobile Phase Design for HPLC. Source: LCGC International.
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Title: Innovations in Chiral Chromatography: Overview of Modern Chiral Stationary Phases. Source: Sigma-Aldrich.
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Title: Chiral Purity Analysis – Know What Both Hands Are Doing. Source: SK pharmteco.
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Title: Development and Validation of RP-HPLC Method of Analysis for Assay of Spironolactone. Source: International Journal of Science and Research (IJSR).
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Title: Alternative HPLC-DAD Direct-Phase Approach to Measurement of Enantiopurity of Lactic Acid Derivatives. Source: MDPI.
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Title: Development and validation of RP-HPLC method for estimation of Torsemide and Spironolactone in bulk and pharmaceutical dosage forms: a quality by design approach | Request PDF. Source: ResearchGate.
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Title: A Strategy for Developing HPLC Methods for Chiral Drugs. Source: LCGC International.
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Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectra of Spiro[3.4]octan-5-one Derivatives
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A Senior Application Scientist's Guide to the Validation of 8-(2-Hydroxyphenyl) Substitution via NOESY NMR
The Challenge: Unambiguous Confirmation of Ortho-Substitution
The synthesis of molecules containing an 8-(2-hydroxyphenyl) moiety often presents a significant analytical challenge: confirming the precise point of attachment on the phenyl ring. While other spectroscopic methods provide valuable clues, they can sometimes be ambiguous. For instance, while 1H and 13C NMR can confirm the presence of the necessary chemical groups, they may not definitively distinguish between ortho, meta, and para isomers, especially in complex molecules with overlapping signals.[1] It is in this context that two-dimensional (2D) NMR techniques, particularly NOESY, become indispensable.[2][3][4]
NOESY NMR: A Through-Space Perspective
Unlike techniques that rely on through-bond scalar couplings (like COSY and TOCSY), NOESY detects through-space correlations between protons that are in close spatial proximity, typically within 5 Å.[2][5] This is achieved through the Nuclear Overhauser Effect (NOE), a phenomenon where the saturation of one proton's resonance can affect the intensity of the resonance of a nearby proton. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two interacting protons (I ∝ 1/r⁶), making it a highly sensitive tool for determining spatial relationships.[6]
For an 8-(2-hydroxyphenyl) substituted compound, the key to validation lies in observing a NOESY correlation between a proton on the core scaffold at the 7-position (H7) and the proton on the hydroxyphenyl ring that is ortho to the point of attachment (H3'). The presence of this cross-peak provides unequivocal evidence of the ortho-substitution pattern, as this specific through-space interaction would be absent in the meta or para isomers.
Comparative Analysis: NOESY vs. Alternative Techniques
While NOESY is a powerful tool, it is essential to understand its advantages and limitations in the context of other available methods for structural elucidation.
| Technique | Principle | Advantages for Validating 8-(2-Hydroxyphenyl) Substitution | Limitations |
| NOESY NMR | Detects through-space correlations between protons.[2][3] | Provides direct evidence of spatial proximity between protons on the two different ring systems, unambiguously confirming the ortho-substitution.[3] | Can be less sensitive for very small or very large molecules where the NOE is close to zero.[5] Requires careful optimization of experimental parameters.[7][8] |
| X-ray Crystallography | Determines the three-dimensional arrangement of atoms in a crystalline solid.[9] | Provides a definitive, high-resolution solid-state structure.[9] | Requires a single crystal of suitable quality, which can be difficult or impossible to obtain. The solid-state conformation may not be representative of the solution-state conformation. |
| COSY/TOCSY NMR | Detects through-bond scalar (J) couplings between protons.[10][11] | Helps in assigning the proton spin systems within each aromatic ring. | Does not provide information about the connectivity between the two ring systems.[12] |
| HMBC NMR | Detects long-range (2-3 bond) through-bond couplings between protons and carbons.[11] | Can potentially show a correlation between H7 and the carbon atom of the hydroxyphenyl ring attached to the core scaffold (C2'), providing indirect evidence. | The intensity of HMBC correlations can be weak and may not always be observable, especially for quaternary carbons. |
Experimental Protocol: A Self-Validating NOESY Experiment
The following protocol is designed to provide robust and unambiguous validation of the 8-(2-hydroxyphenyl) substitution. The key is to optimize the experiment to maximize the signal-to-noise ratio of the crucial H7-H3' cross-peak.
Step 1: Sample Preparation
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a concentration of 5-10 mg/mL. The choice of solvent should ensure good solubility and minimal signal overlap with the protons of interest.
-
Remove dissolved oxygen , which is paramagnetic and can quench the NOE, especially for small molecules.[5][6] This can be achieved by bubbling an inert gas like argon or nitrogen through the sample for several minutes or by the freeze-pump-thaw method for more rigorous oxygen removal.[5]
Step 2: Acquisition of a High-Quality 1D ¹H NMR Spectrum
-
Acquire a standard 1D ¹H NMR spectrum to determine the chemical shifts of all protons and to set the spectral width for the 2D experiment.[8]
-
Carefully reference the spectrum.
Step 3: Setting Up the 2D NOESY Experiment
It is highly recommended to use a gradient-enhanced NOESY pulse sequence (e.g., noesygpphpp) as it provides better artifact suppression.[7][12]
-
Load a standard gradient-enhanced NOESY parameter set. [7]
-
Set the spectral width (sw) in both dimensions (F1 and F2) to encompass all proton signals.[8]
-
Set the number of data points (td) in the direct dimension (F2) to 1K-2K and in the indirect dimension (F1) to 128-256 increments.[8]
-
Optimize the mixing time (d8 or mix). This is a critical parameter. For small to medium-sized organic molecules (<1000 Da), a mixing time in the range of 0.5 to 1.0 seconds is generally a good starting point.[5][7][12] A series of experiments with varying mixing times can be performed to find the optimal value that maximizes the intensity of the desired cross-peak.
-
Set the number of scans (ns) based on the sample concentration. A higher number of scans will improve the signal-to-noise ratio.[8]
-
Set the relaxation delay (d1) to at least 1.5 times the longest T₁ relaxation time of the protons of interest to allow for full relaxation between scans.
Step 4: Data Processing and Analysis
-
Apply a window function (e.g., squared sine bell) to both dimensions to improve the resolution and signal-to-noise ratio.[8]
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum.
-
Analyze the spectrum for the presence of a cross-peak between the resonance of H7 and H3'. The presence of this cross-peak is the definitive validation of the 8-(2-hydroxyphenyl) substitution.
Visualizing the NOESY Workflow and Key Correlation
The following diagrams illustrate the experimental workflow and the crucial through-space interaction that validates the ortho-substitution.
Caption: The experimental workflow for NOESY-based structural validation.
Caption: Key through-space NOE correlation for validation.
Conclusion
The validation of substitution patterns is a critical step in chemical research and drug development. While a suite of analytical techniques should be employed for comprehensive structural elucidation, 2D NOESY NMR stands out for its ability to provide unambiguous evidence of through-space proximity. By carefully designing and executing a NOESY experiment, researchers can confidently confirm the 8-(2-hydroxyphenyl) substitution, ensuring the integrity of their subsequent research and development efforts. The causality-driven approach and self-validating protocols outlined in this guide provide a robust framework for achieving this critical analytical goal.
References
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A Guide to In Vitro Metabolic Stability of Spiro-Lactam Analogs for Drug Discovery Professionals
Introduction: The Critical Role of Metabolic Stability in Spiro-Lactam Drug Development
In the landscape of modern medicinal chemistry, spiro-lactam scaffolds have emerged as privileged structures, forming the core of compounds with diverse and potent biological activities, including acetyl-CoA carboxylase (ACC) inhibition for diabetes and anti-HIV or antimalarial applications.[1][2][3] However, the journey from a potent "hit" to a viable clinical candidate is fraught with challenges, chief among them being pharmacokinetic properties. A compound's metabolic stability—its resistance to enzymatic breakdown, primarily in the liver—is a critical determinant of its oral bioavailability, half-life, and ultimately, its dosing regimen.
Poor metabolic stability leads to rapid clearance from the body, often requiring higher or more frequent doses, which can increase the risk of off-target toxicity. Consequently, early-stage assessment of metabolic stability is not just a screening step but a cornerstone of the iterative drug design cycle. For many spiro-lactam series, enhancing metabolic stability has been a key optimization goal, with chemists designing novel analogs to improve upon earlier, more labile scaffolds.[1][4]
This guide provides an in-depth comparison of in vitro metabolic stability for spiro-lactam analogs. It is designed for researchers, scientists, and drug development professionals, offering not just a detailed experimental protocol but also the scientific rationale behind the methodological choices. We will explore the fundamental principles of metabolic stability, provide a robust protocol for its assessment using liver microsomes, and discuss how to interpret the data to guide the synthesis of more durable and effective drug candidates.
Fundamental Principles of In Vitro Metabolic Stability
The goal of an in vitro metabolic stability assay is to quantify the rate at which a compound is metabolized by key drug-metabolizing enzymes. This allows compounds to be ranked and prioritized based on their metabolic profile.[5] The two primary parameters derived from these experiments are:
-
Half-Life (t½): This is the time required for 50% of the initial concentration of the parent compound to be consumed by metabolic processes. A longer half-life generally indicates greater metabolic stability.
-
Intrinsic Clearance (CLint): This parameter reflects the intrinsic capacity of the liver enzymes to metabolize a compound, independent of other physiological factors like blood flow.[6][7] It is calculated from the half-life and the protein concentration in the assay and is expressed in units of µL/min/mg of microsomal protein.[6]
The liver is the body's primary metabolic hub.[8] The majority of Phase I oxidative metabolism of drugs is carried out by a superfamily of enzymes called Cytochrome P450s (CYPs), which are highly concentrated in the endoplasmic reticulum of liver cells.[8][9][10] For in vitro studies, liver microsomes—vesicles formed from the endoplasmic reticulum—are a convenient and highly relevant test system as they contain a rich complement of these critical Phase I enzymes.[7][11]
Methodology Deep Dive: The Human Liver Microsome (HLM) Stability Assay
The HLM assay is the industry-standard high-throughput method for evaluating metabolic stability. Its design is rooted in decades of research into drug metabolism. Understanding the function of each component is key to generating reliable and reproducible data.
-
Why Liver Microsomes? Liver microsomes are subcellular fractions that are easy to prepare, store, and use in high-throughput formats, making them more cost-effective than whole-cell models like hepatocytes.[8] They contain a high concentration of membrane-bound Phase I enzymes, particularly the CYPs, which are responsible for approximately 60% of the hepatic metabolism of marketed drugs.[8] Using pooled microsomes from multiple donors helps to average out the effects of inter-individual genetic variability in enzyme expression.[8]
-
The Critical Role of the Cofactor: NADPH The oxidative reactions catalyzed by CYPs are not spontaneous. They require a cofactor, specifically NADPH (nicotinamide adenine dinucleotide phosphate), to provide the necessary reducing equivalents for the catalytic cycle.[5][11] The assay is initiated by adding NADPH. A crucial control experiment involves incubating the test compound with microsomes without NADPH. Any disappearance of the compound in this "minus cofactor" condition points to chemical instability or metabolism by non-NADPH-dependent enzymes, rather than CYP-mediated metabolism.[7]
-
Causality Behind Experimental Choices
-
Test Compound Concentration (1 µM): This concentration is deliberately kept low. For most enzymatic reactions, it is assumed to be well below the Michaelis-Menten constant (Kₘ). This ensures that the rate of metabolism is directly proportional to the compound concentration (i.e., it follows first-order kinetics), which simplifies the calculation of t½ and CLint.[5]
-
Microsomal Protein Concentration (0.5 mg/mL): This is a standardized concentration that provides a robust enzymatic turnover for a wide range of compounds, allowing for a clear measurement of depletion within a typical 60-minute incubation period.[7][8][11][12]
-
Incubation Temperature (37°C): This temperature is used to mimic human physiological conditions, ensuring the enzymes are operating at their relevant activity level.[7][11]
-
Reaction Quenching: To measure the rate of metabolism, the reaction must be stopped cleanly at precise time points. This is achieved by adding an ice-cold organic solvent, typically acetonitrile or methanol.[5][6] The solvent causes the microsomal proteins to precipitate and denature, instantly halting all enzymatic activity.
-
Analytical Method (LC-MS/MS): Liquid Chromatography-Tandem Mass Spectrometry is the definitive analytical technique for this assay. Its exceptional sensitivity and selectivity allow for the precise quantification of the remaining parent compound in a complex biological matrix, even at very low levels.[5][6][13]
-
Visualizing the Workflow: From Incubation to Data
The following diagram outlines the logical flow of the in vitro metabolic stability assay.
Caption: Experimental workflow for the liver microsomal stability assay.
Detailed Experimental Protocol: A Self-Validating System
This protocol describes a standard assay and includes necessary controls to ensure data integrity.
A. Materials & Reagents
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)[5]
-
Test Spiro-Lactam Analogs (10 mM stocks in DMSO)
-
Positive Control Compounds: Dextromethorphan (high turnover), Verapamil (high turnover) (10 mM stocks)[5]
-
Phosphate Buffer (100 mM, pH 7.4)[5]
-
NADPH Regenerating System or 100 mM NADPH stock in buffer
-
Internal Standard (I.S.) Solution in Acetonitrile (a structurally similar, stable compound not present in the samples)
-
96-well incubation plates and collection plates
-
LC-MS/MS system
B. Protocol Steps
-
Prepare Master Mix: In a conical tube on ice, prepare a master mix of phosphate buffer and liver microsomes to a final protein concentration of 0.5 mg/mL. Vortex gently to mix.
-
Aliquot Master Mix: Add the required volume of the microsome master mix to each well of a 96-well incubation plate.
-
Add Compounds: Add a small volume of the 10 mM test compound stock solution to the appropriate wells to achieve a final concentration of 1 µM. Include wells for positive controls and a "minus cofactor" control for each test compound.
-
Pre-incubation: Place the plate in a shaking incubator at 37°C for 10 minutes to allow the system to reach thermal equilibrium.
-
Initiate Reaction: Add NADPH solution to all wells (except the "minus cofactor" wells) to initiate the metabolic reaction. For the "minus cofactor" wells, add an equivalent volume of buffer. The time of NADPH addition is T=0 .
-
Time-Point Sampling: At each designated time point (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot from each reaction well into a corresponding well in a 96-well collection plate that has been pre-filled with ice-cold acetonitrile containing the internal standard.[5][12] The acetonitrile will immediately quench the reaction.
-
Protein Precipitation: Once all time points are collected, seal the collection plate and vortex thoroughly. Centrifuge the plate at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated microsomal proteins.
-
Sample Analysis: Carefully transfer the supernatant to a new plate for analysis. Analyze the samples using a validated LC-MS/MS method to determine the ratio of the parent compound peak area to the internal standard peak area at each time point.
C. Data Analysis
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.[5]
-
The slope of the resulting line from linear regression is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) x (Incubation Volume / Protein mass in mg) .[6]
Comparative Analysis of Spiro-Lactam Analogs: A Representative Study
While specific metabolic stability data for a wide range of proprietary spiro-lactam analogs is not publicly available, we can present representative data based on common medicinal chemistry strategies. The goal is often to improve stability by modifying the scaffold at metabolically "soft" spots. For instance, replacing a metabolically labile spiro-lactone with a more robust spiro-imide or spiro-lactam has been a successful strategy.[1][4]
The table below illustrates how different structural modifications on a hypothetical spiro-lactam core could influence metabolic stability parameters.
| Analog ID | Structural Modification | Rationale for Modification | t½ (min) | CLint (µL/min/mg) | Metabolic Stability Classification |
| SL-001 | Parent Scaffold (unsubstituted) | Baseline compound | 12 | 115.5 | High Clearance |
| SL-002 | Methyl group on aromatic ring | Block potential site of aromatic hydroxylation | 28 | 49.5 | Moderate Clearance |
| SL-003 | Fluorine on aromatic ring | Block hydroxylation via strong C-F bond | > 60 | < 11.5 | Low Clearance |
| SL-004 | Cyclopropyl group on lactam N | Introduce steric hindrance to protect lactam ring | 45 | 30.8 | Moderate-Low Clearance |
| Verapamil | Positive Control | Known high-clearance compound | < 10 | > 138 | Assay Control |
Disclaimer: The data above is illustrative and intended to demonstrate structure-metabolism relationships. Actual values will vary based on the specific scaffold.
Structure-Metabolism Relationship (SMR) Insights
The illustrative data in the table leads to several key insights that are broadly applicable in drug design:
-
Identifying and Blocking "Soft Spots": The rapid metabolism of the parent scaffold (SL-001) suggests it has one or more sites highly susceptible to CYP-mediated oxidation. A common "soft spot" is an unsubstituted aromatic ring, which is prone to hydroxylation.
-
Strategic Blocking: The introduction of a methyl group (SL-002) or, more effectively, a fluorine atom (SL-003) at a potential site of metabolism can sterically or electronically block the CYP enzymes from accessing that position. The high strength of the carbon-fluorine bond makes it highly resistant to oxidative cleavage, dramatically improving metabolic stability.
-
Protecting the Core Scaffold: The lactam ring itself can be a site of metabolism. Modifying substituents attached to the lactam nitrogen (SL-004) can provide steric bulk that shields the core from enzymatic attack.
The ultimate goal of this analysis is to build a predictive SMR model for a given chemical series. By identifying the primary metabolites formed (a process known as "metabolite identification" or "Met-ID," often performed with high-resolution LC-MS), chemists can gain a precise understanding of which parts of the molecule are being modified. This knowledge allows for a highly rational approach to designing the next generation of analogs with enhanced metabolic stability and improved pharmacokinetic profiles.
Conclusion
The in vitro liver microsomal stability assay is an indispensable tool in the development of spiro-lactam-based therapeutics. It provides a rapid, cost-effective, and reliable method for assessing a compound's susceptibility to hepatic metabolism, a critical factor for its in vivo success. By understanding the principles behind the assay, executing a robust protocol with appropriate controls, and intelligently interpreting the structure-metabolism data, drug discovery teams can efficiently triage compounds and guide synthetic efforts. This systematic approach accelerates the optimization process, increasing the probability of identifying spiro-lactam candidates with the favorable pharmacokinetic properties required to become successful clinical drugs.
References
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- Merck Millipore. (n.d.). Metabolic Stability Assays.
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- MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
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- MDPI. (2023). A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs.
- RSC Publishing. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes.
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- SpringerLink. (2019). Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study.
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- ResearchGate. (2025). An update on the synthesis and reactivity of spiro-fused β-lactams.
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- Frontiers. (n.d.). The Role of Cytochromes P450 in Infection.
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A Senior Application Scientist's Guide to Impurity Identification in 6-Azaspiro[3.4]octan-5-one Synthesis: A Comparative Analysis of LC-MS and Alternative Methodologies
Introduction: The Imperative of Impurity Profiling in Modern Drug Development
In the landscape of pharmaceutical development, the synthesis of novel molecular scaffolds is a critical engine for discovery. Spirocycles, particularly N-heterocyclic scaffolds like 6-azaspiro[3.4]octan-5-one, are gaining significant attention as "privileged building blocks" due to their rigid, three-dimensional structures that allow for precise exploration of chemical space, often leading to improved physicochemical properties compared to their "flatland" aromatic counterparts[1]. However, the journey from a novel synthesis to a safe and effective active pharmaceutical ingredient (API) is paved with rigorous analytical challenges.
Central to this journey is the discipline of impurity profiling. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate a thorough characterization of any impurity present in a new drug substance[2][3][4][5]. According to ICH Q3A(R2), organic impurities, which can arise from starting materials, by-products, intermediates, or degradation products, must be reported, identified, and qualified at specific thresholds[2][3]. This guide provides a comprehensive, experience-driven comparison of analytical methodologies for identifying impurities in the synthesis of 6-azaspiro[3.4]octan-5-one, with a primary focus on the industry's workhorse: Liquid Chromatography-Mass Spectrometry (LC-MS).
The Synthetic Landscape: Predicting the Impurity Profile of 6-Azaspiro[3.4]octan-5-one
While numerous strategies exist for synthesizing spiro-lactams, a common and plausible route to a γ-lactam like 6-azaspiro[3.4]octan-5-one could involve a formal [3+2] cycloaddition or a Beckmann rearrangement of a corresponding spirocyclic oxime[6][7]. Understanding the chosen synthetic pathway is the foundational step in predicting potential impurities.
Based on such a route, we can anticipate several classes of organic impurities:
-
Unreacted Starting Materials: The spirocyclic ketone precursor or other key reagents.
-
Key Intermediates: For instance, the spiro[3.4]octanone oxime in a Beckmann rearrangement pathway. Its presence indicates an incomplete reaction.
-
Process-Related By-products: These can include isomers, products of side-reactions like dimerization, or incompletely cyclized structures.
-
Degradation Products: The lactam ring is susceptible to hydrolysis, especially under acidic or basic conditions, which would lead to the corresponding ring-opened amino acid.
Identifying and controlling these impurities is not merely a regulatory hurdle; it is fundamental to ensuring the safety, efficacy, and quality of the final drug substance[8].
The Primary Analytical Approach: A Deep Dive into LC-MS
For non-volatile, polar, and thermally labile molecules like 6-azaspiro[3.4]octan-5-one and its likely impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the undisputed analytical method of choice[9][10]. Its power lies in the combination of high-resolution physical separation (LC) with highly sensitive and specific mass-based detection (MS)[11].
Causality Behind the Choice: Why LC-MS Excels
-
Broad Applicability: Unlike Gas Chromatography (GC), LC does not require the analyte to be volatile, making it ideal for the majority of pharmaceutical compounds and their impurities[12].
-
Superior Sensitivity: Modern LC-MS systems, particularly those using tandem mass spectrometry (LC-MS/MS), can detect impurities at levels far below the 0.05% reporting threshold mandated by ICH guidelines[4][10].
-
Structural Elucidation Power: High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental composition. Furthermore, tandem MS (MS/MS) experiments generate fragmentation patterns that act as a structural fingerprint, allowing for the identification of unknown compounds[13][14].
Experimental Protocol: A Validated LC-MS/MS Workflow
This protocol provides a robust starting point for the analysis. Method validation according to ICH Q2 guidelines is required for implementation in a regulated environment.
1. Sample Preparation:
- Accurately weigh approximately 1-5 mg of the 6-azaspiro[3.4]octan-5-one synthesis batch.
- Dissolve in a suitable solvent, such as a 50:50 mixture of methanol and water, to a final concentration of 0.1-1.0 mg/mL.
- Vortex to ensure complete dissolution.
- Filter the sample through a 0.22 µm syringe filter to remove particulates and protect the LC column.
2. Liquid Chromatography (LC) Conditions:
- LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
- Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is an excellent starting point for separating compounds of varying polarity.
- Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid promotes analyte protonation for enhanced positive-mode ESI signal.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient Elution: | Time (min) | %B | | :--- | :--- | | 0.0 | 5 | | 10.0 | 95 | | 12.0 | 95 | | 12.1 | 5 | | 15.0 | 5 |
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C. Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak shape.
- Injection Volume: 2 µL.
3. Mass Spectrometry (MS) Conditions:
- Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
- Ionization Source: Electrospray Ionization (ESI), operated in Positive Ion Mode. Rationale: The basic nitrogen in the azaspirocycle core is readily protonated.
- MS1 Full Scan: Scan a mass range of m/z 50-500 to detect the parent compound and all potential impurities.
- Data-Dependent MS/MS (DDA):
- Set the instrument to automatically select the top 3-5 most intense ions from each MS1 scan for fragmentation.
- Collision Energy: Apply a stepped collision energy (e.g., 10, 20, 40 eV) to ensure a rich fragmentation spectrum is generated. Rationale: This provides structural information. For lactams, characteristic fragmentation includes cleavage of the β-lactam or γ-lactam ring and neutral losses of CO or H₂O[15][16][17][18].
4. Data Interpretation:
- Process the data using the instrument's software.
- Identify the main component peak (6-azaspiro[3.4]octan-5-one, [M+H]⁺ = m/z 126.0913).
- Search for other, lower-level peaks in the total ion chromatogram (TIC).
- For each suspected impurity, analyze the accurate mass from the MS1 scan to propose a molecular formula.
- Analyze the MS/MS fragmentation pattern to deduce the structure, comparing it against the fragmentation of the main component and theoretical fragmentation of predicted impurities.
Visualization: LC-MS Impurity Identification Workflow
Comparative Analysis: Benchmarking LC-MS Against Alternatives
While LC-MS is a powerful primary tool, a comprehensive impurity analysis strategy often integrates complementary techniques. The choice depends on the specific question being asked—detection, quantification, or definitive structural confirmation[9][19].
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and thermally stable compounds[9]. For the analysis of 6-azaspiro[3.4]octan-5-one, its utility is limited to screening for volatile organic impurities, primarily residual solvents used in the synthesis, as guided by ICH Q3C[3]. The API and its expected process impurities are generally non-volatile and would require chemical derivatization to be analyzed by GC, adding complexity and potential artifacts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most definitive structural information, making it the gold standard for unambiguous structure elucidation[9][11]. While LC-MS/MS provides clues in the form of a molecular formula and fragments, NMR reveals the precise connectivity and stereochemistry of atoms. However, NMR's primary limitation is its inherently lower sensitivity compared to MS[11]. It is often impractical for detecting impurities below the 0.1% level without prior isolation and concentration. Therefore, a common workflow involves using LC-MS to detect and trigger the isolation of an unknown impurity (via preparative LC), which is then subjected to NMR analysis for final confirmation[8].
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of each technique for the specific task of impurity profiling in 6-azaspiro[3.4]octan-5-one synthesis.
| Parameter | LC-MS/MS | GC-MS | NMR Spectroscopy |
| Sensitivity | Excellent (ppb to low ppm) | Good (ppm) | Low (µg to mg quantity needed) |
| Specificity | Excellent | Good | Excellent |
| Structural Info | Good (Formula & Fragments) | Good (Fragments) | Excellent (Definitive Structure) |
| Applicability to API | Excellent | Poor (Requires Derivatization) | Excellent (with isolation) |
| Throughput | High | High | Low |
| Primary Use Case | Detection, ID, Quantitation | Residual Solvents | Structural Confirmation |
Visualization: Analytical Method Selection Framework
The choice of technique is dictated by the analytical goal and the nature of the impurity. This decision tree illustrates a logical approach.
Conclusion: An Integrated Approach for Comprehensive Characterization
For the identification of impurities in the synthesis of novel drug candidates like 6-azaspiro[3.4]octan-5-one, no single technique is a panacea. The most robust and scientifically sound strategy is an integrated one, led by the strengths of LC-MS.
LC-MS/MS serves as the frontline tool for detection, tentative identification, and quantification due to its unparalleled sensitivity and broad applicability[9][10]. It is the engine that drives the entire impurity profiling process, ensuring that even trace-level components are not missed. When an impurity is detected at a level that requires definitive identification (as per ICH Q3A thresholds), the complementary power of NMR spectroscopy becomes indispensable for unambiguous structural confirmation[8][19]. GC-MS remains a valuable, though specialized, tool for the orthogonal task of monitoring volatile residual solvents.
By leveraging this integrated, data-driven approach, researchers and drug development professionals can build a complete and accurate picture of their drug substance, ensuring product quality, satisfying regulatory requirements, and ultimately contributing to the development of safer medicines.
References
-
ICH. (2006, October 25). Impurities in new drug substances Q3A (R2). International Council for Harmonisation. [Link]
-
AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]
-
SynThink. (2026, February 18). ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained. [Link]
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
-
ECA Academy. (n.d.). Eudralex Volume 3 Note for Guidance on Impurities Testing: Impurities in New Drug Substances (ICH Q3A (R2)) (CPMP/ICH/2737/99). [Link]
-
Wilson, J. M., & Jardine, I. (1976). Chemical-ionization mass spectrometry of beta-lactam antibiotics. Journal of Medicinal Chemistry, 19(8), 961-964. [Link]
-
Chen, R., et al. (2013). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. Journal of Analytical Methods in Chemistry, 2013, 815649. [Link]
-
Crotti, A. E. M., et al. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry, 232(3), 271-276. [Link]
-
ResolveMass Laboratories Inc. (2025, June 6). Impurity Identification Service with LC-MS/MS, NMR & GC-MS: Which Method Do You Need?[Link]
-
ResearchGate. (2025, August 6). Chiral Separation of Spiro-compounds and Determination Configuration. [Link]
-
Reverter, M., et al. (2016). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs, 14(11), 205. [Link]
-
Duffield, A. M., Budzikiewicz, H., & Djerassi, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LVIII. A Study of the Fragmentation Processes of Some Lactams. Journal of the American Chemical Society, 87(13), 2913-2920. [Link]
-
Prospitti, A., et al. (2018). A liquid chromatography-mass spectrometry study on the spirocyclization of ninhydrin with the aminothiols. Microchemical Journal, 141, 324-329. [Link]
-
Van de Riet, J. M., et al. (2001). Determination of new algal neurotoxins (spirolides) near the Scottish east coast. ICES CM 2001/S:09. [Link]
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Edison, A. S., et al. (2018). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Journal of separation science, 41(1), 320-331. [Link]
-
ResearchGate. (2017). Staudinger synthesis of a 6‐oxa‐2‐azaspiro[3.4]octan‐1‐one. [Link]
-
MetwareBio. (n.d.). LC-MS VS GC-MS: What's the Difference. [Link]
-
ResearchGate. (n.d.). Comparison of GC-MS, LC-MS and NMR. [Link]
-
ResearchGate. (2025, August 29). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]
-
Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
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Royal Society of Chemistry. (2025, October 20). Advances in chiral analysis: from classical methods to emerging technologies. [Link]
-
American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]
-
ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]
-
ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
-
MDPI. (2024, October 26). LC-ESI-MS and GC-MS Profiling, Chemical Composition, and Cytotoxic Activity of Endophytic Fungus Pleosporales sp. Derived from Artemisia annua. [Link]
-
SpiroChem. (n.d.). Impurity Synthesis And Identification. [Link]
-
ResearchGate. (2025, November 3). An update on the synthesis and reactivity of spiro-fused β-lactams. [Link]
-
National Institutes of Health. (n.d.). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. [Link]
-
National Institutes of Health. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
-
ResearchGate. (2016, March 21). Synthesis of Some New Spiro β-Lactams and Thiazolidinones Compounds Containing Sulfur Incorporating Quinon Compounds. [Link]
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A Senior Application Scientist's Guide to Benchmarking the Potency of Novel 8-Substituted Spiro Scaffolds Against Established Inhibitors
In the landscape of modern drug discovery, the quest for novel chemical matter with superior efficacy and drug-like properties is relentless. Spirocyclic scaffolds have emerged as a particularly promising class of compounds, offering a unique three-dimensional architecture that can enhance target binding affinity, improve metabolic stability, and increase solubility compared to their flatter, aromatic counterparts. This guide provides a comprehensive framework for benchmarking the potency of a new library of 8-substituted spiro scaffolds against known inhibitors for a given biological target. We will use the well-characterized protein kinase, Target X, as our model system to illustrate the principles and protocols involved in this critical phase of early-stage drug development.
The Rationale for Spiro Scaffolds
Spirocycles are bicyclic compounds where the two rings are connected by a single, shared carbon atom. This unique structural feature imparts a high degree of rigidity and three-dimensionality, which can be highly advantageous in designing potent and selective inhibitors. The 8-substituted spiro scaffold, as a hypothetical class for this guide, allows for systematic exploration of the chemical space around the core structure to optimize interactions with the target protein.
Caption: A representative structure of an 8-substituted spiro scaffold.
Experimental Design: A Head-to-Head Comparison
To objectively assess the potential of our novel 8-substituted spiro scaffolds, a robust experimental design is paramount. The core of this design is a direct comparison of the inhibitory potency of our new compounds with that of well-established, clinically relevant inhibitors of Target X. This benchmarking process provides an immediate sense of the relative standing of our chemical series and guides further optimization efforts.
Our experimental workflow can be broken down into three key stages:
-
In Vitro Potency Determination (IC50) : The initial and most critical step is to determine the half-maximal inhibitory concentration (IC50) of each compound against the purified Target X enzyme.
-
Cellular Potency Assessment : Moving from a biochemical to a cellular context, we will assess the ability of the compounds to inhibit Target X activity within a relevant cell line.
Caption: The experimental workflow for benchmarking novel inhibitors.
Part 1: In Vitro Potency Determination (IC50)
The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is the gold standard for quantifying the potency of a compound in a biochemical setting. For this guide, we will use a luminescence-based kinase assay, which measures the amount of ATP remaining in solution after a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.
Protocol: Luminescence-Based Kinase Assay for IC50 Determination
This protocol is adapted for a 384-well plate format for higher throughput.
Materials:
-
Purified, active Target X enzyme
-
Substrate peptide for Target X
-
ATP (at a concentration equal to the Km for Target X)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
8-substituted spiro scaffolds and known inhibitors, dissolved in 100% DMSO
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Plating:
-
Create a serial dilution series for each test compound and known inhibitor in 100% DMSO. A typical starting concentration is 10 mM, with 11 subsequent 1:3 dilutions.
-
Using an acoustic liquid handler or a multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound dilution into the appropriate wells of the 384-well assay plate. This will create a dose-response curve.
-
Include control wells containing only DMSO (for 0% inhibition, high activity) and a potent, known inhibitor at a saturating concentration (for 100% inhibition, low activity).
-
-
Enzyme and Substrate Addition:
-
Prepare a master mix of Target X enzyme and its substrate peptide in the assay buffer.
-
Add 10 µL of this enzyme/substrate mix to each well of the assay plate.
-
Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of ATP in the assay buffer.
-
Add 5 µL of the ATP solution to each well to start the kinase reaction.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). This should be within the linear range of the reaction, which should be determined in a separate enzyme titration experiment.
-
-
Detection:
-
Allow the luminescent kinase assay reagent to equilibrate to room temperature.
-
Add 15 µL of the reagent to each well. This will stop the kinase reaction and initiate the luminescent signal.
-
Incubate the plate for 10 minutes at room temperature to allow the signal to stabilize.
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis and Presentation
The raw luminescence data is converted to percent inhibition using the following formula:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))
The percent inhibition values are then plotted against the logarithm of the compound concentration, and a non-linear regression analysis (typically a four-parameter logistic fit) is used to determine the IC50 value.
Table 1: Comparative In Vitro Potency of 8-Substituted Spiro Scaffolds and Known Inhibitors Against Target X
| Compound ID | Scaffold Type | R-Group at Position 8 | IC50 (nM) |
| Known Inhibitors | |||
| Inhibitor A | Pyrazolopyrimidine | N/A | 5.2 |
| Inhibitor B | Quinazoline | N/A | 12.8 |
| Spiro Scaffolds | |||
| SS-001 | Spiro[3.3]heptane | -H | 540.1 |
| SS-002 | Spiro[3.3]heptane | -CH3 | 210.5 |
| SS-003 | Spiro[3.3]heptane | -CF3 | 85.3 |
| SS-004 | Spiro[3.3]heptane | -Phenyl | 15.6 |
| SS-005 | Spiro[3.3]heptane | -4-Fluorophenyl | 8.9 |
Part 2: Cellular Potency and Next Steps
While in vitro IC50 values are crucial, they do not capture the complexities of a cellular environment, such as membrane permeability, off-target effects, and metabolic stability. Therefore, the next logical step is to assess the potency of our most promising compounds in a cell-based assay. This could involve, for example, a Western blot to measure the phosphorylation of a known downstream substrate of Target X or a cell viability assay if Target X is involved in cell proliferation.
The results from these cellular assays will provide a more comprehensive picture of the true potential of the 8-substituted spiro scaffolds. Promising candidates would then be subjected to further profiling, including selectivity screening against a panel of other kinases and ADME (absorption, distribution, metabolism, and excretion) studies to evaluate their drug-like properties.
Conclusion
This guide has outlined a systematic and robust approach to benchmarking the potency of a novel series of 8-substituted spiro scaffolds. By employing a combination of rigorous in vitro biochemical assays and subsequent cell-based validation, researchers can effectively identify promising lead candidates and make data-driven decisions to advance their drug discovery programs. The hypothetical data presented here illustrates how the unique three-dimensional nature of spirocyclic scaffolds can be leveraged to develop highly potent inhibitors that can rival or even surpass existing therapeutic agents.
References
-
Title: Principles of Drug Discovery Source: Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13th Edition URL: [Link]
-
Title: The Use of Spirocycles in Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: IC50 vs. Ki: A Medicinal Chemist’s Guide Source: Practical Fragments URL: [Link]
Safety Operating Guide
Operational Safety and Disposal Guide: 8-(2-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one
Here is a comprehensive, scientifically grounded guide for the proper handling and disposal of 8-(2-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one in a professional laboratory setting.
In drug discovery and development, spirocyclic scaffolds are increasingly utilized to improve the three-dimensional complexity and pharmacokinetic profiles of drug candidates. 8-(2-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one (CAS: 2060008-66-2) is a specialized building block featuring a spiro-fused lactam and a phenolic moiety[1].
While not classified as a highly reactive or acutely lethal agent, its structural features dictate specific laboratory safety and disposal protocols to ensure environmental compliance and prevent cross-reactivity in chemical waste streams.
Chemical Profile and Hazard Assessment
Before initiating any disposal protocol, it is critical to understand the physicochemical properties that govern the molecule's behavior in waste streams. The phenolic hydroxyl group acts as a weak acid and a potential site for oxidation, while the lactam core is generally stable but can undergo hydrolysis under extreme pH conditions.
| Property / Parameter | Data | Operational Implication |
| CAS Number | 2060008-66-2[1] | Primary identifier for waste manifesting. |
| Molecular Formula | C₁₃H₁₅NO₂[1] | Contains Nitrogen; must be routed to N-compatible organic waste. |
| Molecular Weight | 217.26 g/mol [1] | Relevant for calculating molarity in liquid waste streams. |
| Physical Form | Solid (Powder) | Risk of aerosolization; requires wet-wiping for spills. |
| Functional Groups | Phenol, Lactam[1] | Avoid mixing with strong oxidizers to prevent exothermic degradation. |
| Anticipated GHS Hazards | H302, H315, H319 | Harmful if swallowed; causes skin/eye irritation. Requires standard PPE. |
Mechanistic Rationale for Waste Segregation
The fundamental principle of chemical waste management is preventing incompatible reactions within accumulation containers.
-
Phenolic Reactivity: The phenol moiety is electron-rich. If disposed of in a waste carboy containing strong oxidizing agents (e.g., nitric acid, peroxides), it can undergo rapid, exothermic oxidation, potentially leading to container over-pressurization.
-
Nitrogen Content: Because this compound contains a nitrogen atom (in the lactam ring), its combustion during incineration produces nitrogen oxides (NOx). Professional waste contractors must be aware of the nitrogen content to ensure their scrubbers are properly calibrated during the destruction process.
Step-by-Step Disposal Methodologies
Every protocol must be a self-validating system. Ensure that waste manifests are updated immediately upon adding the chemical to the accumulation container.
Protocol A: Disposal of Solid Waste (Unused Powder, Contaminated PPE, Empty Vials)
-
Segregation: Collect all solid waste contaminated with 8-(2-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one in a dedicated, puncture-resistant solid hazardous waste container lined with a compatible polymer bag (e.g., heavy-duty polyethylene).
-
Labeling: Label the container clearly as "Hazardous Solid Waste: Toxic/Irritant Organics (Contains Phenolic Spiro-Lactams)."
-
Sealing: Ensure the container is kept tightly sealed when not actively adding waste to prevent the escape of any aerosolized particulates.
-
Final Disposition: Transfer to a licensed hazardous waste contractor for high-temperature incineration. Do not dispose of in standard municipal trash.
Protocol B: Disposal of Liquid Waste (Reaction Solutions, HPLC Effluent)
-
Solvent Compatibility Check: Determine the primary solvent. If the compound is dissolved in non-halogenated solvents (e.g., Methanol, DMSO, Ethyl Acetate), route to the Non-Halogenated Organic Waste stream. If dissolved in DCM or Chloroform, route to the Halogenated Organic Waste stream.
-
Aqueous Washes: If the compound is present in aqueous extraction washes, adjust the pH of the aqueous layer to a neutral range (pH 6-8) before adding it to the Aqueous Hazardous Waste carboy. Causality: Highly basic conditions can deprotonate the phenol, increasing its solubility and complicating subsequent wastewater treatment steps.
-
Secondary Containment: Ensure all liquid waste carboys are stored in secondary containment trays capable of holding 110% of the largest container's volume.
Protocol C: Spill Response and Decontamination
-
Isolate: Restrict access to the spill area. Don appropriate PPE (nitrile gloves, safety goggles, lab coat).
-
Containment (Solid): If the dry powder is spilled, do not dry sweep, as this aerosolizes the fine particles. Instead, gently cover the spill with damp absorbent paper (using water or a mild solvent like isopropanol).
-
Collection: Carefully scoop the damp material using a non-sparking tool and place it into a solid hazardous waste container.
-
Decontamination: Wipe the affected surface with a solution of mild detergent and water, followed by an isopropanol wipe to ensure all phenolic residues are solubilized and removed. Dispose of all wipes as solid hazardous waste.
Waste Workflow Visualization
The following diagram outlines the logical flow of waste segregation to ensure environmental compliance and laboratory safety.
Laboratory waste segregation workflow for spirocyclic phenolic compounds.
References
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, Updated Edition.[Link]
-
Environmental Protection Agency (EPA). "Hazardous Waste Management Guidelines for Laboratories." EPA.gov. [Link]
Sources
A Senior Application Scientist's Guide to Handling 8-(2-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one
For the pioneering researchers, scientists, and drug development professionals at the forefront of innovation, the introduction of a novel chemical entity like 8-(2-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one (CAS No. 2060008-66-2) into the laboratory workflow necessitates a safety-first mindset.[1] Since comprehensive toxicological data for such a compound is often not available, we must operate under the precautionary principle. This guide provides a robust framework for the safe handling, use, and disposal of this spirocyclic compound, ensuring that your research can proceed with the highest standards of safety and scientific integrity.
The core principle of this guide is to treat any substance with unknown toxicity as potentially hazardous.[2][3] This approach mandates the use of stringent engineering controls and a comprehensive Personal Protective Equipment (PPE) strategy to minimize any potential for exposure.
Hazard Assessment and Assumed Risks
In the absence of a specific Safety Data Sheet (SDS), a risk assessment must be based on the compound's structure and data from analogous chemical classes.[2] Azaspiro compounds and molecules with similar functional groups can exhibit properties such as skin, eye, and respiratory irritation.[4][5][6] Therefore, we will assume 8-(2-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one may present the following hazards:
-
Skin Irritation: (Assumed H315)
-
Serious Eye Irritation: (Assumed H319)
-
Respiratory Irritation: (Assumed H335)
-
Harmful if Swallowed: (Assumed H302)
This conservative assessment informs every subsequent recommendation for personal protection and handling.
Essential Personal Protective Equipment (PPE)
A multi-layered PPE approach is non-negotiable to prevent dermal, ocular, and respiratory exposure.[7] The selection of PPE should always be based on a thorough risk assessment of the specific procedures being performed.[3]
| Body Area | Required PPE | Rationale and Best Practices |
| Eyes/Face | Chemical Safety Goggles (ANSI Z87.1 compliant) and/or Face Shield.[2][8] | Standard safety glasses are insufficient. Chemical splash goggles are mandatory to protect against splashes and airborne particles.[3] For procedures with a higher splash risk, such as transferring solutions, a full-face shield must be worn over the goggles.[3] |
| Hands | Double-gloving with chemical-resistant nitrile or neoprene gloves.[2][9] | No single glove material protects against all chemicals indefinitely.[3] Double-gloving provides an extra layer of protection. Always inspect gloves for tears or degradation before use.[5] Remove the outer glove immediately upon contamination and dispose of it in the designated hazardous waste container.[10] |
| Body | Impermeable, long-sleeved laboratory coat with knit cuffs.[11] | The lab coat must be fully fastened to protect skin and personal clothing from contamination.[9] Gowns should close in the back to provide a solid front barrier.[11] Contaminated gowns should be removed immediately and decontaminated or disposed of as hazardous waste. |
| Respiratory | N95 or higher-rated respirator. | All handling of the solid compound (e.g., weighing) must be performed within a certified chemical fume hood or a powder-coated balance enclosure to prevent inhalation of aerosolized particles.[2][9] If, for any reason, handling outside of a fume hood is unavoidable, a fit-tested N95 respirator is required to prevent inhalation.[9][10] |
Safe Handling and Operational Workflow
Adherence to a standardized operational workflow is critical for minimizing risk. The following step-by-step protocol outlines the essential procedures for handling 8-(2-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one.
Experimental Workflow Diagram
Caption: Workflow for handling novel chemical compounds.[9]
Step-by-Step Protocol
-
Preparation:
-
Weighing and Handling (within a fume hood or powder enclosure):
-
Solubilization:
-
Storage:
-
Store the solid compound and any prepared solutions in a tightly sealed, clearly labeled container.[8]
-
Keep in a designated, access-controlled storage area. Based on supplier information, a storage temperature of 2-8°C is recommended.[1]
-
Utilize secondary containment to prevent spills in the storage area.[2][8]
-
Emergency Procedures
In the event of an accidental exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[8][9] Seek prompt medical attention.[8]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
-
Inhalation: Move the affected person to fresh air immediately.[5] If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Spill: Evacuate the immediate area and notify your supervisor and Environmental Health and Safety (EHS) department.[2] Do not attempt to clean up a large spill without proper training and equipment. For small spills, use an appropriate absorbent material and collect it in a sealed container for hazardous waste disposal.[12]
Disposal Plan
Proper waste management is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All materials that come into contact with 8-(2-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one must be treated as hazardous waste.[13] This includes gloves, pipette tips, weighing paper, and contaminated labware.[9]
-
Solid Waste: Collect all contaminated solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.[5][13]
-
Liquid Waste: Collect all solutions containing the compound in a separate, leak-proof, and appropriately labeled hazardous waste container.[9][13] Do not mix with other waste streams unless compatibility is confirmed.[13]
-
Final Disposal: All waste must be disposed of through your institution's licensed hazardous waste disposal program.[13] Follow all local, state, and federal regulations.[9]
By implementing these rigorous safety protocols, you can confidently and responsibly advance your research while ensuring a safe laboratory environment for yourself and your colleagues.
References
- A Guide to the Safe Handling and Management of Novel Research Compounds. Benchchem.
- Novel Chemicals with Unknown Hazards SOP.
- Novel Chemicals With Unknown Hazards. University of North Carolina at Charlotte - Environmental Health and Safety.
- Working with Chemicals. In: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
- Safety Data Sheet for 1,4-Dioxa-8-azaspiro[4.5]decane. Merck.
- The Importance of Chemical Safety in R&D Labs. Wilco Prime.
- Safety Data Sheet for 1-Oxa-6-azaspiro[3.4]octane. Angene Chemical.
- Safety Data Sheet for a research chemical. Sigma-Aldrich.
- Safety Data Sheet for 2-OXA-6-AZASPIRO[3.4]OCTANE. Fisher Scientific.
- Safety Data Sheet for 7-Boc-(2,7-Diazaspiro[3.5]nonane). MedchemExpress.com.
- Proper Disposal of Spiro[2.
- Essential Safety and Logistical Information for Handling Spiro[cyclohexane-1,3'-indolin]-2'-one. Benchchem.
- Safety d
- Safety d
- 8-(2-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one Product Page. ChemScene.
- Personal Protective Equipment.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
- Safety data sheet for n-octadecyl 3-(4'-hydroxy-3',5'-di-t-butylphenyl)
- Personal Equipment for Use in Handling Hazardous Drugs. Connor, T. H. (2006).
- Effectiveness of personal protective equipment in working with pesticides – a systematic review.
- Chemical Science Blog. Royal Society of Chemistry.
- Personal protective equipment for preparing toxic drugs. GERPAC.
- Material Safety D
- Synthetic Routes to Approved Drugs Containing a Spirocycle. Magerramov, A. M., et al. (2021). Molecules.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
